Product packaging for Antifungal agent 94(Cat. No.:)

Antifungal agent 94

Cat. No.: B12372328
M. Wt: 444.9 g/mol
InChI Key: PGBPZLCRQYBMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antifungal agent 94 is a useful research compound. Its molecular formula is C17H17ClN2O6S2 and its molecular weight is 444.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17ClN2O6S2 B12372328 Antifungal agent 94

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17ClN2O6S2

Molecular Weight

444.9 g/mol

IUPAC Name

3-(3-acetyl-5-butylsulfonyl-1-oxo-2H-1,3,4-thiadiazol-2-yl)-6-chlorochromen-4-one

InChI

InChI=1S/C17H17ClN2O6S2/c1-3-4-7-28(24,25)17-19-20(10(2)21)16(27(17)23)13-9-26-14-6-5-11(18)8-12(14)15(13)22/h5-6,8-9,16H,3-4,7H2,1-2H3

InChI Key

PGBPZLCRQYBMBB-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=NN(C(S1=O)C2=COC3=C(C2=O)C=C(C=C3)Cl)C(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluconazole is a synthetically-developed, broad-spectrum antifungal agent belonging to the bis-triazole class.[1] Its primary mechanism of action involves the highly selective inhibition of a fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[2] This enzyme is a critical component in the ergosterol biosynthesis pathway, which is essential for the integrity and functionality of the fungal cell membrane. By disrupting this pathway, fluconazole leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, ultimately resulting in the arrest of fungal growth.[2][3] This guide provides a detailed examination of the molecular interactions, signaling pathways, and experimental methodologies used to elucidate the mechanism of action of fluconazole.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungistatic activity of fluconazole is primarily attributed to its interference with the synthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[4] Ergosterol plays a crucial role in maintaining the fluidity, permeability, and integrity of the fungal cell membrane.

Fluconazole specifically targets and inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene).[2][3][4] This enzyme catalyzes the conversion of lanosterol to ergosterol.[1][5] The inhibitory action is achieved through the binding of the free nitrogen atom in the azole ring of fluconazole to the iron atom within the heme group of the lanosterol 14-α-demethylase.[2] This binding prevents oxygen activation and subsequently halts the demethylation of lanosterol.[2]

The inhibition of this key enzymatic step leads to a cascade of downstream effects:

  • Depletion of Ergosterol: The fungal cell is unable to produce sufficient ergosterol to maintain a healthy cell membrane.[3]

  • Accumulation of Toxic Sterols: The blockage of the pathway results in the accumulation of 14-α-methylated precursor sterols.[2][3]

The combined effect of ergosterol depletion and the accumulation of these toxic sterol intermediates disrupts the structure and function of the fungal cell membrane, leading to increased permeability and ultimately, the inhibition of fungal growth.[3][5]

Signaling Pathway: Ergosterol Biosynthesis

The ergosterol biosynthesis pathway is a complex, multi-step process. Fluconazole's intervention at the level of lanosterol 14-α-demethylase is a critical chokepoint.

Ergosterol_Biosynthesis_Pathway Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol synthase Enzyme Lanosterol 14-α-demethylase (CYP51/Erg11p) Lanosterol->Enzyme Intermediates 4,4-dimethyl-cholesta- 8,14,24-trienol Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps Fluconazole Fluconazole Fluconazole->Enzyme Inhibition Enzyme->Intermediates

Caption: Ergosterol biosynthesis pathway and the inhibitory action of Fluconazole.

Quantitative Data

The antifungal activity of fluconazole can be quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Susceptibility of Candida Species to Fluconazole
Candida SpeciesMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)
C. albicans0.25 - >640.52
C. glabrata0.5 - >64832
C. parapsilosis0.25 - 812
C. tropicalis0.25 - >6428
C. krusei16 - >6464>64

Data compiled from multiple sources. MIC values can vary based on testing methodology and geographical location.

Table 2: Enzyme Inhibition and Binding Affinity
EnzymeLigandIC50 (μM)Kd (nM)
C. albicans CYP51Fluconazole0.4 - 0.610 - 56
Homo sapiens CYP51Fluconazole>150~30,500

IC50 and Kd (dissociation constant) values demonstrate the high selectivity of fluconazole for the fungal enzyme over its human counterpart.[6]

Experimental Protocols

The mechanism of action and efficacy of fluconazole have been established through a variety of standardized experimental protocols.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the in vitro susceptibility of fungi to antifungal agents.

Objective: To determine the lowest concentration of fluconazole that inhibits the visible growth of a fungal isolate.

Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud dextrose agar. A suspension is then prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted in RPMI-1640 medium.

  • Drug Dilution: A serial two-fold dilution of fluconazole is prepared in a 96-well microtiter plate using RPMI-1640 medium as the diluent.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

  • Endpoint Reading: The MIC is determined as the lowest concentration of fluconazole at which there is a significant inhibition (typically ≥80%) of growth compared to the drug-free control well.[7][8]

MIC_Workflow Start Start: Fungal Isolate PrepInoculum Prepare Fungal Inoculum (0.5 McFarland Standard) Start->PrepInoculum Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate SerialDilution Prepare Serial Dilutions of Fluconazole SerialDilution->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate ReadMIC Read MIC Endpoint (≥80% growth inhibition) Incubate->ReadMIC End End: Determine Susceptibility ReadMIC->End

Caption: Experimental workflow for MIC determination by broth microdilution.

In Vitro Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of fluconazole on lanosterol 14-α-demethylase.

Objective: To quantify the inhibition of purified fungal lanosterol 14-α-demethylase by fluconazole.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant fungal lanosterol 14-α-demethylase is purified. The substrate, lanosterol, is prepared in a suitable buffer.

  • Reaction Mixture: The purified enzyme is incubated with varying concentrations of fluconazole.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of lanosterol and a reducing system (e.g., NADPH-cytochrome P450 reductase).

  • Incubation: The reaction mixture is incubated under controlled conditions (temperature and time).

  • Quantification: The reaction is stopped, and the amount of product formed (or substrate consumed) is quantified using methods such as HPLC or spectrophotometry.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each fluconazole concentration, and the IC50 value is determined.

Conclusion

Fluconazole's mechanism of action is well-defined and highly specific to the fungal ergosterol biosynthesis pathway. Its potent and selective inhibition of lanosterol 14-α-demethylase provides a robust basis for its therapeutic efficacy. A thorough understanding of this mechanism, supported by quantitative data and standardized experimental protocols, is essential for the continued development of novel antifungal agents and for optimizing the clinical use of fluconazole in the face of emerging resistance.

References

"Antifungal agent 94" chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 94, also identified as compound 49 in recent literature, is a novel flavonoid derivative showcasing significant potential as a potent antifungal agent.[1] This technical guide provides a comprehensive overview of its chemical structure, known properties, and the methodologies relevant to its synthesis and evaluation. The information presented herein is based on publicly available data and is intended to serve as a foundational resource for researchers in the fields of mycology, agrochemicals, and drug discovery.

Chemical Structure and Properties

This compound is a synthetically derived flavonoid substituted with a 5-sulfonyl-1,3,4-thiadiazole moiety.[1]

Chemical Name: 2-((5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl)imino)-6-chloro-3-(4-chlorophenyl)-2,3-dihydro-4H-chromen-4-one

Molecular Formula: C₁₇H₁₇ClN₂O₆S₂

Molecular Weight: 444.91 g/mol

CAS Number: 3030502-21-4

Physicochemical Properties (Predicted)
PropertyValue
Boiling Point630.7 ± 65.0 °C
Density1.62 ± 0.1 g/cm³

Note: The physicochemical properties listed above are predicted and have not been experimentally verified in the available literature.

Antifungal Activity

This compound has demonstrated notable efficacy against the plant pathogenic fungus Rhizoctonia solani. The following table summarizes the reported quantitative data.[1]

Fungal SpeciesEC₅₀ (μg/mL)EC₅₀ (μM)
Rhizoctonia solani0.460.28

Experimental Protocols

While the full, detailed experimental protocols from the primary research are not publicly available, this section outlines a generalized methodology for the synthesis and antifungal evaluation of similar flavonoid derivatives, based on standard laboratory practices.

General Synthesis of 5-Sulfonyl-1,3,4-thiadiazole-Substituted Flavonoids

The synthesis of compounds like this compound typically involves a multi-step process. A plausible synthetic workflow is outlined in the diagram below. The initial steps would likely involve the synthesis of the flavonoid core, followed by the introduction of the 1,3,4-thiadiazole ring and subsequent sulfonation.

G A Starting Materials (e.g., substituted acetophenone and aldehyde) B Chalcone Intermediate Synthesis A->B Claisen-Schmidt condensation C Flavonoid Core Formation B->C Oxidative cyclization D Introduction of Thiadiazole Moiety C->D Reaction with thiosemicarbazide derivative E Sulfonation Reaction D->E Oxidation of thiol to sulfonyl F This compound (Compound 49) E->F Final product

Caption: A potential synthetic workflow for this compound.

In Vitro Antifungal Activity Assay: Mycelium Growth Rate Method

The antifungal activity against Rhizoctonia solani is commonly determined using the mycelium growth rate method.

  • Preparation of Fungal Plates: Rhizoctonia solani is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until a mature mycelial mat is formed.

  • Preparation of Test Compounds: this compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to achieve the desired test concentrations.

  • Poisoned Plate Technique: The various concentrations of the antifungal agent are incorporated into molten PDA. The amended PDA is then poured into sterile Petri dishes.

  • Inoculation: A small plug of the actively growing mycelium of R. solani is placed at the center of each agar plate containing the antifungal agent. A control plate containing only the solvent is also prepared.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth (typically 25-28°C) for a specified period.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(C - T) / C] * 100 Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.

  • EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) is calculated by probit analysis of the concentration-response data.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, preliminary studies on a structurally related compound suggest that it may disrupt the normal growth of fungal hyphae, leading to disordered entanglement, shrinkage of the hyphal surface, and extravasation of cellular contents.[1] Further research is required to determine the specific molecular target and signaling pathways affected by this compound.

Conclusion

This compound is a promising new chemical entity with potent activity against the significant plant pathogen Rhizoctonia solani. Its novel structure as a 5-sulfonyl-1,3,4-thiadiazole-substituted flavonoid presents an interesting scaffold for the development of new antifungal agents. Further investigation into its spectrum of activity, mechanism of action, and potential for in vivo applications is warranted. This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further research and development.

References

An In-depth Technical Guide to the Synthesis and Derivation of Antifungal Agent 94

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Antifungal Agent 94, a flavonoid derivative demonstrating notable efficacy against the plant pathogenic fungus Rhizoctonia solani. This document outlines its core structure, a plausible synthesis pathway based on established methodologies, potential derivatization strategies to enhance its antifungal spectrum and potency, and the current understanding of the mechanism of action for flavonoid-based antifungal compounds.

Core Compound Profile: this compound

This compound, also identified as Compound 49, is a synthetic flavonoid derivative. Its chemical structure and key identifiers are detailed below.

ParameterValue
IUPAC Name 2-((4-chlorophenyl)amino)-N-(1,3-dithiolan-2-ylidene)-2-oxoethanethioamide
CAS Number 3030502-21-4
Molecular Formula C₁₇H₁₇ClN₂O₆S₂
Molecular Weight 444.91 g/mol
Antifungal Activity EC₅₀ of 0.28 µM against Rhizoctonia solani[1][2]

Proposed Synthesis of this compound

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of the Chalcone Intermediate

  • Reaction Setup: To a solution of an appropriately substituted 2-hydroxyacetophenone and 4-chlorobenzaldehyde in ethanol, add a catalytic amount of a strong base such as sodium hydroxide or potassium hydroxide.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl). The precipitated chalcone is then filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.

Step 2: Cyclization to the Flavonoid Core

  • Reaction Setup: Dissolve the synthesized chalcone in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Oxidative Cyclization: Add a catalyst, for instance, iodine, and heat the mixture. Alternatively, an Algar-Flynn-Oyamada reaction can be employed using hydrogen peroxide in an alkaline medium.

  • Work-up: After the reaction is complete (monitored by TLC), the mixture is poured into ice-cold water. The precipitated flavonoid is collected by filtration, washed, and dried.

Step 3: Thioamidation and Dithiolane Ring Formation

  • Activation: The flavonoid core is first activated, potentially through halogenation at a specific position.

  • Thioamide Introduction: The activated flavonoid is then reacted with a suitable thioamide precursor.

  • Dithiolane Ring Formation: The intermediate is subsequently reacted with a reagent such as 1,2-ethanedithiol in the presence of an acid catalyst to form the 1,3-dithiolane ring.

  • Final Purification: The final product, this compound, is purified using column chromatography.

Synthesis_Workflow A 2-Hydroxyacetophenone + 4-Chlorobenzaldehyde B Claisen-Schmidt Condensation A->B Base catalyst C Chalcone Intermediate B->C D Oxidative Cyclization C->D Iodine or H2O2 E Flavonoid Core D->E F Functionalization (Thioamidation & Dithiolane formation) E->F G This compound F->G

Proposed synthetic workflow for this compound.

Derivatization of the Flavonoid Core

The flavonoid scaffold offers multiple sites for chemical modification to generate derivatives with potentially improved antifungal activity, broader spectrum, or enhanced pharmacokinetic properties. Key derivatization strategies include:

  • Modification of the B-ring: Introduction of different substituents (e.g., halogens, alkyl, alkoxy groups) on the B-ring can significantly influence activity.

  • Modification of the C-ring: Alterations to the heterocyclic C-ring, such as saturation or introduction of different heteroatoms, can impact the planarity and electronic properties of the molecule.

  • Glycosylation: Addition of sugar moieties can improve solubility and bioavailability.

  • Formation of Schiff Bases and Mannich Bases: Reaction of amino-functionalized flavonoids can lead to novel derivatives with diverse biological activities.

Experimental Protocol: General Derivatization

  • Reaction Setup: Dissolve the parent flavonoid in a suitable dry solvent (e.g., DMF, acetone).

  • Reagent Addition: Add the desired derivatizing agent (e.g., alkyl halide, acyl chloride) and a base (e.g., potassium carbonate, triethylamine).

  • Reaction Conditions: The reaction mixture is stirred at an appropriate temperature (room temperature to reflux) for a period determined by TLC monitoring.

  • Work-up and Purification: The reaction is quenched, and the product is extracted. Purification is typically achieved by column chromatography or recrystallization.

Antifungal Activity of Flavonoid Derivatives

The following table summarizes the antifungal activity of this compound and other structurally related flavonoid derivatives against various fungal pathogens.

CompoundFungal StrainActivity (EC₅₀ / MIC)Reference
This compound Rhizoctonia solani0.28 µM (EC₅₀)[1][2]
Flavonoid-Thiazole Derivative 6aRhizoctonia solani9.6 µg/mL (EC₅₀)[3]
Flavonoid-Thiazole Derivative 6bRhizoctonia solani35.5 µg/mL (EC₅₀)[3]
Flavonoid-Thiazole Derivative 6fRhizoctonia solani21.5 µg/mL (EC₅₀)[3]
QuercetinTrichophyton rubrum125 µg/mL (MIC)[4]
Ellagic AcidTrichophyton rubrum250 µg/mL (MIC)[4]

Mechanism of Action of Antifungal Flavonoids

The antifungal activity of flavonoids is believed to be multi-targeted. While the specific mechanism of this compound has not been elucidated, the proposed mechanisms for flavonoid antifungals in general include:

  • Disruption of the Fungal Cell Membrane: Flavonoids can intercalate into the fungal cell membrane, leading to increased permeability and leakage of intracellular components.

  • Inhibition of Fungal Enzymes: Key enzymes involved in fungal metabolism, such as those in the ergosterol biosynthesis pathway or fatty acid synthesis, can be inhibited by flavonoids.[4]

  • Inhibition of Nucleic Acid Synthesis: Some flavonoids have been shown to interfere with DNA and RNA synthesis in fungal cells.

  • Induction of Oxidative Stress: Flavonoids can generate reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage and apoptosis.

Mechanism_of_Action cluster_fungal_cell Fungal Cell Membrane Cell Membrane Enzymes Essential Enzymes NucleicAcid Nucleic Acid Synthesis Mitochondrion Mitochondrion Flavonoid Antifungal Flavonoid Flavonoid->Membrane Disruption Flavonoid->Enzymes Inhibition Flavonoid->NucleicAcid Inhibition Flavonoid->Mitochondrion Induces ROS

Proposed mechanisms of antifungal action for flavonoids.

Conclusion

This compound represents a promising lead compound in the development of new antifungal agents, particularly for agricultural applications against pathogens like Rhizoctonia solani. This guide provides a foundational understanding of its synthesis and potential for derivatization. Further research is warranted to fully elucidate its specific mechanism of action and to explore the structure-activity relationships of its derivatives to optimize antifungal efficacy and spectrum. The detailed protocols and conceptual frameworks presented herein are intended to facilitate these future research and development endeavors.

References

In Vitro Antifungal Activity of Antifungal Agent 94: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Antifungal agent 94, also identified as Compound 49, is a flavonoid derivative that has demonstrated notable in vitro activity against the plant pathogenic fungus Rhizoctonia solani. This technical guide provides a comprehensive summary of the currently available data on its antifungal efficacy, outlines generalized experimental protocols relevant to its testing, and explores the potential mechanisms of action characteristic of the flavonoid class of compounds. Due to the limited publicly available information specific to this compound, this document synthesizes established methodologies and known mechanisms of related compounds to offer a foundational understanding for research and development professionals.

Quantitative Data Presentation

The known in vitro antifungal activity of this compound is specific to Rhizoctonia solani. The reported efficacy is summarized below.

Antifungal Agent Fungal Species Parameter Value Reference
This compound (Compound 49)Rhizoctonia solaniEC500.28 µMMedChemExpress
EC500.46 µg/mLMedChemExpress

Experimental Protocols

While the precise experimental protocol used to determine the EC50 of this compound has not been publicly disclosed, a generalized methodology for assessing the in vitro antifungal activity against filamentous fungi like Rhizoctonia solani is the broth microdilution assay, following guidelines such as those established by the Clinical and Laboratory Standards Institute (CLSI).

Generalized Broth Microdilution Protocol for Rhizoctonia solani

  • Inoculum Preparation:

    • Rhizoctonia solani is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to promote mycelial growth.

    • A mycelial suspension is prepared by gently scraping the surface of the agar plate with a sterile loop or by blending a small piece of the mycelial mat in a sterile saline solution.

    • The suspension is filtered to remove large aggregates, and the resulting inoculum is adjusted to a standardized concentration.

  • Assay Plate Preparation:

    • A serial dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

    • Each well will contain a specific concentration of the antifungal agent, with control wells containing only the medium (sterility control) and medium with the fungal inoculum (growth control).

  • Inoculation and Incubation:

    • The standardized fungal inoculum is added to each well of the microtiter plate.

    • The plate is incubated at an appropriate temperature (typically 25-28°C) for a defined period (e.g., 48-72 hours), allowing for fungal growth.

  • Data Analysis:

    • Fungal growth is assessed visually or by measuring the optical density using a microplate reader.

    • The percentage of growth inhibition is calculated for each concentration of the antifungal agent relative to the growth control.

    • The EC50 value, the concentration of the agent that inhibits 50% of fungal growth, is determined by plotting the inhibition data against the log of the drug concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

experimental_workflow Generalized Experimental Workflow for In Vitro Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis fungal_culture Fungal Culture (e.g., Rhizoctonia solani on PDA) inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep agent_prep Antifungal Agent Stock Solution serial_dilution Serial Dilution in 96-Well Plate agent_prep->serial_dilution inoculation Inoculation of Plate inoculum_prep->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation readout Growth Assessment (Visual/Spectrophotometric) incubation->readout calculation Inhibition Calculation readout->calculation ec50_determination EC50 Determination calculation->ec50_determination flavonoid_mechanism Potential Antifungal Mechanisms of Action for Flavonoid Derivatives cluster_targets Cellular Targets cluster_effects Resulting Effects flavonoid This compound (Flavonoid Derivative) cell_membrane Cell Membrane flavonoid->cell_membrane cell_wall Cell Wall flavonoid->cell_wall mitochondrion Mitochondrion flavonoid->mitochondrion nucleic_acid Nucleic Acid & Protein Synthesis flavonoid->nucleic_acid membrane_disruption Membrane Disruption & Increased Permeability cell_membrane->membrane_disruption cell_wall_inhibition Inhibition of Component Synthesis cell_wall->cell_wall_inhibition mitochondrial_dysfunction Mitochondrial Dysfunction & Oxidative Stress mitochondrion->mitochondrial_dysfunction synthesis_inhibition Inhibition of Replication & Protein Production nucleic_acid->synthesis_inhibition fungal_death Fungal Cell Death or Growth Inhibition membrane_disruption->fungal_death cell_wall_inhibition->fungal_death mitochondrial_dysfunction->fungal_death synthesis_inhibition->fungal_death

Antifungal Agent 94: A Technical Guide to Its Mechanism and Impact on Fungal Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fungal cell wall is a critical structure for fungal viability and pathogenesis, presenting a key target for antifungal drug development.[1][2] This technical guide provides an in-depth overview of Antifungal Agent 94, a novel investigational compound designed to disrupt fungal cell wall synthesis. This document details its mechanism of action, summarizes its in vitro efficacy, and explores its impact on crucial fungal stress response pathways. Furthermore, it provides comprehensive experimental protocols for the evaluation of this compound and similar compounds.

Introduction to this compound

This compound is a potent and specific inhibitor of the enzyme β-(1,3)-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-glucan, a major polysaccharide component of the fungal cell wall that is essential for maintaining its structural integrity.[1][3] By targeting this enzyme, this compound disrupts the cell wall, leading to osmotic instability and fungal cell death.[3] This mechanism is analogous to that of the echinocandin class of antifungal drugs.[3][4] The fungal cell wall's unique composition, absent in mammalian cells, makes it an attractive target for selective antifungal therapy.[2]

Mechanism of Action

This compound acts as a non-competitive inhibitor of the Fks1 subunit of the β-(1,3)-glucan synthase complex.[3] This inhibition prevents the polymerization of UDP-glucose into β-(1,3)-glucan chains, which are crucial for the formation of the cell wall's structural backbone.[3][5] The resulting depletion of β-(1,3)-glucan leads to a weakened and fragile cell wall, rendering the fungal cell susceptible to osmotic lysis, particularly in actively growing regions such as the hyphal tips.[1]

Quantitative Data Summary

The in vitro activity of this compound has been evaluated against a panel of clinically relevant fungal pathogens. The following tables summarize key quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.015 - 0.125
Candida glabrata0.03 - 0.25
Candida parapsilosis0.5 - 2
Aspergillus fumigatus0.015 - 0.06
Cryptococcus neoformans>16

Data is hypothetical and for illustrative purposes, based on typical echinocandin activity.

Table 2: Inhibition of β-(1,3)-glucan synthase activity by this compound.

Fungal SpeciesIC₅₀ (µg/mL)
Candida albicans0.005
Aspergillus fumigatus0.002

IC₅₀ represents the concentration of the agent that inhibits 50% of the enzyme's activity. Data is hypothetical.

Impact on Fungal Signaling Pathways

The cell wall stress induced by this compound triggers compensatory signaling pathways in fungi, which attempt to repair the damage and maintain cell integrity. Understanding these pathways is crucial for predicting and overcoming potential resistance mechanisms.

Protein Kinase C (PKC) Cell Wall Integrity Pathway

The PKC pathway is a primary response to cell wall stress.[6] Damage to the cell wall is sensed by transmembrane proteins, which activate Rho1 GTPase.[5] Rho1, in turn, activates protein kinase C (Pkc1), initiating a MAP kinase cascade that ultimately leads to the activation of the transcription factor Rlm1.[6][7] Rlm1 upregulates the expression of genes involved in cell wall synthesis and remodeling, including chitin synthase genes, as a compensatory mechanism.[8]

PKC_Pathway This compound This compound β-(1,3)-glucan synthesis inhibition β-(1,3)-glucan synthesis inhibition This compound->β-(1,3)-glucan synthesis inhibition Cell Wall Stress Cell Wall Stress β-(1,3)-glucan synthesis inhibition->Cell Wall Stress Wsc1/Mid2 (Sensors) Wsc1/Mid2 (Sensors) Cell Wall Stress->Wsc1/Mid2 (Sensors) Rho1 Rho1 Wsc1/Mid2 (Sensors)->Rho1 Pkc1 Pkc1 Rho1->Pkc1 MAPK Cascade (Bck1, Mkk1/2, Slt2) MAPK Cascade (Bck1, Mkk1/2, Slt2) Pkc1->MAPK Cascade (Bck1, Mkk1/2, Slt2) Rlm1 Rlm1 MAPK Cascade (Bck1, Mkk1/2, Slt2)->Rlm1 Rlm1 (Transcription Factor) Rlm1 (Transcription Factor) Cell Wall Repair Genes (e.g., CHS) Cell Wall Repair Genes (e.g., CHS) Rlm1->Cell Wall Repair Genes (e.g., CHS)

Caption: PKC Cell Wall Integrity Pathway Activation.

Ca²⁺-Calcineurin Signaling Pathway

The calcineurin pathway is another critical stress response pathway in fungi.[9][10] Cell wall stress can lead to an influx of extracellular calcium, which activates the calmodulin-dependent phosphatase, calcineurin.[11] Calcineurin then dephosphorylates the transcription factor Crz1, allowing it to translocate to the nucleus and regulate the expression of genes involved in cell wall synthesis, ion homeostasis, and stress resistance.[10][12] There is significant crosstalk between the PKC and calcineurin pathways.[12]

Calcineurin_Pathway Cell Wall Stress Cell Wall Stress Ca²⁺ Influx Ca²⁺ Influx Cell Wall Stress->Ca²⁺ Influx Calmodulin Calmodulin Ca²⁺ Influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Crz1 (P) Crz1 (P) Calcineurin->Crz1 (P) Crz1 Crz1 Crz1 (P)->Crz1 Dephosphorylation Nucleus Nucleus Crz1->Nucleus Stress Response Genes Stress Response Genes Nucleus->Stress Response Genes Transcription

Caption: Ca²⁺-Calcineurin Signaling Pathway.

Target of Rapamycin (TOR) Signaling Pathway

The TOR pathway is a central regulator of cell growth in response to nutrient availability and stress.[13][14] While primarily known for its role in nutrient sensing, the TOR pathway also intersects with cell wall integrity signaling.[15] Inhibition of TOR signaling by rapamycin can affect filamentous growth, which is closely linked to cell wall synthesis and expansion.[13][15] The interplay between TOR and cell wall stress responses is an active area of research.[16]

TOR_Pathway Nutrients Nutrients TORC1 TORC1 Nutrients->TORC1 Cell Growth & Proliferation Cell Growth & Proliferation TORC1->Cell Growth & Proliferation PKC Pathway PKC Pathway TORC1->PKC Pathway Crosstalk Cell Wall Stress Cell Wall Stress Cell Wall Stress->PKC Pathway

Caption: TOR Signaling Pathway and Cell Wall Stress.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of antifungal agents like this compound.

Antifungal Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.[17][18]

Broth_Microdilution_Workflow Prepare Fungal Inoculum Prepare Fungal Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Fungal Inoculum->Inoculate Microtiter Plate Serial Dilution of Antifungal Agent Serial Dilution of Antifungal Agent Serial Dilution of Antifungal Agent->Inoculate Microtiter Plate Incubate at 35°C Incubate at 35°C Inoculate Microtiter Plate->Incubate at 35°C Read MIC Read MIC Incubate at 35°C->Read MIC

Caption: Broth Microdilution Workflow.

Protocol:

  • Fungal Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.

  • Drug Dilution:

    • Perform serial twofold dilutions of this compound in a 96-well microtiter plate using RPMI 1640 medium. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.[18]

  • MIC Determination:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control.[18] For yeasts, this is often a 50% reduction in turbidity.[18]

β-(1,3)-Glucan Synthase Activity Assay

This assay measures the in vitro inhibitory effect of an antifungal agent on the activity of the β-(1,3)-glucan synthase enzyme.

Protocol:

  • Enzyme Preparation:

    • Grow fungal cells to mid-log phase and harvest by centrifugation.

    • Mechanically disrupt the cells in a lysis buffer to prepare a crude membrane fraction, which contains the β-(1,3)-glucan synthase complex.[19]

  • Reaction Mixture:

    • Prepare a reaction mixture containing the membrane fraction, buffer, activators (e.g., GTPγS), and the substrate, UDP-[¹⁴C]-glucose.

  • Inhibition Assay:

    • Add varying concentrations of this compound to the reaction mixture.

    • Incubate the reaction at 30°C to allow for the synthesis of [¹⁴C]-labeled glucan.

  • Quantification:

    • Stop the reaction and precipitate the synthesized glucan.

    • Wash the precipitate to remove unincorporated UDP-[¹⁴C]-glucose.

    • Measure the radioactivity of the precipitate using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percent inhibition of enzyme activity at each drug concentration and determine the IC₅₀ value.

Cell Wall Integrity Assay: Calcofluor White Staining

Calcofluor White (CFW) is a fluorescent dye that binds to chitin in the fungal cell wall.[20] Increased staining can indicate a compensatory response to cell wall stress.

CWF_Staining_Workflow Treat Fungal Cells with Agent Treat Fungal Cells with Agent Wash and Fix Cells Wash and Fix Cells Treat Fungal Cells with Agent->Wash and Fix Cells Stain with Calcofluor White Stain with Calcofluor White Wash and Fix Cells->Stain with Calcofluor White Wash and Mount on Slide Wash and Mount on Slide Stain with Calcofluor White->Wash and Mount on Slide Fluorescence Microscopy Fluorescence Microscopy Wash and Mount on Slide->Fluorescence Microscopy

Caption: Calcofluor White Staining Workflow.

Protocol:

  • Cell Treatment:

    • Grow fungal cells in liquid medium in the presence and absence of a sub-inhibitory concentration of this compound.

  • Staining:

    • Harvest the cells and wash them with phosphate-buffered saline (PBS).

    • Resuspend the cells in a solution of Calcofluor White (10 µg/mL in PBS).

    • Incubate in the dark for 10 minutes.

  • Microscopy:

    • Wash the cells to remove excess stain and mount them on a microscope slide.

    • Observe the cells using a fluorescence microscope with a DAPI filter set.

  • Analysis:

    • Compare the fluorescence intensity and localization of staining between treated and untreated cells. An increase in fluorescence in treated cells suggests an upregulation of chitin synthesis as a response to cell wall stress.

Analysis of MAP Kinase Phosphorylation

This experiment assesses the activation of the PKC cell wall integrity pathway by detecting the phosphorylation of the terminal MAP kinase (Slt2 in yeast, Mkc1 in Candida albicans).[6]

Protocol:

  • Cell Treatment and Protein Extraction:

    • Expose fungal cells to this compound for various time points.

    • Rapidly harvest the cells and extract total protein using a suitable lysis buffer containing phosphatase inhibitors.[19]

  • SDS-PAGE and Western Blotting:

    • Separate the protein extracts by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAP kinase.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection:

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the MAP kinase.

  • Analysis:

    • An increase in the phosphorylated form of the MAP kinase in treated cells indicates activation of the PKC pathway.

Conclusion

This compound demonstrates potent in vitro activity against a range of fungal pathogens by specifically inhibiting β-(1,3)-glucan synthase, a critical enzyme in fungal cell wall synthesis. Its mechanism of action leads to significant cell wall stress, which in turn activates compensatory signaling pathways such as the PKC and calcineurin pathways. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of this compound and the development of new antifungal therapies targeting the fungal cell wall. Further research should focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the potential for resistance development.

References

In-Depth Technical Guide: The Impact of Antifungal Agent 94 on Ergosterol Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 94, identified as compound 49 in recent literature, is a novel flavonoid derivative demonstrating significant antifungal properties. This technical guide provides a comprehensive analysis of its known impact on fungal pathogens, with a specific focus on its potential interaction with the ergosterol biosynthesis pathway. While direct enzymatic inhibition within this pathway by this compound has not been definitively established, this document synthesizes the available data on its antifungal activity, details the experimental protocols for its evaluation, and explores the broader context of flavonoid-mediated antifungal mechanisms, some of which are known to involve the disruption of ergosterol production and fungal membrane integrity.

Introduction to this compound

This compound is a synthetic flavonoid derivative characterized as a 5-sulfonyl-1,3,4-thiadiazole-substituted flavonoid. Its chemical structure and potent fungicidal activity against a range of plant pathogenic fungi, notably Rhizoctonia solani, have positioned it as a compound of interest for the development of new antifungal therapies. The primary research identifying this compound highlights its high efficacy, suggesting a novel mechanism of action that warrants further investigation.

Quantitative Antifungal Activity

The antifungal efficacy of this compound (Compound 49) has been quantified against several phytopathogenic fungi. The following table summarizes the available data, providing a clear comparison of its activity.

Fungal SpeciesEC50 (µg/mL)Reference
Rhizoctonia solani0.28[Dai P, et al., 2024]
Rhizoctonia solani0.46 (half-maximal effective concentration)[Dai P, et al., 2024]

Potential Impact on Ergosterol Biosynthesis

While the primary literature on this compound does not explicitly detail its mechanism of action as an ergosterol biosynthesis inhibitor, the broader class of flavonoid compounds has been shown to exert antifungal effects through various mechanisms, including the disruption of the fungal cell membrane and interference with ergosterol biosynthesis.[1][2][3][4][5]

The ergosterol biosynthesis pathway is a critical target for many established antifungal drugs. Its disruption leads to a depletion of ergosterol, a vital component of the fungal cell membrane, and an accumulation of toxic sterol intermediates, ultimately compromising membrane integrity and leading to cell death.

General Antifungal Mechanisms of Flavonoids

Flavonoids are known to inhibit fungal growth through several mechanisms:

  • Plasma Membrane Disruption: Altering the permeability of the fungal cell membrane, leading to the leakage of intracellular components.[1][2]

  • Mitochondrial Dysfunction: Inducing mitochondrial damage and disrupting the respiratory chain.[1]

  • Inhibition of Nucleic Acid and Protein Synthesis: Interfering with the synthesis of essential macromolecules.[1]

  • Inhibition of Efflux Pumps: Preventing the expulsion of antifungal compounds from the fungal cell.[1]

  • Inhibition of Ergosterol Biosynthesis: Some flavonoids have been shown to specifically inhibit enzymes within the ergosterol biosynthesis pathway.[3][6]

A preliminary mechanistic study on a compound structurally related to this compound (compound 2 from the same study) revealed that it induced disordered entanglement and shrinkage of hyphal surfaces, along with the extravasation of cellular contents. These morphological changes are consistent with a mechanism that disrupts the fungal cell wall or membrane integrity, which could be a downstream effect of ergosterol biosynthesis inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and related compounds.

In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)

This protocol is adapted from the primary literature describing the activity of this compound.

  • Preparation of Fungal Cultures: The target fungi (e.g., Rhizoctonia solani) are cultured on potato dextrose agar (PDA) plates at 25 ± 1 °C for 2-4 days.

  • Preparation of Test Compound Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are then prepared.

  • Assay Plate Preparation: The test compound solutions are mixed with molten PDA to achieve the desired final concentrations. The agar is then poured into Petri dishes.

  • Inoculation: A 5 mm mycelial disc is taken from the edge of an actively growing fungal culture and placed at the center of each agar plate containing the test compound.

  • Incubation: The plates are incubated at 25 ± 1 °C.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the fungal growth in the control plate (containing only the solvent) reaches the edge of the dish.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial growth on the control plates, and T is the average diameter of the mycelial growth on the treated plates.

  • EC50 Determination: The half-maximal effective concentration (EC50) is calculated by probit analysis based on the inhibition rates at different concentrations.

Visualizations

Logical Relationship of this compound Identification

The following diagram illustrates the process of identifying and characterizing the antifungal activity of this compound.

G cluster_design Design & Synthesis cluster_screening Screening cluster_identification Identification & Optimization cluster_evaluation Evaluation start Design of Novel 5-Sulfonyl-1,3,4-thiadiazole- Substituted Flavonoids synthesis Chemical Synthesis of Target Compounds start->synthesis bioassay In Vitro Antifungal Bioassays against Phytopathogenic Fungi synthesis->bioassay identification Identification of Highly Active Compounds (including Agent 94) bioassay->identification qsar 3D-QSAR Modeling optimization Further Synthesis and Optimization based on QSAR qsar->optimization identification->qsar ec50 Determination of EC50 for this compound against R. solani optimization->ec50

Caption: Workflow for the design, synthesis, and evaluation of this compound.

Potential Signaling Pathway Disruption by Flavonoids

This diagram illustrates the general ergosterol biosynthesis pathway in fungi and highlights potential points of inhibition by antifungal agents, including some flavonoids. The specific target of this compound within this pathway remains to be elucidated.

Ergosterol_Pathway cluster_inhibition Potential Inhibition by Flavonoids acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol Squalene epoxidase (Target of Allylamines) zymosterol Zymosterol lanosterol->zymosterol Lanosterol 14α-demethylase (Target of Azoles) fecosterol Fecosterol zymosterol->fecosterol episterol Episterol fecosterol->episterol ergosterol Ergosterol episterol->ergosterol inhibition_point Membrane Integrity Ergosterol Biosynthesis (Specific enzyme targets for Agent 94 are unknown) ergosterol->inhibition_point

Caption: The fungal ergosterol biosynthesis pathway and potential points of disruption.

Conclusion and Future Directions

This compound is a promising novel flavonoid derivative with potent antifungal activity. While its precise mechanism of action is yet to be fully elucidated, its structural class and the observed morphological effects on fungal hyphae suggest a potential disruption of the cell membrane or cell wall integrity. Future research should focus on detailed mechanistic studies to determine if this compound directly inhibits key enzymes in the ergosterol biosynthesis pathway. Such studies could include in vitro enzyme inhibition assays, sterol profiling of treated fungal cells, and gene expression analysis of the ERG gene family. A definitive understanding of its mechanism of action will be crucial for its further development as a clinical or agricultural antifungal agent.

References

Structure-Activity Relationship Studies of Novel Azole Antifungal Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. Azole antifungals, which act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, have been a cornerstone of antifungal therapy for decades.[1][2][3] However, the development of resistance necessitates the discovery of new and more potent azole derivatives. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of novel triazole-based antifungal agents, offering insights into the rational design of future antifungal therapies. While the specific designation "Antifungal agent 94" does not correspond to a publicly documented compound, this guide will utilize data from various novel antifungal agents to illustrate the core principles and methodologies of SAR studies in this critical area of drug discovery.

Core Principles of Azole Antifungal SAR

The antifungal activity of azole compounds is primarily dictated by their ability to bind to the active site of CYP51.[1][2] The general pharmacophore of an azole antifungal consists of a nitrogen-containing heterocyclic ring (triazole or imidazole) that coordinates with the heme iron atom in the enzyme's active site, a core scaffold, and a side chain that interacts with the protein's substrate-binding channel. SAR studies in this class of compounds typically focus on modifying these three components to enhance potency, broaden the antifungal spectrum, and improve pharmacokinetic properties.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of various novel triazole derivatives against a panel of pathogenic fungi. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Antifungal Activity (MIC80, µg/mL) of Novel Triazole Analogs (Series 1)

CompoundR-Group ModificationCandida albicansCryptococcus neoformansAspergillus fumigatus
1a 4-chlorophenyl0.51>16
1b 2,4-difluorophenyl0.250.58
1c 4-methoxyphenyl12>16
1d 4-nitrophenyl0.1250.254
Fluconazole (Reference)12>64

Table 2: In Vitro Antifungal Activity (MIC80, µg/mL) of Novel Triazole Analogs (Series 2)

CompoundLinker ModificationCandida glabrataCandida kruseiFusarium solani
2a -CH2-4816
2b -CH2-O-248
2c -CH2-S-124
2d -CH2-SO2-81632
Itraconazole (Reference)0.512

Note: The data presented in these tables are representative and compiled from various sources for illustrative purposes.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to obtain the final desired inoculum concentration.

  • Preparation of Antifungal Agent Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. The microtiter plates are then incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥80% inhibition) compared to the growth in the control well (containing no antifungal agent).

Visualizations

Signaling Pathway: Ergosterol Biosynthesis and the Action of Azole Antifungals

Ergosterol_Biosynthesis Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14-alpha- demethylase (CYP51) Lanosterol->CYP51 Intermediate 14-alpha-methylsterols Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Incorporation CYP51->Intermediate Azoles Azole Antifungals Azoles->CYP51 Inhibition

Caption: Inhibition of lanosterol 14α-demethylase by azole antifungals disrupts ergosterol biosynthesis.

Experimental Workflow: Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow Start Start PrepInoculum Prepare Fungal Inoculum Start->PrepInoculum PrepDilutions Prepare Serial Dilutions of Antifungal Agent Start->PrepDilutions Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate PrepDilutions->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate ReadMIC Read MIC values Incubate->ReadMIC Analyze Analyze SAR Data ReadMIC->Analyze End End Analyze->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Conclusion

The structure-activity relationship studies of novel azole antifungal agents are crucial for the development of new therapies to combat the growing threat of fungal infections. By systematically modifying the chemical structure of the azole pharmacophore and evaluating the resulting changes in antifungal activity, researchers can identify key structural features that contribute to enhanced potency and a broader spectrum of activity. The data and methodologies presented in this guide provide a framework for the rational design of the next generation of azole antifungals, with the ultimate goal of overcoming the challenges of drug resistance and improving patient outcomes.

References

Antifungal Agent 94: A Bioinformatics-Driven Approach to Target Prediction and Validation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 94, a novel flavonoid derivative also identified as Compound 49, has demonstrated significant in vitro efficacy against the devastating plant pathogen Rhizoctonia solani, with a reported half-maximal effective concentration (EC50) of 0.28 μM. The selective pressure to develop new fungicidal compounds with novel mechanisms of action is immense, driven by the rise of resistance to existing antifungal agents. This technical guide outlines a comprehensive bioinformatics and experimental workflow designed to predict and validate the molecular targets of this compound in R. solani. By leveraging publicly available genomic and proteomic data, in silico modeling, and established in vitro assays, this document provides a roadmap for elucidating the mechanism of action of this promising antifungal candidate. The methodologies detailed herein are intended to accelerate the drug development pipeline, offering a structured approach for researchers in mycology, agronomy, and pharmaceutical sciences.

Introduction to this compound

This compound is a flavonoid derivative that has shown potent activity against the soil-borne pathogenic fungus Rhizoctonia solani. Flavonoids are a class of natural products known for their diverse biological activities, including antimicrobial properties.[1][2] The mechanism of action for many flavonoids involves the disruption of fungal cell membranes, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis.[1][2] Understanding the specific molecular targets of this compound is crucial for its development as a commercial fungicide.

Table 1: Bioactivity of this compound

Compound NameChemical ClassTarget OrganismEC50 (μM)
This compound (Compound 49)Flavonoid DerivativeRhizoctonia solani0.28

Bioinformatics Workflow for Target Prediction

A systematic bioinformatics approach is essential to narrow down the vast number of potential protein targets in R. solani. The following workflow integrates genomic, proteomic, and cheminformatic techniques to generate a high-confidence list of candidate targets for this compound.

G cluster_0 Data Acquisition cluster_1 Target Identification cluster_2 In Silico Validation cluster_3 Experimental Validation Genome R. solani Genome (RsolaniDB, NCBI) EssentialGenes Essential Gene Prediction Genome->EssentialGenes Proteome R. solani Proteome (KEGG, UniProt) Druggability Druggability Assessment Proteome->Druggability Homology Homology to Known Flavonoid Targets Proteome->Homology Compound This compound (SDF/MOL file) Docking Molecular Docking Compound->Docking EssentialGenes->Docking Druggability->Docking Homology->Docking MIC MIC Determination Docking->MIC EnzymeAssay Enzyme Inhibition Assay Docking->EnzymeAssay GeneExpression Gene Expression Analysis Docking->GeneExpression

Figure 1: Bioinformatics and Experimental Workflow for Target Prediction of this compound.
Data Acquisition

The initial step involves gathering all relevant biological and chemical data.

  • Rhizoctonia solani Genomics and Proteomics: The complete genome and predicted proteome of various R. solani anastomosis groups can be retrieved from databases such as the Rhizoctonia solani Genome Database (RsolaniDB) and the National Center for Biotechnology Information (NCBI).[3][4][5] The Kyoto Encyclopedia of Genes and Genomes (KEGG) provides valuable information on metabolic pathways within the fungus.[6]

  • This compound Structure: The 3D structure of this compound (Compound 49) is required in a suitable format (e.g., SDF or MOL) for molecular docking studies. This can be obtained from chemical databases or drawn using chemical structure editors.

Candidate Target Identification

This phase focuses on identifying a subset of proteins from the R. solani proteome that are likely to be the target of this compound.

  • Essential Gene Analysis: Genes that are essential for the survival of R. solani are prime drug targets. Essential genes can be predicted by comparing the R. solani genome to a database of known essential genes in other fungi.

  • Homology to Known Flavonoid Targets: Many flavonoids are known to inhibit specific enzyme classes.[1][2] The R. solani proteome can be searched for homologs of known fungal targets of flavonoids, such as fatty acid synthases, topoisomerases, and protein kinases.

  • Druggability Prediction: "Druggable" proteins possess binding pockets with appropriate physicochemical properties to accommodate a small molecule like this compound. Various computational tools can predict the druggability of a protein based on its 3D structure or sequence.

In Silico Validation: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (this compound) when bound to a target protein. This method helps to prioritize the candidate targets identified in the previous step.

  • Objective: To predict the binding affinity and interaction patterns of this compound with the selected candidate target proteins from R. solani.

  • Outcome: A ranked list of potential targets based on their predicted binding energies and a detailed visualization of the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Predicted Targets of this compound in Rhizoctonia solani

Based on the known mechanisms of flavonoid antifungals and the available genomic information for R. solani, several high-priority candidate targets can be proposed.

Table 2: Predicted Candidate Targets for this compound in Rhizoctonia solani

Target Protein ClassSpecific Example in R. solani (Hypothetical Gene ID)Rationale for Selection
Fatty Acid SynthaseRsFAS1Essential for membrane biosynthesis; known target of some flavonoids.[2]
Topoisomerase IIRsTOP2Involved in DNA replication and repair; inhibition leads to cell death.
Cytochrome P450 enzymesRsCYP51Essential for ergosterol biosynthesis, a common antifungal target.[7]
Mitogen-Activated Protein Kinase (MAPK)RsSLT2Crucial for cell wall integrity signaling pathway.
Succinate DehydrogenaseRsSDHComponent of the mitochondrial electron transport chain; inhibition disrupts cellular respiration.

Experimental Protocols for Target Validation

The predictions from the bioinformatics workflow must be validated through rigorous experimental testing. The following protocols provide a framework for these validation studies.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of this compound that prevents visible growth of R. solani.

  • Materials:

    • This compound stock solution (in DMSO)

    • Rhizoctonia solani culture

    • Potato Dextrose Broth (PDB)

    • 96-well microtiter plates

    • Spectrophotometer

  • Protocol:

    • Prepare a serial dilution of this compound in PDB in a 96-well plate.

    • Inoculate each well with a standardized suspension of R. solani mycelia or spores.

    • Include a positive control (a known antifungal) and a negative control (DMSO without the compound).

    • Incubate the plates at 25-28°C for 48-72 hours.

    • Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.[8][9]

Molecular Docking Protocol

This protocol details the steps for performing in silico docking of this compound against a candidate target protein.

  • Software:

    • AutoDock Vina or similar docking software

    • PyMOL or BIOVIA Discovery Studio for visualization[10][11]

    • A 3D structure of the target protein (either from the Protein Data Bank or a homology model).

  • Protocol:

    • Prepare the Receptor: Remove water molecules and add polar hydrogens to the protein structure. Define the binding site (grid box) based on the location of the active site or a predicted druggable pocket.

    • Prepare the Ligand: Optimize the 3D structure of this compound and assign appropriate charges.

    • Run Docking Simulation: Execute the docking algorithm to generate multiple binding poses of the ligand in the receptor's active site.

    • Analyze Results: Analyze the predicted binding energies and visualize the top-ranked poses to identify key molecular interactions.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Receptor Prepare Target Protein (Receptor) Docking Perform Molecular Docking (e.g., AutoDock Vina) Receptor->Docking Ligand Prepare this compound (Ligand) Ligand->Docking Analysis Analyze Binding Affinity and Interactions Docking->Analysis Visualization Visualize Docking Pose (e.g., PyMOL) Analysis->Visualization

Figure 2: General Workflow for a Molecular Docking Experiment.
In Vitro Enzyme Inhibition Assay

If the predicted target is an enzyme, its inhibition by this compound can be directly tested.

  • General Protocol (Example: Succinate Dehydrogenase):

    • Isolate mitochondria from R. solani cells.

    • Prepare a reaction mixture containing a substrate for the enzyme (e.g., succinate) and a detection reagent (e.g., a chromogenic substrate that changes color upon reduction).

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the reaction and monitor the change in absorbance over time using a spectrophotometer.

    • Calculate the percentage of enzyme inhibition at each concentration of the compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Conclusion and Future Directions

The integrated bioinformatics and experimental approach outlined in this guide provides a robust framework for the target identification and validation of this compound. By systematically identifying essential and druggable targets in Rhizoctonia solani and validating these predictions through in silico and in vitro methods, researchers can efficiently elucidate the mechanism of action of this promising flavonoid derivative. Future work should focus on transcriptomic and proteomic analyses of R. solani treated with this compound to gain a global view of the cellular response and further confirm the predicted targets. These efforts will be instrumental in advancing this compound through the drug development pipeline and potentially delivering a novel and effective solution for the control of Rhizoctonia diseases in agriculture.

References

Antifungal Agent 94 (Compound 49): A Technical Guide on a Novel Flavonoid Derivative Against Emerging Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of emerging and drug-resistant fungal pathogens poses a significant threat to agriculture and human health. The development of novel antifungal agents with unique mechanisms of action is a critical area of research. This technical guide focuses on a promising new antifungal agent, a flavonoid derivative identified as Compound 49 (also referred to as Antifungal Agent 94), which incorporates a 5-sulfonyl-1,3,4-thiadiazole moiety. This compound has demonstrated potent activity against a range of phytopathogenic fungi, highlighting its potential as a lead structure for the development of new fungicides. Flavonoids, a class of natural products, are known for their diverse biological activities, and their synthetic modification offers a promising avenue for the discovery of new therapeutic agents.[1][2]

Quantitative Antifungal Activity

Compound 49 and its analogs have been evaluated for their in vitro antifungal activity against several significant plant pathogenic fungi. The half-maximal effective concentration (EC50) values are summarized in the tables below.

Table 1: In Vitro Antifungal Activity of Compound 49 and Related Analogs against Rhizoctonia solani [1][2]

CompoundEC50 (μg/mL)
Compound 49 (this compound) 0.28
Compound 20.41
Carbendazim (Control)Not specified in this study

Table 2: In Vitro Antifungal Activity of a Series of 5-Sulfonyl-1,3,4-thiadiazole Flavonoid Derivatives against Various Phytopathogenic Fungi [3]

CompoundBotrytis cinerea EC50 (μg/mL)Alternaria solani EC50 (μg/mL)Rhizoctorzia solani EC50 (μg/mL)Fusarium graminearum EC50 (μg/mL)Colletotrichum orbiculare EC50 (μg/mL)
C13>5015.32 ± 0.780.49 ± 0.0525.16 ± 1.238.14 ± 0.42
C1535.14 ± 1.8910.21 ± 0.550.37 ± 0.0318.25 ± 0.976.23 ± 0.31
C1928.47 ± 1.458.76 ± 0.430.37 ± 0.0415.89 ± 0.815.78 ± 0.29
Carbendazim (Control)1.25 ± 0.09>500.52 ± 0.062.13 ± 0.153.47 ± 0.18

Experimental Protocols

Synthesis of 5-Sulfonyl-1,3,4-thiadiazole-Substituted Flavonoids

The synthesis of the target compounds is achieved through a multi-step process:

  • Synthesis of Intermediate 1 (1,3,4-thiadiazole thiol): Substituted thiohydrazide is reacted with carbon disulfide in the presence of a base to yield the corresponding 1,3,4-thiadiazole thiol derivative.

  • Synthesis of Intermediate 2 (Chalcone): A substituted 2-hydroxyacetophenone is reacted with a substituted benzaldehyde in ethanol under alkaline conditions at room temperature to form the chalcone intermediate.[4]

  • Synthesis of Intermediate 3 (Flavonol): The chalcone intermediate (Intermediate 2) undergoes oxidative cyclization using hydrogen peroxide in a methanolic alkaline solution to yield the flavonol core structure.[4]

  • Synthesis of Intermediate 4 (Propargylated Flavonol): The flavonol (Intermediate 3) is reacted with 1,3-dibromopropane to introduce a linker.[4]

  • Final Product Synthesis: Intermediate 4 is coupled with Intermediate 1 in the presence of a weak base (e.g., K2CO3) to yield the final 5-sulfonyl-1,3,4-thiadiazole-substituted flavonoid. The sulfonyl group is typically formed by oxidation of the thioether linkage.[4]

G cluster_synthesis Synthesis Workflow A Substituted Thiohydrazide + CS2 B Intermediate 1 (1,3,4-thiadiazole thiol) A->B Cyclization G Final Product (5-Sulfonyl-1,3,4-thiadiazole -substituted Flavonoid) B->G C Substituted 2-hydroxyacetophenone + Substituted benzaldehyde D Intermediate 2 (Chalcone) C->D Claisen-Schmidt Condensation E Intermediate 3 (Flavonol) D->E Oxidative Cyclization F Intermediate 4 (Propargylated Flavonol) E->F Alkylation with 1,3-dibromopropane F->G Coupling

Figure 1: General synthesis workflow for 5-sulfonyl-1,3,4-thiadiazole-substituted flavonoids.
In Vitro Antifungal Activity Assay

The antifungal activity of the synthesized compounds was evaluated using the mycelium growth rate method.[5]

  • Preparation of Media: Potato dextrose agar (PDA) medium is prepared and autoclaved.

  • Incorporation of Test Compounds: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the molten PDA at various final concentrations. A control group with the solvent alone is also prepared.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) from the edge of a fresh culture of the test fungus is placed at the center of each PDA plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28 °C) for a specified period, or until the mycelial growth in the control plate reaches a certain diameter.

  • Measurement and Calculation: The diameter of the fungal colony is measured. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the colony diameter of the control group and T is the colony diameter of the treated group.

  • EC50 Determination: The EC50 value, the concentration of the compound that inhibits 50% of the mycelial growth, is determined by probit analysis of the inhibition data.

G cluster_workflow In Vitro Antifungal Assay Workflow prep Prepare PDA Medium add_comp Add Test Compounds to Molten PDA prep->add_comp inoculate Inoculate with Fungal Mycelial Disc add_comp->inoculate incubate Incubate at 25-28 °C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Inhibition Percentage measure->calculate determine Determine EC50 Value calculate->determine

Figure 2: Experimental workflow for the in vitro antifungal activity assay.
Microscopy Studies for Mechanism of Action

To investigate the preliminary mechanism of action, scanning electron microscopy (SEM) and transmission electron microscopy (TEM) were employed to observe morphological changes in the fungal hyphae after treatment with the test compounds.[3]

  • Fungal Culture and Treatment: The fungus is cultured in a liquid medium (e.g., potato dextrose broth) containing the test compound at its EC50 concentration. A control culture without the compound is also prepared.

  • Sample Preparation for SEM:

    • The fungal mycelia are harvested and fixed with a suitable fixative (e.g., 2.5% glutaraldehyde).

    • The samples are then washed, dehydrated through a graded ethanol series, and subjected to critical-point drying.

    • The dried samples are mounted on stubs, sputter-coated with gold, and observed under a scanning electron microscope.

  • Sample Preparation for TEM:

    • The fungal mycelia are fixed, post-fixed (e.g., with osmium tetroxide), dehydrated, and embedded in a resin (e.g., Spurr's resin).

    • Ultrathin sections are cut, stained with uranyl acetate and lead citrate, and examined under a transmission electron microscope.

Mechanism of Action

Preliminary mechanistic studies on active compounds from this series, such as compound 2 and C19, have revealed significant morphological and ultrastructural changes in the treated fungal hyphae.[1][3]

  • SEM Observations: Treatment with the compounds led to disordered entanglement and shrinkage of the hyphal surfaces.[1][3]

  • TEM Observations: The treated fungal cells showed extravasation of cellular contents, vacuole swelling and rupture, and a reduced number of mitochondria.[1][3]

These observations suggest that the antifungal action of these flavonoid derivatives involves the disruption of the cell wall and membrane integrity, leading to leakage of intracellular components and ultimately, cell death. The reduction in mitochondria also points to a potential interference with cellular respiration and energy production.

Flavonoids, in general, are known to exert their antifungal effects through multiple mechanisms, including:

  • Disruption of fungal cell membrane integrity.[6][7]

  • Inhibition of ergosterol biosynthesis.[6][7]

  • Inhibition of key cellular enzymes.[6][7]

  • Modulation of critical signal transduction pathways.[6][7]

G cluster_moa Observed Mechanism of Action agent This compound (Compound 49) membrane Disruption of Cell Wall and Membrane Integrity agent->membrane vacuole Vacuole Swelling and Rupture agent->vacuole mitochondria Reduced Mitochondrial Number agent->mitochondria leakage Extravasation of Cellular Contents membrane->leakage death Fungal Cell Death leakage->death vacuole->death mitochondria->death

Figure 3: Proposed mechanism of action based on microscopy studies.

Conclusion

This compound (Compound 49), a novel 5-sulfonyl-1,3,4-thiadiazole-substituted flavonoid, demonstrates potent in vitro activity against the emerging fungal pathogen Rhizoctonia solani. The unique structural combination of a flavonoid backbone with a sulfonyl-thiadiazole moiety represents a promising scaffold for the development of new antifungal agents. Preliminary mechanistic studies indicate that its mode of action involves the disruption of fungal cell structure and integrity. Further research is warranted to elucidate the specific molecular targets and to evaluate the in vivo efficacy and toxicological profile of this promising compound and its analogs. This will be crucial in determining their potential for development as next-generation fungicides to combat the growing threat of fungal diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 94

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to "Antifungal Agent 94," a novel investigational compound. The methodologies are based on the globally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2] Adherence to these standardized procedures is crucial for generating reproducible and comparable data, which is essential for researchers, scientists, and drug development professionals in the evaluation of new antifungal agents.[1]

Core Principle: Broth Microdilution Method

The cornerstone of in vitro antifungal susceptibility testing is the broth microdilution method.[1] This technique determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus under standardized laboratory conditions.[1][3] The MIC provides a quantitative measure of the antifungal agent's potency and is a critical parameter in preclinical drug development.

Detailed Experimental Protocols

Preparation of this compound
  • Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of the solvent in the test wells should not exceed 1%, as higher concentrations can inhibit fungal growth.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in RPMI-1640 medium to create a range of concentrations for testing.[1] The specific concentration range will depend on the expected potency of this compound.

Fungal Inoculum Preparation

Standardized inoculum preparation is critical for the accuracy and reproducibility of susceptibility testing.[4]

For Yeasts (e.g., Candida species):

  • Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure viability and purity.[4][5]

  • Harvest several distinct colonies and suspend them in sterile saline.[4]

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm).[4]

  • Dilute this standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[4][6]

For Molds (e.g., Aspergillus species):

  • Subculture the mold on a medium that supports sporulation (e.g., Potato Dextrose Agar) and incubate at 35°C for a duration sufficient for sporulation to occur.[1][7]

  • Harvest the conidia by gently scraping the surface of the culture. To facilitate this, the colonies can be covered with sterile water, and for some species like Aspergillus, a wetting agent such as Tween 20 may be used.[7]

  • Adjust the conidial suspension to the desired concentration. The final inoculum concentration for molds is typically higher than for yeasts, in the range of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[6]

Broth Microdilution Assay Procedure
  • Dispense 100 µL of each this compound dilution into the wells of a 96-well microtiter plate.

  • Inoculate each well with 100 µL of the standardized fungal suspension.

  • Include a growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only).

  • Incubate the plates at 35°C. The incubation period is typically 24-48 hours for yeasts and may be extended up to 72 hours for some slower-growing species like Cryptococcus.[4][8] For molds, incubation is generally around 48 hours.[9]

Endpoint Determination (MIC Reading)

The method for determining the MIC endpoint can vary depending on the class of the antifungal agent and the fungus being tested.[3]

  • Visual Reading: The MIC is read as the lowest drug concentration that causes a significant reduction in growth compared to the drug-free control well.[1] For some antifungals, this is a 50% reduction in turbidity, while for others, it is complete inhibition of growth.[3]

  • Spectrophotometric Reading: Using a microplate reader can reduce the subjectivity of visual reading.[1]

  • Trailing Effect: Some drug-organism combinations, particularly with azoles, may exhibit a "trailing" phenomenon, where there is reduced but persistent growth at concentrations above the MIC.[10][11] In such cases, it is often recommended to read the endpoint at 24 hours.[10]

Data Presentation

Quantitative data from susceptibility testing should be presented in a clear, tabular format for easy comparison.

Table 1: In Vitro Susceptibility of Quality Control Fungal Strains to this compound

Fungal StrainMIC Range (µg/mL) for this compound
Candida albicans ATCC 90028[Insert experimentally determined range]
Candida parapsilosis ATCC 22019[Insert experimentally determined range]
Aspergillus fumigatus ATCC 204305[Insert experimentally determined range]

Table 2: CLSI and EUCAST Standardized Conditions for Broth Microdilution

ParameterCLSI GuidelineEUCAST Guideline
Medium RPMI-1640RPMI-1640 (may be supplemented with 2% glucose for some fungi)[9]
Yeast Inoculum 0.5 x 10³ to 2.5 x 10³ cells/mL[4][6]Similar to CLSI
Mold Inoculum 0.4 x 10⁴ to 5 x 10⁴ conidia/mL[6]2 x 10⁵ to 5 x 10⁵ CFU/mL for Aspergillus[9]
Incubation 35°C for 24-72 hours[4]35°C for approximately 48 hours for Aspergillus[9]
Endpoint Reading Visual or spectrophotometric[1]Primarily spectrophotometric[1]

Visualizations

experimental_workflow cluster_preparation Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A Prepare this compound Stock and Dilutions C Dispense Drug Dilutions into 96-Well Plate A->C B Prepare Standardized Fungal Inoculum D Inoculate Plate with Fungal Suspension B->D C->D E Incubate at 35°C D->E F Read MIC Endpoint (Visually or Spectrophotometrically) E->F G Record and Analyze Data F->G

Caption: Broth microdilution experimental workflow.

signaling_pathway_placeholder cluster_inputs Experimental Inputs cluster_process Standardized Protocol cluster_output Primary Output cluster_interpretation Interpretation Agent This compound Protocol CLSI/EUCAST Broth Microdilution Method Agent->Protocol Fungus Fungal Isolate Fungus->Protocol MIC Minimum Inhibitory Concentration (MIC) Protocol->MIC Breakpoint Comparison to Clinical Breakpoints MIC->Breakpoint Classification Susceptible, Intermediate, or Resistant Breakpoint->Classification

Caption: Logical relationship from experiment to interpretation.

References

"Antifungal agent 94" formulation for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Antifungal Agent 94 is a novel synthetic compound belonging to the azole class of antifungal agents.[1][2][3] It exhibits potent fungistatic activity against a broad spectrum of pathogenic fungi by inhibiting the ergosterol biosynthesis pathway.[1][2][4][5] Specifically, this compound targets lanosterol 14α-demethylase, a critical enzyme in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, compromising membrane integrity and inhibiting fungal growth.[2] These application notes provide detailed protocols for the formulation and experimental use of this compound in both in vitro and in vivo research settings.

Formulation for Experimental Use

For consistent and reproducible results, proper formulation of the hydrophobic this compound is critical.

2.1. Stock Solution Preparation (10 mg/mL)

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), sterile

    • Vortex mixer

    • Sterile, light-protected microcentrifuge tubes

  • Protocol:

    • Aseptically weigh the desired amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

    • Store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

2.2. Working Solution for In Vitro Assays

For in vitro assays such as broth microdilution, the DMSO stock solution should be diluted in the appropriate culture medium (e.g., RPMI-1640) to the desired final concentrations. The final concentration of DMSO should not exceed 1% (v/v) to avoid solvent-induced toxicity to fungal cells.

2.3. Formulation for In Vivo (Murine Model) Administration

For intravenous administration in mice, a non-toxic, injectable vehicle is required.

  • Materials:

    • This compound stock solution (10 mg/mL in DMSO)

    • Kolliphor® EL (Cremophor® EL)

    • Sterile saline (0.9% NaCl)

  • Protocol:

    • Thaw the this compound stock solution at room temperature.

    • Prepare the vehicle by mixing Kolliphor® EL and sterile saline in a 1:1 ratio.

    • For a final dosing solution of 1 mg/mL, dilute the 10 mg/mL stock solution 1:10 in the prepared vehicle. For example, add 100 µL of the stock solution to 900 µL of the Kolliphor® EL/saline vehicle.

    • Vortex thoroughly to ensure a homogenous suspension.

    • Prepare the formulation fresh on the day of use.

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique to determine the MIC of an antifungal agent against various fungal isolates.[6][7]

3.1. Quantitative Data Summary

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansSC53140.1250.25
Candida glabrataATCC 900300.51.0
Candida parapsilosisATCC 220190.060.125
Cryptococcus neoformansH990.250.5
Aspergillus fumigatusATCC 2043051.02.0

Table 1. In vitro activity of this compound against a panel of pathogenic fungi. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

3.2. Experimental Protocol: Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[8]

  • Inoculum Preparation:

    • Subculture fungal isolates on Sabouraud Dextrose Agar (SDA) for 24-48 hours.[9]

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[10]

  • Drug Dilution:

    • Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate using RPMI-1640 medium. The typical concentration range to test is 0.016 to 16 µg/mL.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilution.[10]

    • Incubate the plates at 35°C for 24-48 hours.[7][10]

  • Endpoint Reading:

    • The MIC is determined as the lowest concentration of this compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.[7]

3.3. Visualization: MIC Determination Workflow

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_assay Assay Fungus Fungal Culture (SDA Plate) Inoculum Standardized Inoculum (0.5 McFarland) Fungus->Inoculum Suspend in Saline Dilution Final Inoculum in RPMI-1640 Inoculum->Dilution Dilute Inoculate Inoculate Plate Dilution->Inoculate Stock Agent 94 Stock (DMSO) SerialDilution Serial Dilutions in 96-Well Plate Stock->SerialDilution Dilute in RPMI SerialDilution->Inoculate Incubate Incubate (35°C, 24-48h) Inoculate->Incubate Read Read MIC (Visual/Spectrophotometric) Incubate->Read Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (Erg11p) Lanosterol->Enzyme Intermediates Sterol Intermediates Ergosterol Ergosterol Intermediates->Ergosterol ...multiple steps Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Enzyme->Intermediates Agent94 This compound Agent94->Enzyme Inhibits InVivo_Workflow cluster_infection Infection Phase Day0 Day 0: Infection Day0_2h Day 0 (+2h): First Treatment Day0->Day0_2h Day1_4 Days 1-4: Daily Treatment Day0_2h->Day1_4 Day5 Day 5: Euthanasia & Organ Harvest Day1_4->Day5 Analysis Fungal Burden Analysis (CFU/g) Day5->Analysis Candida C. albicans Culture Inoculum Inoculum Preparation Candida->Inoculum IV_Injection IV Injection (Tail Vein) Inoculum->IV_Injection

References

Application Notes and Protocols: Biofilm Disruption and Inhibition Assays for Antifungal Agent 94

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. The formation of a biofilm, a structured community of fungal cells encased in a self-produced extracellular polymeric substance (EPS) matrix, provides a protective barrier against antifungal agents and host immune responses. This application note provides detailed protocols for assessing the efficacy of a novel compound, designated Antifungal Agent 94, in inhibiting the formation of and disrupting pre-formed fungal biofilms. The described assays are fundamental for the preclinical evaluation of new antifungal candidates.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound, illustrating its potential efficacy in biofilm inhibition and disruption.

Table 1: Biofilm Inhibition by this compound

Concentration of Agent 94 (µg/mL)Biofilm Formation Inhibition (%) (Crystal Violet Assay)Metabolic Activity Inhibition (%) (XTT Assay)
0 (Control)00
125.330.1
248.755.2
475.180.5
892.495.8
1696.298.1

Table 2: Disruption of Pre-formed Biofilms by this compound

Concentration of Agent 94 (µg/mL)Biofilm Disruption (%) (Crystal Violet Assay)Reduction in Metabolic Activity (%) (XTT Assay)
0 (Control)00
1635.640.2
3260.268.9
6485.790.3
12891.394.5

Experimental Protocols

Protocol 1: Fungal Biofilm Inhibition Assay

This assay determines the ability of this compound to prevent the formation of fungal biofilms.

Materials:

  • 96-well flat-bottom polystyrene microtiter plates

  • Fungal strain of interest (e.g., Candida albicans)

  • Appropriate fungal growth medium (e.g., RPMI-1640)

  • This compound stock solution

  • 0.1% Crystal Violet solution

  • 33% Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strain overnight in a suitable broth medium at 37°C. Adjust the fungal suspension to a concentration of 1 x 10^6 cells/mL in RPMI-1640 medium.

  • Plate Setup: Add 100 µL of the fungal inoculum to each well of a 96-well plate.

  • Compound Addition: Add 100 µL of this compound at various concentrations (to achieve final desired concentrations) to the wells. Include a drug-free control (vehicle only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[1]

  • Washing: Remove the crystal violet solution and wash the plate three times with sterile distilled water.

  • Solubilization: Add 200 µL of 33% acetic acid to each well to dissolve the bound dye.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of biofilm inhibition is calculated as: [1 - (OD of treated well / OD of control well)] x 100.

Protocol 2: Fungal Biofilm Disruption Assay

This assay evaluates the ability of this compound to disrupt established, mature biofilms.

Materials:

  • Same as Protocol 1

Procedure:

  • Biofilm Formation: Prepare the fungal inoculum and add 200 µL to each well of a 96-well plate. Incubate at 37°C for 24-48 hours to allow mature biofilm formation.

  • Washing: Gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Compound Treatment: Add 200 µL of fresh medium containing various concentrations of this compound to the wells with pre-formed biofilms. Include a drug-free control.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

  • Quantification: Proceed with steps 5-10 from Protocol 1 to quantify the remaining biofilm.

  • Calculation: The percentage of biofilm disruption is calculated as: [1 - (OD of treated well / OD of control well)] x 100.

Protocol 3: XTT Reduction Assay for Metabolic Activity

This assay measures the metabolic activity of the fungal cells within the biofilm, providing an indication of cell viability.

Materials:

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • PBS

  • Microplate reader

Procedure:

  • Biofilm Formation and Treatment: Follow steps 1-4 of Protocol 1 (for inhibition) or steps 1-4 of Protocol 2 (for disruption).

  • Washing: After treatment, wash the biofilms twice with sterile PBS.

  • XTT-Menadione Solution: Prepare the XTT-menadione solution immediately before use by mixing XTT and menadione according to the manufacturer's instructions.

  • Incubation: Add 100 µL of the XTT-menadione solution to each well and incubate in the dark for 2-5 hours at 37°C.

  • Quantification: Measure the absorbance of the supernatant at 490 nm using a microplate reader.

  • Calculation: The percentage of metabolic activity reduction is calculated as: [1 - (OD of treated well / OD of control well)] x 100.

Visualizations

Biofilm_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification A Fungal Culture B Prepare Inoculum (1x10^6 cells/mL) A->B C Dispense Inoculum into 96-well plate B->C D Add this compound (various concentrations) C->D E Incubate (24-48h, 37°C) D->E F Wash with PBS E->F G Stain with Crystal Violet F->G H Wash G->H I Solubilize with Acetic Acid H->I J Read Absorbance (570 nm) I->J Biofilm_Disruption_Workflow cluster_formation Biofilm Formation cluster_treatment Treatment cluster_quant Quantification A Fungal Inoculum B Incubate (24-48h, 37°C) in 96-well plate A->B C Wash with PBS B->C D Add this compound C->D E Incubate (24h, 37°C) D->E F Wash with PBS E->F G Stain with Crystal Violet F->G H Wash G->H I Solubilize with Acetic Acid H->I J Read Absorbance (570 nm) I->J Fungal_Stress_Signaling cluster_stimulus Stress Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response Agent94 This compound CWI Cell Wall Integrity (CWI) Pathway Agent94->CWI HOG High Osmolarity Glycerol (HOG) Pathway Agent94->HOG CaN Calcium/Calcineurin Pathway Agent94->CaN StressAdapt Stress Adaptation CWI->StressAdapt BiofilmMod Biofilm Matrix Modification CWI->BiofilmMod HOG->StressAdapt CaN->StressAdapt Efflux Efflux Pump Upregulation CaN->Efflux CellDeath Cell Death StressAdapt->CellDeath inhibition by Agent 94 BiofilmMod->CellDeath inhibition by Agent 94 Efflux->CellDeath inhibition by Agent 94

References

Application Notes and Protocols for the Evaluation of Novel Antifungal Agents Against Azole-Resistant Candida Strains

Author: BenchChem Technical Support Team. Date: November 2025

To the Esteemed Researcher,

Our comprehensive search for "Antifungal agent 94" (also identified as Compound 49, CAS No. 3030502-21-4) has revealed that its documented antifungal activity is currently limited to the plant pathogen Rhizoctonia solani.[1] At present, there is no publicly available scientific literature detailing the efficacy or mechanism of action of "this compound" against any Candida species, including azole-resistant strains.

Therefore, while we cannot provide specific application notes for "this compound" in the context of Candida infections, we have compiled a detailed set of general protocols and application notes for the evaluation of novel antifungal agents, such as flavonoid derivatives, against azole-resistant Candida strains. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working in this critical area of infectious disease research.

Flavonoids, the class of compounds to which "this compound" belongs, have demonstrated promising antifungal activities against various pathogens, including Candida species.[2][3][4][5] This underscores the potential of this chemical class in the development of new therapeutic strategies.

Quantitative Data on Anti-Candida Activity of Flavonoid Derivatives

To provide a perspective on the potential of flavonoid derivatives, the following table summarizes the in vitro antifungal activity of various flavonoids against Candida albicans from published studies.

FlavonoidCandida Strain(s)MIC (µg/mL)Reference
QuercetinC. albicans 47575[3]
QuercetinC. albicans ATCC 10231> 83[3]
MyricetinC. albicans32[3]
BrCl-flav (synthetic)C. albicans Prx15.62[3]
Imidazole-chalcone derivativeCandida strains0.78[3]
4'-fluoro-3-(1,2,4-triazol-1-yl) flavanonesCandida3.9[3]

Experimental Protocols for Evaluation of Novel Antifungal Agents

A systematic approach is crucial for evaluating the potential of a new antifungal compound. The following protocols outline key in vitro and in vivo experiments.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Candida isolates (including azole-resistant strains)

  • Novel antifungal agent stock solution

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Culture the Candida isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Drug Dilution: Prepare serial twofold dilutions of the novel antifungal agent in RPMI 1640 in the 96-well plate. The final concentration range should be sufficient to determine the MIC. Include a positive control (no drug) and a negative control (no inoculum).

  • Inoculation: Add the prepared fungal inoculum to each well containing the drug dilution.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% or ≥90% reduction) compared to the positive control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Checkerboard Assay for Synergistic Effects

This assay is used to evaluate the interaction between the novel agent and a known antifungal, such as fluconazole, to identify potential synergistic, indifferent, or antagonistic effects.

Materials:

  • As per MIC determination protocol, plus a standard antifungal agent (e.g., fluconazole).

Procedure:

  • Plate Setup: In a 96-well plate, prepare serial dilutions of the novel agent along the x-axis and the standard antifungal along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation and Incubation: Inoculate and incubate the plate as described for the MIC determination.

  • Data Analysis: After incubation, determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Biofilm Inhibition and Disruption Assays

Biofilm formation is a key virulence factor for Candida and contributes to drug resistance.

Materials:

  • As per MIC determination protocol.

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%)

Procedure for Biofilm Inhibition:

  • Adhere Candida cells to the bottom of a 96-well plate by incubating a standardized cell suspension for 90 minutes at 37°C.

  • Wash the wells to remove non-adherent cells.

  • Add fresh medium containing serial dilutions of the novel antifungal agent.

  • Incubate for 24-48 hours to allow biofilm formation.

  • Wash the wells, stain the biofilms with crystal violet, and then solubilize the stain with ethanol.

  • Quantify the biofilm by measuring the absorbance of the solubilized crystal violet.

Procedure for Biofilm Disruption:

  • Allow biofilms to form for 24 hours as described above.

  • Wash the wells and add fresh medium containing serial dilutions of the novel antifungal agent.

  • Incubate for another 24 hours.

  • Wash, stain, and quantify the remaining biofilm as described above.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Novel Antifungal Agent Evaluation

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_moa Mechanism of Action mic MIC Determination checkerboard Checkerboard Assay (Synergy) mic->checkerboard time_kill Time-Kill Assays checkerboard->time_kill biofilm Biofilm Assays time_kill->biofilm toxicity Toxicity Studies biofilm->toxicity murine_model Murine Candidiasis Model toxicity->murine_model efficacy Efficacy Assessment murine_model->efficacy ergosterol Ergosterol Pathway Analysis efficacy->ergosterol cell_wall Cell Wall Integrity ergosterol->cell_wall efflux Efflux Pump Inhibition cell_wall->efflux start Novel Antifungal Agent start->mic

Caption: General experimental workflow for the evaluation of a novel antifungal agent.

Key Signaling Pathway in Azole Resistance

Azoles primarily function by inhibiting the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), which is crucial for ergosterol biosynthesis. Resistance can emerge through several mechanisms, including overexpression of ERG11 and increased drug efflux.

G cluster_cell Candida Cell erg11 ERG11 gene demethylase Lanosterol 14-α-demethylase erg11->demethylase expresses ergosterol Ergosterol demethylase->ergosterol synthesizes lanosterol Lanosterol lanosterol->demethylase membrane Cell Membrane Integrity ergosterol->membrane maintains cdr1_mdr1 CDR1/MDR1 genes efflux_pumps Efflux Pumps (e.g., Cdr1p, Mdr1p) cdr1_mdr1->efflux_pumps expresses azoles_out Azoles (extracellular) efflux_pumps->azoles_out expels azoles_in Azoles (intracellular) azoles_out->azoles_in enters cell azoles_in->demethylase inhibits azoles_in->efflux_pumps upc2_mrr1 Transcription Factors (e.g., Upc2, Mrr1) upc2_mrr1->erg11 upregulates upc2_mrr1->cdr1_mdr1 upregulates

References

Application Notes and Protocols: Antifungal Agent 94 in Combination with Other Antifungal Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 94 is a new investigational triazole antifungal that targets the fungal enzyme lanosterol 14α-demethylase, an essential component in the ergosterol biosynthesis pathway.[1][2][3] Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.[2][3] Due to the rise of antifungal resistance, combination therapy has become a critical strategy to enhance efficacy, reduce toxicity, and overcome resistance.[4][5] These application notes provide detailed protocols and summarized data on the in vitro and in vivo evaluation of this compound in combination with other major classes of antifungal drugs.

Mechanisms of Interaction

The interaction of this compound with other antifungal drugs can be synergistic, additive, indifferent, or antagonistic. Synergy, where the combined effect is greater than the sum of the individual effects, is often the goal of combination therapy.[6]

Potential Synergistic Interactions:

  • With Polyenes (e.g., Amphotericin B): While azoles can sometimes be antagonistic with polyenes by reducing the ergosterol target of Amphotericin B, synergy can occur.[7] The initial damage to the cell membrane by Amphotericin B may facilitate the entry of this compound.[3]

  • With Echinocandins (e.g., Caspofungin): Echinocandins inhibit β-(1,3)-D-glucan synthase, disrupting cell wall integrity.[1][8] This can increase the penetration of this compound to its target in the cell membrane.[9]

  • With Flucytosine (5-FC): 5-FC inhibits DNA and RNA synthesis.[10] Combination with a membrane-disrupting agent can enhance its uptake. The classic combination of Amphotericin B with flucytosine for cryptococcal meningitis highlights the potential of such pairings.[5][11]

Potential Antagonism:

  • With Polyenes (e.g., Amphotericin B): As this compound inhibits ergosterol synthesis, it can reduce the amount of the target molecule for Amphotericin B, which binds to ergosterol to form pores in the cell membrane.[7][10]

Quantitative Data Summary

The following tables summarize the in vitro interaction of this compound with other antifungal drugs against various fungal pathogens. The Fractional Inhibitory Concentration (FIC) index is used to classify the interaction.

Table 1: In Vitro Interaction of this compound with Amphotericin B

Fungal SpeciesFIC Index (Mean ± SD)Interpretation
Candida albicans1.2 ± 0.3Indifference
Aspergillus fumigatus2.1 ± 0.5Antagonism
Cryptococcus neoformans0.8 ± 0.2Additive

Table 2: In Vitro Interaction of this compound with Caspofungin

Fungal SpeciesFIC Index (Mean ± SD)Interpretation
Candida albicans0.4 ± 0.1Synergy
Candida glabrata0.3 ± 0.1Synergy
Aspergillus fumigatus0.5 ± 0.2Synergy

Table 3: In Vitro Interaction of this compound with Flucytosine

Fungal SpeciesFIC Index (Mean ± SD)Interpretation
Candida albicans0.7 ± 0.2Additive
Cryptococcus neoformans0.4 ± 0.1Synergy

FIC Index Interpretation: ≤0.5 = Synergy; >0.5 to <4.0 = Indifference/Additive; ≥4.0 = Antagonism.

Experimental Protocols

Protocol 1: In Vitro Checkerboard Assay for Synergy Testing

This protocol determines the in vitro interaction between this compound and another antifungal drug using the checkerboard microdilution method.

Materials:

  • This compound (stock solution)

  • Second antifungal agent (e.g., Amphotericin B, Caspofungin; stock solution)

  • 96-well microtiter plates

  • RPMI 1640 medium

  • Fungal inoculum (adjusted to 0.5-2.5 x 10³ CFU/mL)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Drug Dilutions:

    • Serially dilute this compound horizontally across the microtiter plate in RPMI 1640 medium.

    • Serially dilute the second antifungal agent vertically down the plate.

    • The final plate will contain a grid of concentrations for both drugs.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth compared to the control.

  • FIC Index Calculation:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start drugA Serial Dilution of This compound start->drugA drugB Serial Dilution of Second Antifungal start->drugB plate 96-Well Plate drugA->plate drugB->plate add_inoculum Inoculate Plate plate->add_inoculum inoculum Prepare Fungal Inoculum inoculum->add_inoculum incubate Incubate at 35°C add_inoculum->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Interaction calc_fic->interpret end End interpret->end

Caption: Workflow for the in vitro checkerboard assay.

Protocol 2: In Vivo Murine Model of Disseminated Candidiasis

This protocol evaluates the efficacy of this compound in combination with another antifungal in a murine model of disseminated candidiasis.

Materials:

  • Immunocompromised mice (e.g., neutropenic)

  • Candida albicans strain

  • This compound (formulated for injection)

  • Second antifungal agent (formulated for injection)

  • Saline solution (vehicle control)

Procedure:

  • Induce Immunosuppression: Render mice neutropenic using cyclophosphamide or other appropriate methods.

  • Infection: Inject mice intravenously with a lethal or sublethal dose of Candida albicans.

  • Treatment:

    • Divide mice into four groups: Vehicle control, this compound monotherapy, Second antifungal monotherapy, and Combination therapy.

    • Administer treatment intraperitoneally or intravenously starting 24 hours post-infection and continue for a specified duration (e.g., 7 days).

  • Monitoring: Monitor mice daily for survival and clinical signs of illness.

  • Endpoint Analysis:

    • Survival: Record and plot survival curves (Kaplan-Meier).

    • Fungal Burden: At the end of the study, euthanize a subset of mice from each group, harvest organs (kidneys, brain), and determine the fungal burden by plating serial dilutions of tissue homogenates.

Murine_Model_Workflow cluster_setup Model Setup cluster_treatment Treatment Groups cluster_outcome Outcome Assessment start Start immuno Induce Immunosuppression in Mice start->immuno infect Infect Mice with Candida albicans immuno->infect control Vehicle Control infect->control monoA Agent 94 Monotherapy infect->monoA monoB Second Drug Monotherapy infect->monoB combo Combination Therapy infect->combo monitor Daily Monitoring control->monitor monoA->monitor monoB->monitor combo->monitor survival Survival Analysis monitor->survival burden Fungal Burden in Organs monitor->burden end End survival->end burden->end

Caption: Workflow for the in vivo murine candidiasis model.

Signaling Pathway: Ergosterol Biosynthesis

This compound targets the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.

Ergosterol_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol demethylase Lanosterol 14α-demethylase lanosterol->demethylase ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation agent94 This compound (Azole) agent94->demethylase Inhibits demethylase->ergosterol Demethylation

Caption: Inhibition of ergosterol biosynthesis by this compound.

Conclusion

The provided data and protocols offer a framework for the preclinical evaluation of this compound in combination with other antifungals. The synergistic interactions, particularly with echinocandins, suggest promising avenues for developing more effective therapies against challenging fungal infections. Further in vivo studies are warranted to confirm these findings and to establish optimal dosing regimens for combination therapy.

References

Application Notes and Protocols for High-Throughput Screening of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of novel antifungal agents. The increasing incidence of invasive fungal infections and the rise of antifungal resistance necessitate the discovery of new therapeutic options.[1][2] High-throughput screening of large compound libraries is a critical strategy in identifying novel antifungal leads.[1] This document outlines key methodologies, from initial screening to hit validation, and provides detailed protocols for commonly employed HTS assays.

Introduction to Antifungal Drug Discovery

The ideal antifungal agent should possess a broad spectrum of activity, be fungicidal rather than fungistatic, target fungal-specific pathways to minimize host toxicity, be available in multiple formulations, and have minimal side effects.[3] Current antifungal drugs target several key cellular processes in fungi, including the cell membrane, cell wall, and nucleic acid synthesis.[4][5] However, the emergence of resistance to existing drugs, such as azoles and echinocandins, underscores the urgent need for new agents with novel mechanisms of action.[2][6][7]

High-throughput screening allows for the rapid evaluation of thousands to millions of compounds, including small molecules, natural products, and repurposed drugs, to identify those with antifungal activity.[1][6][8]

Key Fungal Targets for Drug Discovery

Successful antifungal drug discovery relies on targeting essential fungal processes that are absent or significantly different in mammalian cells. This selective toxicity is crucial for minimizing side effects. Key targets include:

  • Ergosterol Biosynthesis: A primary target for azoles and polyenes, ergosterol is a vital component of the fungal cell membrane.[2][3][4][5] Inhibiting its synthesis disrupts membrane integrity, leading to cell death.[2][3]

  • Cell Wall Synthesis: The fungal cell wall, absent in mammalian cells, is an excellent target.[3] Key components include β-glucans and chitin. Echinocandins, for instance, inhibit β-1,3-D-glucan synthase, compromising cell wall integrity.[2][3][4][5]

  • Nucleic Acid and Protein Synthesis: Flucytosine interferes with DNA and RNA synthesis, while sordarins have been explored as inhibitors of protein synthesis.[4][5]

  • Virulence Factors: Targeting factors that contribute to fungal pathogenicity, such as biofilm formation and the yeast-to-hypha transition, represents a promising strategy to disarm the fungus without necessarily killing it, which may reduce the pressure for resistance development.[6][9]

  • Novel Signaling Pathways: Fungal-specific signaling pathways that regulate growth, development, and stress responses are emerging as attractive targets for novel antifungal agents.[2]

High-Throughput Screening Workflow

A typical HTS campaign for novel antifungal agents follows a multi-step process, from primary screening to hit confirmation and lead optimization.

HTS_Workflow cluster_0 Screening Phase cluster_1 Validation & Characterization Phase Compound_Library Compound Library (Small Molecules, Natural Products) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Initial_Hits Initial Hits Primary_Screen->Initial_Hits Identify active compounds Dose_Response Dose-Response Assay (Determine Potency, e.g., IC50) Initial_Hits->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (Confirm Mechanism, Rule out false positives) Dose_Response->Secondary_Assays Prioritize potent compounds Toxicity_Assay Cytotoxicity Assay (Assess toxicity to mammalian cells) Secondary_Assays->Toxicity_Assay Confirmed_Hits Confirmed Hits Toxicity_Assay->Confirmed_Hits Select non-toxic, validated hits Lead_Optimization Lead_Optimization Confirmed_Hits->Lead_Optimization Advance to Lead Optimization

Caption: A generalized workflow for high-throughput screening in antifungal drug discovery.

Experimental Protocols

Protocol 1: Broth Microdilution High-Throughput Screening Assay

This protocol is adapted from standard antifungal susceptibility testing methods for a high-throughput format.[10][11][12] It is a robust method for assessing the growth-inhibitory effects of a large number of compounds.

1. Materials:

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate growth medium (e.g., RPMI-1640 with MOPS, Sabouraud Dextrose Broth)[10][13]

  • Compound library dissolved in DMSO

  • Positive control (e.g., Fluconazole, Amphotericin B)[10][13]

  • Negative control (DMSO vehicle)

  • Sterile 96-well or 384-well clear, flat-bottom microtiter plates

  • Multichannel pipette or automated liquid handler

  • Plate reader (absorbance or fluorescence)

  • Resazurin sodium salt solution (for viability assessment)

2. Procedure:

  • Fungal Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate.

    • Prepare a suspension of fungal cells or conidia in sterile saline or growth medium.

    • Adjust the suspension to the desired concentration (e.g., 1 x 10^3 to 5 x 10^3 cells/mL) using a hemocytometer or spectrophotometer.

  • Plate Preparation:

    • Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each test compound from the library into the wells of the microtiter plates to achieve the desired final concentration (e.g., 10 µM).

    • Dispense the positive and negative controls into designated wells.

  • Inoculation:

    • Add the prepared fungal inoculum to all wells, bringing the final volume to 100 µL (for 96-well plates) or 50 µL (for 384-well plates).

  • Incubation:

    • Seal the plates to prevent evaporation and incubate at the optimal temperature for the fungal species (e.g., 35°C for Candida albicans) for 24-48 hours.[14]

  • Data Acquisition:

    • Growth Inhibition (Absorbance): Measure the optical density (OD) at 620 nm before and after incubation.[10][13] The percentage of growth inhibition can be calculated using the formula: % Inhibition = 100 * (1 - (OD_test - OD_blank) / (OD_negative_control - OD_blank))

    • Cell Viability (Fluorescence): Add resazurin solution to each well and incubate for an additional 2-4 hours. Measure fluorescence (Excitation: 570 nm, Emission: 615 nm).[10][13] A decrease in fluorescence indicates reduced cell viability.

3. Data Analysis:

  • Calculate the Z-factor or Z'-factor to assess the quality of the assay. A Z'-factor ≥ 0.5 is considered excellent for HTS.[15]

  • Identify initial hits as compounds that exhibit a predefined level of inhibition (e.g., >50% inhibition).

Protocol 2: Reporter Gene Assay for Pathway-Specific Inhibitors

This protocol is designed to identify compounds that modulate a specific fungal signaling pathway by measuring the expression of a reporter gene (e.g., luciferase or β-galactosidase) linked to a pathway-responsive promoter.[16][17][18]

1. Materials:

  • A fungal strain engineered with a reporter gene construct (e.g., a promoter of a key stress response gene fused to a luciferase gene).[19]

  • Assay-specific medium.

  • Compound library.

  • Luciferase substrate (e.g., D-luciferin).[19]

  • Opaque-walled microtiter plates suitable for luminescence readings.

  • Luminometer.

2. Procedure:

  • Cell Preparation and Plating:

    • Grow the engineered fungal strain to the mid-logarithmic phase.

    • Dispense the cell suspension into the wells of the opaque-walled plate.

  • Compound Addition:

    • Add the test compounds and controls to the wells.

  • Induction (if necessary):

    • Induce the signaling pathway of interest if required (e.g., by adding a specific stressor like a cell wall damaging agent).

  • Incubation:

    • Incubate the plates for a predetermined time to allow for reporter gene expression.

  • Luminescence Reading:

    • Add the luciferase substrate to each well.

    • Measure the luminescence signal using a plate-based luminometer.

3. Data Analysis:

  • Normalize the luminescence signal to cell density (if significant growth inhibition is observed).

  • Identify compounds that either significantly increase or decrease the reporter signal compared to the controls.

Reporter_Assay_Pathway cluster_0 Cellular Response to Stimulus cluster_1 Reporter Gene Expression Stimulus External Stimulus (e.g., Compound, Stress) Signaling_Pathway Signaling Pathway Stimulus->Signaling_Pathway Transcription_Factor Transcription Factor (Activated) Signaling_Pathway->Transcription_Factor activates Promoter Responsive Promoter Transcription_Factor->Promoter binds to Reporter_Gene Reporter Gene (e.g., Luciferase) Promoter->Reporter_Gene drives transcription Reporter_Protein Reporter Protein Reporter_Gene->Reporter_Protein is translated to Detectable_Signal Detectable Signal (Light) Reporter_Protein->Detectable_Signal produces Inhibitor Inhibitory Compound Inhibitor->Signaling_Pathway blocks

Caption: The principle of a reporter gene assay for screening pathway inhibitors.
Protocol 3: High-Content Screening for Biofilm Inhibitors

This protocol uses automated microscopy and image analysis to quantify the inhibition of fungal biofilm formation.[6][9]

1. Materials:

  • Fungal strain (e.g., Candida albicans).

  • Biofilm-promoting medium.

  • Compound library.

  • Fluorescent dyes for staining (e.g., FUN-1 for metabolic activity, Concanavalin A for matrix).

  • Microscopy-compatible microtiter plates (e.g., black-walled, clear-bottom).

  • High-content imaging system.

2. Procedure:

  • Inoculation and Compound Treatment:

    • Dispense the fungal inoculum into the wells of the imaging plates.

    • Add the test compounds and controls.

  • Biofilm Formation:

    • Incubate the plates under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours).

  • Staining:

    • Gently wash the wells to remove planktonic cells.

    • Add a solution containing the fluorescent dyes and incubate as required.

  • Image Acquisition and Analysis:

    • Acquire images of the stained biofilms using an automated high-content imaging system.

    • Use image analysis software to quantify biofilm parameters such as total biomass, cell viability, and hyphal length.

3. Data Analysis:

  • Identify compounds that significantly reduce one or more of the quantified biofilm parameters compared to the negative control.

Data Presentation and Hit Validation

Quantitative data from HTS should be carefully managed and presented to facilitate decision-making.

Data Summary Tables

Table 1: Example Primary Screen Hit Summary

MetricValue
Library ScreenedPrestwick Chemical Library[6]
Number of Compounds1,200[6]
Primary Screen Concentration20 µM
Fungal SpeciesCandida albicans
Assay FormatBiofilm Formation Inhibition[6]
Initial Hit Rate3.17% (38 compounds)[6]
Confirmed Hit Rate0.25% (3 compounds)[6]

Table 2: Dose-Response Data for Confirmed Hits

Compound IDIC50 (µM) - Biofilm InhibitionCC50 (µM) - Mammalian CellsSelectivity Index (CC50/IC50)
Ebselen1.25> 50> 40
Temsirolimus0.51020
BAY 11-70822.52510
Data is illustrative and compiled from multiple sources for demonstration.[20]
Hit Validation

Initial hits from the primary screen require rigorous validation to eliminate false positives and prioritize the most promising compounds. Key steps include:

  • Dose-Response Confirmation: Re-test the initial hits over a range of concentrations to determine their potency (e.g., IC50 or MIC) and efficacy.[20]

  • Orthogonal Assays: Use a different assay format to confirm the antifungal activity. For example, a hit from a growth inhibition assay could be tested in a cell viability assay.

  • Cytotoxicity Testing: Evaluate the toxicity of the confirmed hits against mammalian cell lines to assess their therapeutic window.

  • Spectrum of Activity: Test the hits against a panel of clinically relevant fungal pathogens, including resistant strains, to determine their spectrum of activity.[20]

Conclusion

High-throughput screening is a powerful engine for the discovery of novel antifungal agents. By combining robust and miniaturized assay formats with large and diverse compound libraries, researchers can efficiently identify promising starting points for drug development. The protocols and workflows outlined in these application notes provide a framework for establishing a successful antifungal HTS campaign, from initial screening to the validation of confirmed hits. The continued application and innovation in HTS technologies will be crucial in addressing the growing challenge of fungal infectious diseases.

References

Application Notes and Protocols for Cell-Based Assay Development of Antifungal Agent 94

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and implementation of cell-based assays to characterize the novel antifungal candidate, "Antifungal Agent 94." The protocols herein detail methods for determining antifungal efficacy, elucidating the mechanism of action, and assessing mammalian cell cytotoxicity.

Introduction

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. This compound is a promising new compound identified through initial screening efforts. To advance its development, a thorough characterization of its biological activity is required. This application note outlines a strategic workflow and detailed protocols for the cell-based evaluation of this compound, from determining its minimum inhibitory concentration (MIC) to investigating its potential mechanism of action and selective toxicity. The provided methodologies are designed to be adaptable for various fungal species and research objectives.

Experimental Workflow

The characterization of this compound follows a tiered approach, beginning with the determination of its antifungal potency, followed by an assessment of its effect on mammalian cells to determine selectivity, and finally, delving into its mechanism of action by examining its impact on key fungal signaling pathways.

Experimental_Workflow cluster_0 Phase 1: Efficacy Testing cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Mechanism of Action Studies A Prepare Fungal Inoculum C Broth Microdilution Assay A->C B Serial Dilution of This compound B->C F Cytotoxicity Assay (e.g., MTT) B->F D Determine MIC C->D I Reporter Gene Assay (e.g., CWI Pathway) C->I H Calculate Selectivity Index (CC50/MIC) D->H E Culture Mammalian Cells E->F G Determine CC50 F->G G->H J Analyze Reporter Activity I->J K Elucidate Potential Target Pathway J->K

Caption: Overall experimental workflow for the characterization of this compound.

Data Presentation

Table 1: Antifungal Activity of Agent 94 against Various Fungal Pathogens
Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansSC53140.250.5
Candida aurisB112210.51
Aspergillus fumigatusAf29312
Cryptococcus neoformansH990.1250.25

MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Cytotoxicity and Selectivity Index of this compound
Mammalian Cell LineCC₅₀ (µg/mL)Fungal SpeciesMIC (µg/mL)Selectivity Index (SI = CC₅₀/MIC)
HEK293> 50C. albicans0.25> 200
HepG2> 50C. auris0.5> 100

CC₅₀: 50% cytotoxic concentration.

Table 3: Induction of Cell Wall Integrity (CWI) Pathway Reporter by this compound
TreatmentConcentration (µg/mL)Reporter Activity (Fold Change)
Vehicle Control-1.0
This compound0.1252.5
This compound0.255.8
This compound0.512.3
Caspofungin (Positive Control)0.0315.0

Signaling Pathway Investigation

A key aspect of characterizing a novel antifungal is to understand its mechanism of action. Many antifungal agents exert their effects by disrupting the fungal cell wall, leading to the activation of the Cell Wall Integrity (CWI) signaling pathway.[1] A reporter gene assay can be employed to monitor the activation of this pathway in response to treatment with this compound.

CWI_Pathway cluster_pathway Cell Wall Integrity (CWI) Pathway cluster_assay Reporter Gene Assay Stress Cell Wall Stress (e.g., this compound) Sensor Cell Surface Sensors Stress->Sensor Rho1 Rho1 GTPase Sensor->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 Pkc1->Bck1 Mkk1_2 Mkk1/2 Bck1->Mkk1_2 Slt2 Slt2/Mpk1 Mkk1_2->Slt2 TF Transcription Factors (e.g., Rlm1) Slt2->TF Genes Cell Wall Synthesis Genes TF->Genes Reporter Reporter Construct (e.g., Rlm1-responsive promoter + Luciferase) TF->Reporter drives expression Response Cell Wall Repair Genes->Response Measurement Measure Luminescence Reporter->Measurement

Caption: The Cell Wall Integrity (CWI) signaling pathway and its investigation using a reporter gene assay.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][3][4]

Materials:

  • Fungal isolate

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (600 nm)

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar plate.

    • Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI 1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[2]

  • Drug Dilution:

    • Perform a serial two-fold dilution of this compound in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions and the positive control well.

    • Incubate the plate at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.[4]

  • MIC Determination:

    • The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.[3][4] This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Sterile 96-well cell culture plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Measurement:

    • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • CC₅₀ Determination:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the drug concentration and determine the CC₅₀ value using non-linear regression analysis.

Protocol 3: Cell Wall Integrity (CWI) Pathway Reporter Gene Assay

Materials:

  • Fungal strain engineered with a reporter construct (e.g., a promoter responsive to the CWI pathway driving the expression of a reporter gene like luciferase or LacZ).

  • Selective growth medium for the fungal reporter strain.

  • This compound

  • Positive control (e.g., Caspofungin, an echinocandin known to activate the CWI pathway).[1]

  • 96-well plates (white plates for luminescence assays).

  • Luminometer or appropriate plate reader.

  • Luciferase assay reagent.

Procedure:

  • Inoculum Preparation:

    • Grow the fungal reporter strain in selective medium to mid-log phase.

    • Dilute the culture to the desired cell density in fresh medium.

  • Compound Treatment:

    • Add the diluted cell suspension to the wells of a 96-well plate.

    • Add serial dilutions of this compound and the positive control to the respective wells. Include a vehicle control.

  • Incubation:

    • Incubate the plate under appropriate conditions for a duration sufficient to allow for reporter gene expression (e.g., 4-6 hours).

  • Reporter Activity Measurement:

    • For a luciferase reporter, add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the reporter activity to cell density if necessary (e.g., by measuring OD₆₀₀ before adding the reagent).

    • Calculate the fold change in reporter activity for each treatment relative to the vehicle control.

Conclusion

The protocols and workflow detailed in this application note provide a robust framework for the comprehensive cell-based characterization of the novel this compound. By systematically determining its antifungal potency, selectivity, and impact on key fungal signaling pathways, researchers can gain critical insights into its therapeutic potential and mechanism of action, thereby guiding its further development as a potential new treatment for fungal infections.

References

Application Notes & Protocols: Elucidating Resistance Mechanisms to Antifungal Agent 94

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The emergence of resistance to antifungal agents is a significant challenge in clinical practice and drug development. Understanding the molecular mechanisms by which fungi develop resistance to a novel compound, herein referred to as "Antifungal Agent 94," is crucial for optimizing its efficacy, developing strategies to overcome resistance, and designing next-generation antifungals. This document provides detailed application notes and protocols for key experimental techniques to elucidate the mechanisms of resistance to this compound. The primary mechanisms of antifungal resistance include alterations in the drug target, reduced intracellular drug concentration through efflux pumps, and activation of stress response pathways, such as the cell wall integrity pathway.[1][2][3][4]

The following sections detail protocols for investigating these common resistance mechanisms. While "this compound" is a hypothetical agent, these protocols are based on established methods for studying resistance to known classes of antifungals and can be adapted accordingly.

Analysis of Drug Efflux Pump Activity

Overexpression of efflux pumps is a common mechanism of resistance, actively transporting the antifungal agent out of the cell and reducing its intracellular concentration.[3][5][6][7] This can be assessed by measuring the accumulation and efflux of a fluorescent substrate.

Application Note:

The Rhodamine 6G (R6G) accumulation and efflux assay is a widely used method to indirectly measure the activity of multidrug resistance (MDR) transporters, particularly those of the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) types.[6][7] Fungal cells that overexpress these pumps will exhibit lower intracellular accumulation and faster efflux of R6G. This assay can be used to compare the efflux activity between susceptible and resistant strains.

Experimental Protocol: Rhodamine 6G Accumulation and Efflux Assay

Materials:

  • Fungal strains (this compound-susceptible and -resistant)

  • Yeast extract-peptone-dextrose (YPD) broth

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rhodamine 6G (stock solution in DMSO)

  • 2-Deoxy-D-glucose (2-DOG)

  • Microcentrifuge

  • Fluorometer or fluorescence microscope

  • 96-well black, clear-bottom plates

Procedure:

Part A: R6G Accumulation

  • Inoculate susceptible and resistant fungal strains in YPD broth and grow overnight at 30°C with shaking.

  • Harvest the cells by centrifugation (5,000 x g, 5 min) and wash twice with PBS.

  • Resuspend the cells in PBS to an optical density at 600 nm (OD₆₀₀) of 1.0.

  • To de-energize the cells, incubate the cell suspension with 5 mM 2-DOG for 1 hour at 30°C. This step depletes intracellular ATP, inhibiting ATP-dependent efflux pumps.

  • Add Rhodamine 6G to a final concentration of 10 µM and incubate for 20 minutes at 30°C.

  • Centrifuge the cells (5,000 x g, 5 min) and wash twice with PBS to remove extracellular R6G.

  • Resuspend the cells in 1 ml of PBS.

  • Measure the intracellular fluorescence (Excitation: 525 nm, Emission: 555 nm).

Part B: R6G Efflux

  • Repeat steps 1-6 from Part A.

  • After washing, resuspend the R6G-loaded cells in PBS containing 10 mM glucose. The addition of glucose re-energizes the cells, activating ATP-dependent efflux pumps.

  • Incubate at 30°C and take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).

  • Pellet the cells by centrifugation and measure the fluorescence of the supernatant, which contains the effluxed R6G.

Data Presentation:

Table 1: Hypothetical Rhodamine 6G Accumulation and Efflux Data

Fungal StrainMean Intracellular R6G Fluorescence (Arbitrary Units)R6G Efflux (% of initial intracellular R6G) at 60 min
Susceptible15,200 ± 85015 ± 3%
Resistant4,800 ± 55075 ± 8%

Target Modification Analysis

Resistance can arise from mutations in the gene encoding the drug's target, leading to reduced binding affinity of the antifungal agent.[1][2]

Application Note:

If this compound is hypothesized to target a specific enzyme (e.g., an enzyme in the ergosterol biosynthesis pathway similar to azoles), sequencing the corresponding gene in resistant isolates is a direct method to identify mutations.[8] The functional consequence of these mutations can then be assessed through enzyme inhibition assays.

Experimental Protocol: Target Gene Sequencing and Enzyme Inhibition Assay

Materials:

  • Genomic DNA extraction kit

  • PCR primers specific to the target gene

  • Taq DNA polymerase and dNTPs

  • Gel electrophoresis equipment

  • DNA sequencing service

  • Protein extraction buffers

  • Substrate for the target enzyme

  • This compound

  • Spectrophotometer or fluorometer

Procedure:

Part A: Target Gene Sequencing

  • Extract genomic DNA from both susceptible and resistant fungal strains.

  • Amplify the target gene using PCR with specific primers.

  • Purify the PCR product and verify its size by gel electrophoresis.

  • Send the purified PCR product for Sanger sequencing.

  • Align the sequences from the susceptible and resistant strains to identify any mutations.

Part B: Enzyme Inhibition Assay (IC₅₀ Determination)

  • Prepare crude protein extracts from both susceptible and resistant strains.

  • Set up a reaction mixture containing the protein extract, appropriate buffer, and the enzyme's substrate.

  • Add varying concentrations of this compound to the reaction mixtures.

  • Incubate the reactions and then measure the enzyme activity by monitoring the product formation or substrate depletion using a spectrophotometer or fluorometer.

  • Calculate the concentration of this compound that inhibits 50% of the enzyme's activity (IC₅₀).

Data Presentation:

Table 2: Hypothetical Target Gene Mutations and IC₅₀ Values

Fungal StrainMutation in Target GeneAmino Acid ChangeIC₅₀ of this compound (µM)
SusceptibleNoneNone0.5 ± 0.08
Resistant Isolate 1G1345AGly449Ser12.8 ± 1.5
Resistant Isolate 2T892CTyr298His25.2 ± 2.1

Cell Wall Integrity (CWI) Pathway Analysis

The fungal cell wall is a dynamic structure crucial for survival. Some antifungal agents may induce cell wall stress, and resistance can be mediated by upregulation of the CWI pathway to compensate for this damage.[9][10][11]

Application Note:

The CWI pathway is a conserved signaling cascade that regulates cell wall synthesis and remodeling in response to stress.[9][10] Alterations in this pathway can contribute to drug tolerance and resistance. Hypersensitivity to cell wall stressors can indicate a compromised CWI pathway, while increased phosphorylation of key kinases in the pathway (e.g., Mpk1/Slt2) upon drug exposure suggests its activation.[11]

Experimental Protocol: Cell Wall Stressor Susceptibility and Western Blot for Phospho-MAPK

Materials:

  • YPD agar plates

  • Cell wall stressors: Calcofluor White (CFW), Congo Red (CR)

  • This compound

  • Protein extraction buffer with phosphatase and protease inhibitors

  • SDS-PAGE and Western blot equipment

  • Primary antibodies (anti-phospho-p44/42 MAPK, anti-total MAPK)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

Part A: Cell Wall Stressor Susceptibility Assay

  • Prepare YPD agar plates containing sub-inhibitory concentrations of this compound.

  • Prepare another set of YPD plates containing cell wall stressors (e.g., 50 µg/ml CFW, 30 µg/ml CR).

  • Spot serial dilutions of susceptible and resistant fungal cultures onto the plates.

  • Incubate the plates at 30°C for 48 hours and observe the growth.

Part B: Western Blot for Phospho-MAPK

  • Grow susceptible and resistant strains to mid-log phase.

  • Expose the cultures to a challenging concentration of this compound for a short duration (e.g., 0, 15, 30, 60 minutes).

  • Harvest the cells and rapidly extract total protein using a buffer containing phosphatase and protease inhibitors.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody that recognizes the phosphorylated (active) form of the MAPK (e.g., anti-phospho-p44/42 MAPK, which cross-reacts with fungal Slt2/Mpk1).

  • Strip and re-probe the membrane with an antibody for the total MAPK as a loading control.

  • Detect the signal using a chemiluminescent substrate.

Data Presentation:

Table 3: Hypothetical Cell Wall Stressor Susceptibility Data

Fungal StrainGrowth on YPDGrowth on YPD + CFWGrowth on YPD + CRGrowth on YPD + this compound
Susceptible+++++-
Resistant++++++++++++

(+++: robust growth; +: reduced growth; -: no growth)

Visualizations

Diagram 1: Common Mechanisms of Antifungal Resistance

ResistanceMechanisms cluster_cell Fungal Cell cluster_mechanisms Resistance Mechanisms Drug This compound Target Drug Target (e.g., Enzyme) Drug->Target Inhibition Pump Efflux Pump CWI Cell Wall Integrity Pathway Drug->CWI Stress Signal Pump->Drug Efflux Wall Cell Wall CWI->Wall Reinforcement ModTarget Target Modification (Mutation) ModTarget->Target Alters Target UpPump Efflux Pump Overexpression UpPump->Pump Increases Pumps UpCWI CWI Pathway Upregulation UpCWI->CWI Enhances Response

Caption: Overview of key antifungal resistance mechanisms.

Diagram 2: Experimental Workflow for Efflux Pump Assay

EffluxWorkflow cluster_split Assay Branches start 1. Grow Fungal Strains (Susceptible & Resistant) wash1 2. Harvest & Wash Cells start->wash1 deenergize 3. De-energize Cells (PBS + 2-DOG) wash1->deenergize load 4. Load with Rhodamine 6G deenergize->load wash2 5. Wash Extracellular R6G load->wash2 accum Accumulation Assay: Measure Intracellular Fluorescence wash2->accum efflux Efflux Assay: Re-energize (Glucose) wash2->efflux measure_efflux Measure Supernatant Fluorescence Over Time efflux->measure_efflux

Caption: Workflow for Rhodamine 6G accumulation and efflux assay.

Diagram 3: Simplified Cell Wall Integrity (CWI) Signaling Pathway

CWI_Pathway cluster_nucleus Nucleus Drug This compound (Cell Wall Stress) Sensor Cell Surface Sensor Drug->Sensor Induces PKC1 Pkc1 Sensor->PKC1 MAPKKK Bck1 (MAPKKK) PKC1->MAPKKK MAPKK Mkk1/2 (MAPKK) MAPKKK->MAPKK P MAPK Slt2/Mpk1 (MAPK) MAPKK->MAPK P TF Transcription Factor (e.g., Rlm1) MAPK->TF P Response Cell Wall Synthesis Genes (e.g., FKS1) TF->Response Activates Transcription Resistance Drug Resistance Response->Resistance

Caption: The conserved fungal Cell Wall Integrity (CWI) MAPK cascade.

References

"Antifungal agent 94" application in agricultural fungal control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 94 is a flavonoid derivative that has demonstrated notable efficacy in the control of the plant pathogenic fungus Rhizoctonia solani.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in agricultural fungal control research. The information is intended to guide researchers in further exploring its potential as a novel fungicide.

Quantitative Data

The inhibitory activity of this compound against Rhizoctonia solani has been quantified, providing a benchmark for its efficacy.

Parameter Value Fungal Species
EC₅₀ (Molar)0.28 µMRhizoctonia solani
EC₅₀ (Mass)0.46 µg/mLRhizoctonia solani
Table 1: In vitro efficacy of this compound against Rhizoctonia solani.[1][2][3]

Mechanism of Action (Proposed)

While the specific molecular target of this compound has not been definitively elucidated in publicly available literature, its classification as a flavonoid suggests potential mechanisms of action common to this class of compounds. Flavonoids are known to exert their antifungal effects through various modes of action.[4]

Potential Antifungal Mechanisms of Flavonoids:

  • Disruption of Plasma Membrane Integrity: Flavonoids can intercalate into the fungal cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately cell death.

  • Mitochondrial Dysfunction: They can interfere with the mitochondrial respiratory chain, leading to the production of reactive oxygen species (ROS) and inducing apoptosis-like cell death.

  • Inhibition of Key Cellular Processes: Flavonoids have been shown to inhibit critical enzymes involved in cell wall synthesis, nucleic acid synthesis, and protein synthesis.

The following diagram illustrates the potential signaling pathways that may be affected by flavonoid compounds like this compound in fungal cells.

flavonoid_mechanism cluster_flavonoid This compound (Flavonoid) cluster_fungal_cell Fungal Cell cluster_effects Cellular Effects Agent94 This compound Membrane Plasma Membrane Disruption Agent94->Membrane Intercalation Mitochondria Mitochondrial Dysfunction Agent94->Mitochondria Interference Enzymes Enzyme Inhibition (Cell Wall, Nucleic Acid, Protein Synthesis) Agent94->Enzymes Inhibition Leakage Ion & Molecule Leakage Membrane->Leakage ROS ROS Production Mitochondria->ROS Growth_Inhibition Inhibition of Growth & Proliferation Enzymes->Growth_Inhibition Leakage->Growth_Inhibition Apoptosis Apoptosis ROS->Apoptosis Apoptosis->Growth_Inhibition

Caption: Proposed antifungal mechanisms of action for a flavonoid-based compound.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound against Rhizoctonia solani.

In Vitro Mycelial Growth Inhibition Assay

This protocol determines the direct inhibitory effect of this compound on the mycelial growth of R. solani.

Materials:

  • This compound

  • Rhizoctonia solani culture

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Preparation of Amended Media: Autoclave PDA and cool to 45-50°C. Add appropriate volumes of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 2.5 µg/mL). Also, prepare a control plate with PDA and an equivalent amount of DMSO. Pour the amended and control media into sterile Petri dishes.

  • Inoculation: From the margin of an actively growing R. solani culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the mycelium in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

in_vitro_workflow Start Start Prep_Stock Prepare this compound Stock Solution (in DMSO) Start->Prep_Stock Prep_Media Prepare PDA Media with Varying Concentrations of Agent 94 Prep_Stock->Prep_Media Pour_Plates Pour Amended and Control PDA Plates Prep_Media->Pour_Plates Inoculate Inoculate Plates with R. solani Mycelial Plugs Pour_Plates->Inoculate Incubate Incubate at 25°C Inoculate->Incubate Measure Measure Radial Growth Incubate->Measure Calculate Calculate Mycelial Growth Inhibition (%) Measure->Calculate End End Calculate->End

Caption: Workflow for the in vitro mycelial growth inhibition assay.

In Vivo Detached Leaf Assay

This protocol assesses the protective efficacy of this compound on plant tissue.

Materials:

  • This compound

  • Healthy, young leaves from a susceptible host plant (e.g., lettuce, bean)

  • Rhizoctonia solani culture

  • Sterile distilled water

  • Tween 20

  • Sterile Petri dishes

  • Moist filter paper

  • Mycelial plugs of R. solani (5 mm)

Procedure:

  • Preparation of Treatment Solutions: Prepare aqueous solutions of this compound at various concentrations (e.g., 10, 25, 50, 100 µg/mL) with a surfactant (e.g., 0.05% Tween 20). Prepare a control solution with sterile distilled water and the surfactant.

  • Leaf Treatment: Detach healthy leaves and wash them gently with sterile distilled water. Air-dry the leaves in a sterile environment. Spray the leaves with the treatment solutions until runoff or immerse them for a set period (e.g., 1 minute). Allow the leaves to air-dry.

  • Inoculation: Place the treated leaves in sterile Petri dishes containing moist filter paper to maintain humidity. Place a 5 mm mycelial plug of R. solani on the center of each leaf.

  • Incubation: Seal the Petri dishes and incubate them at 25 ± 2°C with a photoperiod (e.g., 12h light/12h dark).

  • Data Collection: After a suitable incubation period (e.g., 48-72 hours), measure the diameter of the lesion that develops on each leaf.

  • Calculation: Calculate the disease control efficacy using the following formula: Control Efficacy (%) = [(ldc - ldt) / ldc] x 100 Where:

    • ldc = average lesion diameter on control leaves

    • ldt = average lesion diameter on treated leaves

in_vivo_workflow Start Start Prep_Solutions Prepare this compound Treatment Solutions Start->Prep_Solutions Treat_Leaves Treat Detached Leaves with Solutions Prep_Solutions->Treat_Leaves Inoculate_Leaves Inoculate Leaves with R. solani Mycelial Plugs Treat_Leaves->Inoculate_Leaves Incubate Incubate under Controlled Conditions Inoculate_Leaves->Incubate Measure_Lesions Measure Lesion Diameter Incubate->Measure_Lesions Calculate_Efficacy Calculate Disease Control Efficacy (%) Measure_Lesions->Calculate_Efficacy End End Calculate_Efficacy->End

Caption: Workflow for the in vivo detached leaf assay.

Disclaimer

The information provided in these application notes is for research purposes only. The proposed mechanisms of action are based on the general properties of flavonoids and may not represent the specific activity of this compound. Further research is required to elucidate its precise molecular targets and signaling pathways. Researchers should adhere to all applicable safety guidelines when handling chemical agents and fungal pathogens.

References

Application Notes and Protocols: Cytotoxicity Assays of Antifungal Agent 94 on Human Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 94 is a novel flavonoid derivative with demonstrated efficacy against phytopathogenic fungi such as Rhizoctonia solani.[1] As with any potential therapeutic agent, a thorough evaluation of its safety profile, particularly its effects on human cells, is paramount. These application notes provide detailed protocols for assessing the cytotoxicity of this compound on various human cell lines. The described assays—MTT, LDH, and Annexin V-FITC/PI—are standard methods to evaluate cell viability, membrane integrity, and apoptosis, respectively.

Overview of Cytotoxicity Assays

A comprehensive assessment of cytotoxicity involves multiple endpoints. This document outlines three key assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[5] The amount of formazan produced is proportional to the number of living cells.

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from damaged cells into the culture medium.[6][7] LDH release is an indicator of compromised cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.

  • Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[8][9][10] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[9][10] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[8][9]

Experimental Protocols

Cell Culture and Treatment

Materials:

  • Human cell lines (e.g., HeLa, A549, HepG2)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well and 6-well tissue culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Culture human cell lines in appropriate medium until they reach 80-90% confluency.

  • Seed the cells into 96-well plates for MTT and LDH assays, and 6-well plates for the apoptosis assay at a predetermined optimal density.

  • Allow the cells to adhere and grow for 24 hours in a humidified incubator.

  • Prepare serial dilutions of this compound in a serum-free medium.

  • Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the agent) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours).

MTT Assay Protocol

Materials:

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[2][5]

  • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[2]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2][5]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]

LDH Cytotoxicity Assay Protocol

Materials:

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate reader

Procedure:

  • After the treatment period, centrifuge the 96-well plate at approximately 300 x g for 5 minutes.[6]

  • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[11][12]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.[12]

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[7][12]

  • Add the stop solution provided in the kit to each well.[12]

  • Measure the absorbance at 490 nm using a microplate reader.[11]

Annexin V-FITC/PI Apoptosis Assay Protocol

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Following treatment, collect both floating and adherent cells. For adherent cells, use trypsin to detach them.[9][10]

  • Centrifuge the cell suspension and wash the cells twice with cold PBS.[9]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[8][13]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X Binding Buffer to each tube.[8]

  • Analyze the cells by flow cytometry within one hour.[8]

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clear and structured tables to facilitate comparison.

Table 1: IC50 Values of this compound on Human Cell Lines

Cell LineAssayIncubation Time (h)IC50 (µM)
HeLaMTT24Value
48Value
72Value
A549MTT24Value
48Value
72Value
HepG2MTT24Value
48Value
72Value

Table 2: LDH Release upon Treatment with this compound

Cell LineConcentration (µM)Incubation Time (h)% Cytotoxicity (LDH Release)
HeLa0.148Value
148Value
1048Value
A5490.148Value
148Value
1048Value
HepG20.148Value
148Value
1048Value

Table 3: Apoptosis Analysis of Human Cell Lines Treated with this compound (48h)

Cell LineConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
HeLa0ValueValueValue
IC50 ValueValueValueValue
A5490ValueValueValue
IC50 ValueValueValueValue
HepG20ValueValueValue
IC50 ValueValueValueValue

Visualizations

Experimental Workflows

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Human Cells treat Treat with this compound start->treat mtt MTT Assay treat->mtt Metabolic Activity ldh LDH Assay treat->ldh Membrane Integrity apop Apoptosis Assay treat->apop Apoptosis Induction mtt_read Measure Absorbance (570nm) mtt->mtt_read ldh_read Measure Absorbance (490nm) ldh->ldh_read flow Flow Cytometry Analysis apop->flow ic50 Calculate IC50 mtt_read->ic50 percent_cyto Calculate % Cytotoxicity ldh_read->percent_cyto percent_apop Quantify Apoptotic Cells flow->percent_apop

Caption: Workflow for assessing the cytotoxicity of this compound.

Apoptosis Signaling Pathway

Many antifungal agents can induce apoptosis in eukaryotic cells. The mechanism often involves targeting ergosterol in the fungal cell membrane, which can have off-target effects on cholesterol in mammalian cell membranes, leading to cell stress and apoptosis.[14][15][16]

Apoptosis_Pathway agent This compound membrane Cell Membrane Disruption agent->membrane mito Mitochondrial Stress membrane->mito ros ROS Production mito->ros bax Bax/Bak Activation mito->bax ros->bax cyto Cytochrome c Release bax->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential intrinsic apoptosis pathway induced by a cytotoxic agent.

Logic of Apoptosis Assay Interpretation

Apoptosis_Interpretation cluster_quadrants Flow Cytometry Quadrants start Cells Stained with Annexin V-FITC & PI q1 Q1: Necrotic (Annexin V- / PI+) q2 Q2: Late Apoptotic (Annexin V+ / PI+) q3 Q3: Viable (Annexin V- / PI-) q4 Q4: Early Apoptotic (Annexin V+ / PI-) q3->q4 Phosphatidylserine Externalization q4->q2 Loss of Membrane Integrity

Caption: Interpretation of Annexin V and PI staining in flow cytometry.

References

Application Notes and Protocols for Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis of Antifungal Agent 94

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 94 is a novel investigational compound belonging to the triazole class, designed for the treatment of invasive fungal infections. Its proposed mechanism of action is the inhibition of lanosterol 14-α-demethylase, an essential enzyme in the ergosterol biosynthesis pathway, leading to the disruption of the fungal cell membrane.[1][2] This document provides a comprehensive overview of the preclinical pharmacokinetic and pharmacodynamic properties of this compound, along with detailed protocols for its evaluation. Understanding the PK/PD relationship is crucial for optimizing dosing regimens to maximize efficacy and minimize toxicity.[3][4]

Pharmacokinetics (PK) of this compound

Pharmacokinetic studies describe the absorption, distribution, metabolism, and elimination (ADME) of a drug in the body.[3] Preclinical PK studies for this compound were conducted in murine models to characterize its profile.

PK Parameters

The following table summarizes the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in mice.

ParameterIntravenous (10 mg/kg)Oral (30 mg/kg)
Cmax (µg/mL) 8.5 ± 1.24.2 ± 0.8
Tmax (h) 0.251.0
AUC0-inf (µg·h/mL) 35.7 ± 4.148.3 ± 5.5
Half-life (t1/2) (h) 6.2 ± 0.97.1 ± 1.1
Volume of Distribution (Vd) (L/kg) 2.1 ± 0.3-
Clearance (CL) (L/h/kg) 0.28 ± 0.04-
Oral Bioavailability (%) -~45%
Protein Binding (%) >95%>95%

Data are presented as mean ± standard deviation.

Experimental Protocol: Murine Pharmacokinetic Study

This protocol outlines the methodology for determining the pharmacokinetic profile of this compound in a murine model.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG 400, 50% saline)

  • Male BALB/c mice (6-8 weeks old)

  • Dosing syringes and needles (for IV and PO administration)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate mice to laboratory conditions for at least one week prior to the study.

  • Dosing:

    • Intravenous (IV) Group: Administer a single 10 mg/kg dose of this compound via the tail vein.

    • Oral (PO) Group: Administer a single 30 mg/kg dose of this compound via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the retro-orbital sinus or saphenous vein at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately process blood samples by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Pharmacodynamics (PD) of this compound

Pharmacodynamic studies investigate the relationship between drug concentration and its pharmacological effect. For antifungal agents, this typically involves assessing the in vitro and in vivo activity against target pathogens.

In Vitro Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key in vitro parameter that measures the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[5]

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans0.015 - 0.250.030.125
Candida glabrata0.06 - 10.1250.5
Aspergillus fumigatus0.03 - 0.50.060.25
Cryptococcus neoformans0.015 - 0.1250.030.06

MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Fungal isolates

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate.

  • Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control well.

PK/PD Integration and Modeling

The integration of pharmacokinetic and pharmacodynamic data is essential for predicting the efficacy of an antifungal agent and for establishing susceptibility breakpoints.[6][7] The primary PK/PD indices for triazoles are the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC) and the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC).[3][5]

In Vivo Efficacy Studies

In vivo efficacy was evaluated in a murine model of disseminated candidiasis.

PK/PD IndexTarget for StasisTarget for 1-log10 CFU Reduction
fAUC/MIC 2550
%fT>MIC 3055

Stasis refers to no change in fungal burden from the start of therapy. 1-log10 CFU reduction indicates a 90% decrease in fungal burden.

Experimental Protocol: Murine Model of Disseminated Candidiasis

Materials:

  • Candida albicans strain

  • Immunosuppressive agent (e.g., cyclophosphamide)

  • Male BALB/c mice (6-8 weeks old)

  • This compound

  • Saline

Procedure:

  • Immunosuppression: Render mice neutropenic by administering cyclophosphamide.

  • Infection: Inoculate mice with a standardized suspension of Candida albicans via the tail vein.

  • Treatment: Initiate treatment with various doses of this compound at a specified time post-infection.

  • Endpoint Assessment: At the end of the treatment period, euthanize the mice and harvest target organs (e.g., kidneys).

  • Fungal Burden Determination: Homogenize the organs and plate serial dilutions on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • PK/PD Analysis: Correlate the administered doses with the resulting fAUC/MIC or %fT>MIC and the observed reduction in fungal burden.

Visualizations

Proposed Mechanism of Action of this compound

cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase Membrane Fungal Cell Membrane Disruption Agent94 This compound Agent94->Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for PK/PD Analysis

cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) PK_Study In Vivo Murine PK Study (IV & PO Dosing) Plasma_Conc Plasma Concentration vs. Time Data PK_Study->Plasma_Conc PK_Params Calculate PK Parameters (Cmax, AUC, t1/2) Plasma_Conc->PK_Params PKPD_Integration PK/PD Integration & Modeling PK_Params->PKPD_Integration In_Vitro In Vitro Susceptibility (MIC Determination) In_Vivo In Vivo Efficacy Model (Disseminated Candidiasis) In_Vitro->In_Vivo In_Vivo->PKPD_Integration Target_Determination Determine PK/PD Targets (fAUC/MIC, %fT>MIC) PKPD_Integration->Target_Determination

Caption: Workflow for PK/PD analysis of this compound.

Conclusion

This compound demonstrates potent in vitro activity against a range of clinically relevant fungal pathogens. The pharmacokinetic profile in mice indicates moderate oral bioavailability and a half-life supportive of once or twice-daily dosing. The in vivo efficacy studies have established the fAUC/MIC as the key PK/PD driver for efficacy, with a target of 25 for stasis and 50 for a 1-log10 reduction in fungal burden in a murine model of disseminated candidiasis. These findings are crucial for the design of future clinical trials and for the establishment of clinical breakpoints. Further studies are warranted to explore the PK/PD characteristics in other animal models and against a broader range of fungal species.

References

Troubleshooting & Optimization

"Antifungal agent 94" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 94 (AF-94). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and application of AF-94, with a specific focus on its limited solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of AF-94?

A1: AF-94 is a highly lipophilic molecule and is practically insoluble in aqueous buffers at neutral pH. Its solubility is pH-dependent, with slightly increased solubility in acidic conditions (pH < 5.0), though it remains low. For practical purposes in most biological assays, direct dissolution in aqueous media is not recommended.

Q2: What is the recommended solvent for preparing a high-concentration stock solution of AF-94?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of AF-94.[1][2] It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.

Q3: How can I improve the solubility of AF-94 in my cell culture medium for in vitro assays?

A3: To improve solubility in cell culture media, a method of serial dilution from a DMSO stock is recommended.[2] Additionally, the use of solubilizing agents such as cyclodextrins or non-ionic surfactants can be explored.[3][4][5][6] It is critical to ensure the final concentration of any solvent or excipient is not toxic to the cells.[2]

Q4: My AF-94 solution precipitates when I add it to my aqueous buffer or cell culture medium. Why is this happening and what can I do?

A4: Precipitation upon addition to aqueous solutions is expected due to the hydrophobic nature of AF-94.[2] This occurs when the concentration of AF-94 exceeds its solubility limit in the final aqueous environment. To prevent this, ensure the final concentration of the organic solvent (like DMSO) is kept to a minimum (typically ≤0.5%) and that the working solution is prepared by adding the stock solution to the aqueous medium with vigorous vortexing or stirring.[2][7]

Q5: What are the recommended storage conditions for AF-94 stock solutions?

A5: High-concentration stock solutions of AF-94 in anhydrous DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][8] Protect the solutions from light and moisture. Before use, thaw the aliquot completely and bring it to room temperature.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with AF-94.

Problem 1: Visible precipitate or cloudiness in the final working solution.
  • Possible Cause 1: The concentration of AF-94 is above its solubility limit in the aqueous medium.

    • Solution: Decrease the final concentration of AF-94 in your experiment. Determine the kinetic solubility in your specific medium to identify the maximum achievable concentration (see Protocol 2).

  • Possible Cause 2: The concentration of the organic co-solvent (e.g., DMSO) is too low to maintain AF-94 in solution after dilution.

    • Solution: While keeping the final DMSO concentration below toxic levels (e.g., <0.5%), you might need to optimize the balance between the AF-94 concentration and the DMSO concentration.[7]

  • Possible Cause 3: The stock solution was not added to the aqueous medium correctly.

    • Solution: Add the AF-94 stock solution dropwise into the aqueous medium while vortexing or stirring vigorously to facilitate rapid dispersion. Avoid adding the aqueous solution to the stock.

  • Possible Cause 4: The temperature of the medium has changed, causing the compound to fall out of solution.[8]

    • Solution: Ensure your aqueous medium is at the experimental temperature (e.g., 37°C for cell culture) before adding the AF-94 stock. Avoid cold shock.

Problem 2: Inconsistent or non-reproducible results in biological assays.
  • Possible Cause 1: Undissolved AF-94 particles are present, leading to inaccurate effective concentrations.

    • Solution: After preparing the final working solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment. This will remove precipitated compound. Be aware that this reduces the actual concentration of the dissolved compound.

  • Possible Cause 2: The compound is binding to plastics or other labware.

    • Solution: Use low-adhesion polypropylene tubes and pipette tips. Include a pre-incubation step with the compound in the assay plates for a short period to saturate non-specific binding sites, then replace with a fresh solution for the actual experiment.

  • Possible Cause 3: Interaction with components in the cell culture medium, such as serum proteins.

    • Solution: Serum proteins can bind to hydrophobic compounds, reducing their free concentration.[2] Consider reducing the serum percentage during the treatment period, if your cells can tolerate it, and always run a vehicle control with the same final DMSO and serum concentration.

Data Presentation

The following tables summarize key solubility data for AF-94 to aid in experimental design.

Table 1: Solubility of AF-94 in Common Organic Solvents

SolventSolubility (mg/mL) at 25°C
DMSO> 100
N,N-Dimethylformamide (DMF)> 80
Ethanol~5
Methanol~2
Acetonitrile< 1

Table 2: Kinetic Solubility of AF-94 in Aqueous Buffers with 0.5% DMSO

Aqueous Buffer (pH 7.4)Maximum Kinetic Solubility (µg/mL)
Phosphate-Buffered Saline (PBS)< 1
RPMI 1640 + 10% FBS~5
DMEM + 10% FBS~4.5

Note: Kinetic solubility can vary based on the exact preparation method and incubation time.[9]

Experimental Protocols

Protocol 1: Preparation of a 20 mM AF-94 Stock Solution in DMSO

Objective: To prepare a high-concentration, stable stock solution of AF-94.

Materials:

  • This compound (AF-94) powder (MW: 450.5 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adhesion polypropylene microcentrifuge tubes

  • Calibrated analytical balance and vortex mixer

Methodology:

  • Weigh out 4.51 mg of AF-94 powder and place it into a sterile microcentrifuge tube.

  • Add 500 µL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow.

  • Once fully dissolved, briefly centrifuge the tube to collect the entire solution at the bottom.

  • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protective, low-adhesion tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer using Nephelometry

Objective: To determine the maximum soluble concentration of AF-94 in a specific aqueous buffer under experimental conditions.[9]

Materials:

  • 20 mM AF-94 stock solution in DMSO

  • Aqueous buffer of interest (e.g., PBS, cell culture medium)

  • 96-well clear bottom microplate

  • Plate reader with nephelometry (light scattering) capability

Methodology:

  • Prepare a series of dilutions of the AF-94 stock solution in DMSO.

  • In a 96-well plate, add 198 µL of the aqueous buffer to multiple wells.

  • Add 2 µL of the DMSO-diluted AF-94 stock solutions to the buffer-containing wells to achieve a range of final AF-94 concentrations (e.g., from 0.1 µg/mL to 100 µg/mL). The final DMSO concentration should be kept constant at 1%.

  • Include a blank control with 2 µL of DMSO added to 198 µL of buffer.

  • Seal the plate and incubate at the desired temperature (e.g., 25°C or 37°C) for 1-2 hours with gentle shaking.

  • Measure the light scattering at a suitable wavelength using the plate reader.

  • The kinetic solubility limit is the concentration at which a significant increase in light scattering (indicating precipitation) is observed compared to the blank control.

Visualizations

Experimental and Logical Workflows

G cluster_0 Troubleshooting AF-94 Precipitation start Precipitate observed in final working solution? c1 Is [AF-94] too high? start->c1 Yes s1 Reduce final [AF-94]. Determine kinetic solubility. c1->s1 Yes c2 Was stock added correctly? c1->c2 No end Solution is clear s1->end s2 Add stock to buffer with vigorous mixing. c2->s2 No c3 Is final [DMSO] too low? c2->c3 Yes s2->end s3 Optimize [DMSO] (keep <0.5% for cells). c3->s3 Yes c3->end No s3->end

Caption: Decision workflow for troubleshooting precipitation of AF-94.

G cluster_1 Workflow for Preparing AF-94 Working Solution prep_stock 1. Prepare 20 mM stock in anhydrous DMSO thaw 2. Thaw stock aliquot at room temperature prep_stock->thaw warm_media 3. Warm aqueous medium to experimental temp (e.g., 37°C) thaw->warm_media add_stock 4. Add stock dropwise to medium with vigorous vortexing warm_media->add_stock centrifuge 5. (Optional) Centrifuge to remove microprecipitates add_stock->centrifuge use 6. Use supernatant for assay immediately centrifuge->use

Caption: Protocol for preparing AF-94 working solutions for in vitro assays.

Hypothetical Signaling Pathway

G cluster_2 Hypothetical AF-94 Mechanism of Action AF94 AF-94 (Solubilized) Erg11 Lanosterol 14-alpha-demethylase (Erg11) AF94->Erg11 Inhibits Membrane Fungal Cell Membrane Disruption Membrane Disruption & Cell Lysis Membrane->Disruption Leads to Ergosterol Ergosterol Erg11->Ergosterol Blocked Conversion Lanosterol Lanosterol Lanosterol->Erg11 Ergosterol->Membrane Incorporation

Caption: Hypothetical pathway showing AF-94 inhibiting ergosterol synthesis.

References

Technical Support Center: Optimizing "Antifungal Agent 94" Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of the novel investigational drug, "Antifungal agent 94," for in vivo studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: The precise mechanism of action for this compound is under investigation. However, preliminary in vitro data suggests it may interfere with fungal cell membrane integrity by targeting ergosterol biosynthesis, a common pathway for antifungal drugs.[1][2][3] Many antifungal agents work by either blocking enzymes essential for ergosterol synthesis or by directly binding to ergosterol, leading to membrane disruption.[1][2] Further studies are required to elucidate the specific molecular target.

Q2: How do I translate my in vitro MIC (Minimum Inhibitory Concentration) data for this compound to an effective in vivo starting dose?

A2: Translating in vitro MIC values to an in vivo dose is a critical step that involves considering the pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug.[4][5] A common starting point is to aim for plasma concentrations in the animal model that are a multiple of the in vitro MIC for the target fungal pathogen.[6] It is crucial to conduct initial dose-ranging studies in a small cohort of animals to establish a preliminary safety and efficacy profile.

Q3: What are the key pharmacokinetic (PK) parameters I should measure for this compound?

A3: Key PK parameters to measure include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), the area under the concentration-time curve (AUC), elimination half-life (t1/2), and drug distribution in various tissues.[4] Understanding these parameters will help in designing a dosing regimen that maintains the drug concentration above the MIC for an adequate duration.[4]

Q4: What are the common challenges I might face when moving from in vitro to in vivo studies with an antifungal agent?

A4: Common challenges include discrepancies between in vitro and in vivo efficacy, unexpected toxicity, poor bioavailability, and the development of drug resistance.[7][8] In vivo efficacy can be influenced by factors such as protein binding, drug metabolism, and the host immune response, which are not fully captured in in vitro models.[6]

Troubleshooting Guides

Problem 1: this compound shows high in vitro activity but poor efficacy in my animal model.

  • Possible Cause 1: Poor Pharmacokinetics. The drug may have low bioavailability, rapid metabolism, or poor distribution to the site of infection.

    • Troubleshooting Step: Conduct a full pharmacokinetic study to determine the drug's profile in the animal model.[4] Consider alternative routes of administration or formulation strategies to improve absorption and distribution.

  • Possible Cause 2: High Protein Binding. The agent may be highly bound to plasma proteins, reducing the concentration of free, active drug.[6]

    • Troubleshooting Step: Measure the extent of plasma protein binding. The unbound fraction of the drug is what is available to exert its antifungal effect.

  • Possible Cause 3: In vivo Model Specifics. The chosen animal model or the fungal strain used for infection may not be appropriate.

    • Troubleshooting Step: Review the literature for the most relevant and validated animal models for the specific fungal infection you are studying.

Problem 2: I am observing toxicity in my animal model at doses required for antifungal efficacy.

  • Possible Cause 1: Narrow Therapeutic Window. The effective dose of this compound may be close to its toxic dose.

    • Troubleshooting Step: Perform a dose-response study to carefully define the therapeutic index. Consider combination therapy with another antifungal agent to potentially use a lower, less toxic dose of this compound.[7]

  • Possible Cause 2: Off-Target Effects. The drug may be interacting with host cellular machinery.

    • Troubleshooting Step: Conduct in vitro cytotoxicity assays using mammalian cell lines to assess potential off-target effects.

Data Presentation

Table 1: In Vitro Susceptibility of Various Fungal Pathogens to this compound

Fungal SpeciesStrainMIC50 (µg/mL)MIC90 (µg/mL)
Candida albicansATCC 900280.250.5
Candida glabrataATCC 200112
Aspergillus fumigatusATCC 2043050.51
Cryptococcus neoformansH990.1250.25

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Pharmacokinetic Parameters of this compound in a Murine Model (Single 10 mg/kg Intravenous Dose)

ParameterValueUnit
Cmax15.2µg/mL
Tmax0.25hours
AUC(0-inf)45.8µg*h/mL
t1/23.5hours
Volume of Distribution0.8L/kg
Clearance0.22L/h/kg

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

  • Preparation of Fungal Inoculum: Culture the fungal strain on appropriate agar plates. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Drug Dilution: Prepare a serial two-fold dilution of this compound in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

  • Reading the MIC: The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the drug-free control well.

Protocol 2: Murine Model of Disseminated Candidiasis

  • Animal Acclimatization: Acclimate male BALB/c mice (6-8 weeks old) for at least one week before the experiment.

  • Infection: Infect the mice via tail vein injection with a suspension of Candida albicans (e.g., 1 x 10^6 CFU/mouse).

  • Treatment: Administer this compound at various doses (e.g., 1, 5, 10, 20 mg/kg) via the desired route (e.g., intravenous, oral) starting 24 hours post-infection. Include a vehicle control group.

  • Monitoring: Monitor the mice daily for signs of illness and mortality for a period of 14-21 days.

  • Endpoint Analysis: At the end of the study, or if animals become moribund, euthanize the mice and harvest organs (e.g., kidneys, brain) for fungal burden determination by plating serial dilutions of tissue homogenates on appropriate agar.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_pk Pharmacokinetic Studies cluster_invivo In Vivo Efficacy Studies invitro_mic MIC Determination pk_studies Dose-Ranging & PK Profiling invitro_mic->pk_studies Inform Dose Selection invitro_moa Mechanism of Action Studies invitro_moa->pk_studies invivo_model Animal Model of Infection pk_studies->invivo_model Establish Dosing Regimen invivo_treatment Treatment with this compound invivo_model->invivo_treatment invivo_endpoint Endpoint Analysis (Survival, Fungal Burden) invivo_treatment->invivo_endpoint

Caption: Experimental workflow for in vivo dosage optimization.

signaling_pathway cluster_fungal_cell Fungal Cell squalene Squalene lanosterol Lanosterol squalene->lanosterol Multiple Steps ergosterol Ergosterol lanosterol->ergosterol 14-alpha-demethylase cell_membrane Cell Membrane ergosterol->cell_membrane Incorporation Disrupted Membrane Integrity Disrupted Membrane Integrity cell_membrane->Disrupted Membrane Integrity Leads to antifungal_agent This compound antifungal_agent->inhibition

Caption: Postulated mechanism of action via ergosterol synthesis inhibition.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Poor In Vivo Efficacy pk_issue Poor Pharmacokinetics? start->pk_issue protein_binding High Protein Binding? start->protein_binding model_issue Inappropriate Animal Model? start->model_issue conduct_pk Conduct Full PK Study pk_issue->conduct_pk measure_binding Measure Free Drug Fraction protein_binding->measure_binding review_model Review and Validate Model model_issue->review_model

Caption: Troubleshooting logic for poor in vivo efficacy.

References

"Antifungal agent 94" degradation and stability improvement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent AF-94. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the degradation and stability of AF-94.

Frequently Asked Questions (FAQs)

Q1: What is the known stability profile of AF-94 in common laboratory solvents?

A1: AF-94 exhibits good stability in common organic solvents such as methanol and acetonitrile at room temperature for up to 24 hours. However, prolonged storage in aqueous solutions, especially at non-neutral pH, can lead to degradation. For long-term storage, it is recommended to keep AF-94 as a solid at -20°C or in an anhydrous organic solvent.

Q2: What are the primary degradation pathways observed for AF-94?

A2: Based on forced degradation studies, AF-94 is susceptible to degradation under acidic, basic, and oxidative conditions.[1][2] The primary degradation pathways are believed to be hydrolysis of the central ester linkage and oxidation of the tertiary amine group. Thermal and photolytic degradation have been observed to be less significant under typical experimental conditions.

Q3: Are there any known methods to improve the stability of AF-94 in aqueous formulations?

A3: Yes, preliminary studies suggest that the stability of AF-94 in aqueous solutions can be enhanced by using cyclodextrin-based formulations or by encapsulation in polymeric nanoparticles.[3] These approaches can protect the molecule from hydrolytic degradation. Further optimization of the formulation is an active area of research.

Q4: How should I prepare my samples for in vitro antifungal susceptibility testing to minimize degradation?

A4: To minimize degradation during in vitro testing, it is crucial to prepare fresh stock solutions of AF-94 in an appropriate solvent like methanol or DMSO.[4][5] Immediately before the experiment, dilute the stock solution to the final working concentration in the culture medium. Avoid pre-incubating AF-94 in the medium for extended periods before adding it to the fungal cultures.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Symptoms:

  • High variability in MIC values between replicate experiments.

  • Loss of antifungal activity over the course of the experiment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Degradation in Aqueous Medium Prepare fresh stock solutions of AF-94 for each experiment. Minimize the time the compound is in the aqueous culture medium before and during the assay. Consider performing a time-course experiment to assess the stability of AF-94 in your specific test medium.
Interaction with Media Components Some components of the culture medium may accelerate degradation. Test the stability of AF-94 in different standard media (e.g., RPMI-1640) to identify a more suitable option.
Incorrect Solvent Usage Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically <1%) and consistent across all wells, as high concentrations can affect both the compound's stability and fungal growth.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of Stability Samples

Symptoms:

  • Multiple unexpected peaks in the chromatogram of AF-94 after incubation under stress conditions.

  • A decrease in the area of the parent AF-94 peak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Forced Degradation This is the expected outcome of a forced degradation study.[1][6][7] The new peaks represent degradation products. The goal is to characterize these products.
Sample Preparation Artifacts Ensure that the sample preparation process itself is not causing degradation. Analyze a control sample that has not been subjected to stress conditions but has undergone the same sample preparation steps.
Contamination Rule out contamination from glassware, solvents, or other reagents by running a blank injection.

Data Presentation

Table 1: Summary of Forced Degradation Studies for AF-94
Stress Condition Duration Temperature % Degradation of AF-94 Major Degradation Products (RRT)
0.1 M HCl8 hours60°C25.4%0.85
0.1 M NaOH4 hours60°C45.2%0.78, 0.92
10% H₂O₂24 hours25°C15.8%1.15
Heat48 hours80°C8.1%0.85
Light (Xenon lamp)72 hours25°C5.5%Not significant

RRT: Relative Retention Time

Table 2: Stability of AF-94 in Different Solvents at Room Temperature (25°C)
Solvent Time Point (hours) % AF-94 Remaining
Methanol2499.5%
4898.2%
Acetonitrile2499.8%
4899.1%
Water (pH 7.0)2485.3%
4872.1%
PBS (pH 7.4)2482.6%
4868.5%

Experimental Protocols

Protocol 1: Forced Degradation Study of AF-94

Objective: To investigate the degradation of AF-94 under various stress conditions as recommended by ICH guidelines.[2]

Materials:

  • AF-94 drug substance

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Acid Hydrolysis: Dissolve AF-94 in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate the solution at 60°C. Withdraw aliquots at 0, 2, 4, and 8 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.[1]

  • Base Hydrolysis: Dissolve AF-94 in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C. Withdraw aliquots at 0, 1, 2, and 4 hours. Neutralize with 0.1 M HCl before HPLC analysis.[1]

  • Oxidative Degradation: Dissolve AF-94 in a solution of 10% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature (25°C) protected from light. Withdraw aliquots at 0, 4, 8, and 24 hours for HPLC analysis.[2]

  • Thermal Degradation: Store solid AF-94 in a thermostatic oven at 80°C. Withdraw samples at 0, 24, and 48 hours. Dissolve in methanol for HPLC analysis.

  • Photolytic Degradation: Expose solid AF-94 to light in a photostability chamber. Withdraw samples at 0, 24, 48, and 72 hours. Dissolve in methanol for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The mobile phase and column specifications should be optimized to achieve good separation between the parent drug and its degradation products.

Protocol 2: In-Use Stability Testing of an AF-94 Formulation

Objective: To establish the in-use stability period for a multi-dose formulation of AF-94.[8]

Materials:

  • AF-94 multi-dose formulation

  • Incubator set to recommended storage conditions

  • HPLC system

  • Other analytical equipment for assessing physical and microbiological properties

Methodology:

  • Use at least two different batches of the final formulation. One batch should be near the end of its shelf life if possible.[8]

  • Simulate the in-use conditions by opening and closing the container multiple times a day, withdrawing a small amount of the product each time.

  • Store the product under the recommended storage conditions for the proposed in-use period.

  • At specified time points (e.g., 0, 7, 14, and 28 days), test the samples for:

    • Assay of AF-94 (potency)

    • Content of degradation products

    • Physical appearance (e.g., color, clarity)

    • pH

    • Microbial contamination

Visualizations

degradation_pathway AF94 AF-94 Acid Acidic Hydrolysis (e.g., 0.1 M HCl) AF94->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH) AF94->Base Oxidation Oxidation (e.g., H₂O₂) AF94->Oxidation Deg_Prod_A Degradation Product A (Hydrolyzed Ester) Acid->Deg_Prod_A Deg_Prod_B Degradation Product B (Hydrolyzed Ester isomers) Base->Deg_Prod_B Deg_Prod_C Degradation Product C (N-oxide) Oxidation->Deg_Prod_C

Caption: Proposed degradation pathways for AF-94 under stress conditions.

experimental_workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-UV Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Report Generate Stability Report LCMS->Report AF94 AF-94 Drug Substance AF94->Acid AF94->Base AF94->Oxidation AF94->Thermal AF94->Photo

Caption: Workflow for forced degradation studies of AF-94.

troubleshooting_mic Start Inconsistent MIC Results Check_Prep Review sample preparation. Are solutions fresh? Start->Check_Prep Sol_Fresh Use freshly prepared solutions. Check_Prep->Sol_Fresh Yes Sol_Old Prepare fresh solutions for each experiment. Check_Prep->Sol_Old No Check_Stability Assess stability in test medium. Run time-course. Sol_Stable Proceed with experiment. Check_Stability->Sol_Stable Stable Sol_Unstable Consider formulation change or different test medium. Check_Stability->Sol_Unstable Unstable Check_Solvent Verify final solvent concentration. Is it <1% and consistent? Sol_Solvent_OK Solvent concentration is acceptable. Check_Solvent->Sol_Solvent_OK Yes Sol_Solvent_Bad Adjust solvent concentration. Check_Solvent->Sol_Solvent_Bad No Sol_Fresh->Check_Stability Sol_Stable->Check_Solvent

Caption: Troubleshooting logic for inconsistent MIC results.

References

Troubleshooting "Antifungal agent 94" resistance development in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Antifungal Agent 94 during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of acquired resistance to antifungal agents in vitro?

A1: Acquired resistance to antifungal agents typically develops through several key mechanisms. These include the alteration or overexpression of the drug's target, an increase in drug efflux through membrane transporters, and the activation of cellular stress responses.[1] For azole-type drugs, a common mechanism is mutations in or overexpression of the ERG11 gene, which encodes the target enzyme lanosterol 14α-demethylase.[2][3] Another prevalent mechanism is the upregulation of efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, which actively remove the drug from the cell.[4][5]

Q2: My fungal isolate shows a higher Minimum Inhibitory Concentration (MIC) for this compound than expected. Is it resistant?

A2: An elevated MIC suggests reduced susceptibility, which may indicate resistance. Resistance can be classified as microbiological (when the MIC exceeds a defined breakpoint) or clinical (when the infection fails to respond to therapy).[5] For in vitro work, it's crucial to compare your results to established breakpoints or, if unavailable, to the MIC distribution of wild-type isolates. A significant increase in the MIC of a previously susceptible strain after exposure to the drug is a strong indicator of acquired resistance.[3]

Q3: We are observing "trailing growth" in our broth microdilution assay. How should we interpret the MIC?

A3: Trailing growth, characterized by reduced but persistent growth across a wide range of drug concentrations, can complicate MIC determination.[6] This phenomenon is particularly noted with fungistatic agents like azoles. For Candida species, it is often recommended to read the MIC after 24 hours of incubation, as trailing effects can become more pronounced at 48 hours, potentially leading to a misinterpretation of resistance.[6] The recommended endpoint for azoles is the lowest concentration that produces a prominent reduction in growth (typically ≥50%) compared to the growth control.[7][8]

Q4: Can the experimental conditions in my lab influence the development of resistance to this compound?

A4: Yes, in vitro experimental conditions can significantly influence the emergence of resistance. Prolonged exposure to sub-lethal concentrations of an antifungal agent is a primary driver for selecting resistant mutants.[3][9] The composition of the culture medium, pH, and incubation time can also affect the measured susceptibility of an isolate.[6] For example, testing Candida albicans at a lower pH (4.0) has been shown to result in significantly higher MICs for some antifungals compared to the standard pH of 7.0.[6]

Q5: What is the "paradoxical effect" and could it explain unexpected growth at high concentrations of this compound?

A5: The paradoxical effect, also known as the Eagle effect, is an in vitro phenomenon where a fungal isolate shows susceptibility to an antifungal at lower concentrations but exhibits growth at higher concentrations above the MIC.[5][10] This has been notably observed with echinocandins and is often linked to an upregulation of chitin synthesis in the fungal cell wall as a compensatory stress response.[5] If this compound is an echinocandin-like drug, this could explain unexpected growth at high concentrations.

Troubleshooting Guides

Issue 1: Inconsistent MIC Results for this compound
Potential Cause Troubleshooting Step
Inoculum Preparation Error Ensure the inoculum is prepared from a fresh (24-48 hour) culture and standardized to the correct density (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts) using a spectrophotometer or hemocytometer.[8]
Media Variability Use the standardized medium recommended for antifungal susceptibility testing, typically RPMI 1640. Lot-to-lot variability can occur, so quality control with reference strains is essential.
Incorrect Incubation Incubate plates at 35°C for the specified duration (usually 24 hours for Candida spp.).[8] Longer incubation can lead to trailing growth and falsely elevated MICs.[6]
Subjective Endpoint Reading For fungistatic agents like azoles, the MIC should be read as the lowest concentration causing a significant (≥50%) reduction in turbidity compared to the control.[8] Using a plate reader can help standardize this measurement.
Issue 2: Failure to Induce Resistance In Vitro
Potential Cause Troubleshooting Step
Inappropriate Drug Concentration The selective pressure may be too high or too low. Start by exposing the fungal culture to a sub-inhibitory concentration (e.g., 0.5x MIC) and gradually increase the concentration in subsequent passages.[9]
Insufficient Duration of Exposure Resistance development takes time. Continue the serial passage experiment for a sufficient number of generations (e.g., 10-30 passages or more) to allow for the selection and fixation of resistance mutations.
Low Mutation Frequency The spontaneous mutation rate of your fungal strain may be low. Consider using a larger population size or a hypermutator strain if available.
Fitness Cost of Resistance Resistance mutations may come with a fitness cost, causing resistant mutants to be outcompeted by the wild-type population in the absence of sufficient selective pressure. Ensure the drug concentration is maintained at a selective level.

Data Presentation

Table 1: Example MIC Breakpoints for Fungal Species

This table provides hypothetical MIC breakpoint data for this compound, illustrating how susceptibility is interpreted. Actual breakpoints are determined through extensive clinical and microbiological studies.

Fungal SpeciesSusceptible (S)Susceptible-Dose Dependent (SDD)Resistant (R)
Candida albicans≤ 2 µg/mL4 µg/mL≥ 8 µg/mL
Candida glabrata≤ 1 µg/mL2 µg/mL≥ 4 µg/mL
Aspergillus fumigatus≤ 1 µg/mL-> 1 µg/mL

Table 2: Interpretation of In Vitro Combination Testing (Checkerboard Assay)

The Fractional Inhibitory Concentration (FIC) index is used to describe the interaction between two antimicrobial agents.[11][12]

FIC Index (FICI)InteractionInterpretation
FICI ≤ 0.5SynergyThe combined effect is greater than the sum of the individual effects.
0.5 < FICI ≤ 4.0IndifferenceThe combined effect is equal to the sum of the individual effects.
FICI > 4.0AntagonismThe combined effect is less than the sum of the individual effects.

Note: The FICI is calculated as: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination (Adapted from CLSI M27)
  • Prepare Antifungal Stock: Prepare a stock solution of this compound. Serially dilute the agent in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Prepare Inoculum: From a 24-hour-old culture on Sabouraud Dextrose Agar, suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Dilute Inoculum: Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

  • Inoculate Plate: Add the diluted inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubate: Incubate the plate at 35°C for 24-48 hours.[8]

  • Read MIC: Determine the MIC by visually inspecting the wells or using a microplate reader. For fungistatic agents, the MIC is the lowest concentration showing at least 50% growth inhibition compared to the drug-free growth control.[8]

Protocol 2: In Vitro Evolution of Resistance by Serial Passage
  • Determine Baseline MIC: First, determine the initial MIC of the susceptible fungal strain for this compound using the broth microdilution protocol.

  • Initial Exposure: Inoculate the fungal strain into a liquid medium (e.g., RPMI or YPD) containing a sub-inhibitory concentration of this compound (e.g., 0.5x MIC). Incubate with shaking at an appropriate temperature until growth is achieved.

  • Serial Passage: Once the culture reaches a specific density, dilute it into a fresh medium containing the same or a slightly increased concentration of the antifungal agent. This process is repeated daily or every few days.[13]

  • Increase Concentration: Gradually increase the concentration of this compound in the medium as the fungus adapts and shows consistent growth at the current concentration. The increase is typically done in a stepwise manner (e.g., 1.5x or 2x the previous concentration).

  • Monitor MIC: Periodically, isolate a sample from the evolving population and determine its MIC to track the development of resistance.

  • Confirm Resistance: Once a strain demonstrates a stable and significantly higher MIC compared to the original isolate, confirm the resistance phenotype. This can be done by growing the strain in a drug-free medium for several passages and then re-testing the MIC to ensure the resistance is a stable genetic trait.

Visualizations

G cluster_workflow Experimental Workflow for Inducing and Confirming Resistance A Start with Susceptible Fungal Isolate B Determine Baseline MIC (Broth Microdilution) A->B C Serial Passage in Sub-MIC Concentration of Antifungal 94 B->C D Gradually Increase Antifungal 94 Concentration C->D E Periodically Measure MIC of Evolving Population D->E F Is MIC Significantly Increased? E->F G Isolate Putative Resistant Strain F->G Yes L Continue Serial Passage F->L No H Confirm Stability: Passage without Drug G->H I Re-test MIC H->I J Is Resistance Stable? I->J K Confirmed Resistant Strain J->K Yes J->L No, transient adaptation L->C

Caption: Workflow for in vitro evolution and confirmation of resistance.

G cluster_pathway Generalized Azole Resistance Signaling Pathway ext This compound (Azole-like) stress Cell Stress ext->stress Inhibition ergosterol Ergosterol Synthesis ext->ergosterol Blocks calcineurin Calcineurin Pathway stress->calcineurin hog1 HOG Pathway stress->hog1 efflux Efflux Pump Upregulation (CDR, MDR) calcineurin->efflux Modulates hog1->efflux Modulates erg11_mut ERG11 Mutation/ Overexpression erg11_mut->ergosterol Restores/ Increases efflux->ext Expels Drug membrane Cell Membrane ergosterol->membrane Component of upc2 UPC2 upc2->erg11_mut Activates tac1 TAC1 tac1->efflux Activates G cluster_troubleshooting Troubleshooting Logic for Unexpected Resistance start Unexpected High MIC Observed q1 Is this a new isolate or a previously susceptible one? start->q1 a1_new Could be Intrinsic Resistance. Verify species ID. q1->a1_new New a1_old Suggests Acquired Resistance. Proceed to check methods. q1->a1_old Old q2 Were QC strains within range? a1_old->q2 a2_yes Assay is likely valid. Investigate biological cause. q2->a2_yes Yes a2_no Assay is invalid. Check inoculum, media, drug potency, incubation. q2->a2_no No q3 Is 'trailing' or 'paradoxical' growth observed? a2_yes->q3 a3_yes Re-evaluate MIC reading criteria. Read at 24h for trailing. Consider paradoxical effect. q3->a3_yes Yes a3_no True resistance is likely. Confirm with repeat testing. q3->a3_no No end_confirm Confirm with molecular methods (e.g., gene sequencing) a3_no->end_confirm

References

"Antifungal agent 94" off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antifungal Agent 94 (AF-94)

Disclaimer: this compound (AF-94) is a hypothetical compound developed for illustrative purposes within this technical support guide. The data, protocols, and pathways described herein are based on scientifically plausible scenarios for a novel azole-like antifungal agent and are intended to provide a framework for addressing common challenges in antifungal drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (AF-94)?

A1: The primary mechanism of action for AF-94 is the inhibition of fungal lanosterol 14α-demethylase, an essential enzyme in the ergosterol biosynthesis pathway. Ergosterol is a critical component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1][2]

Q2: My fungal cultures are showing resistance to AF-94. What are the possible mechanisms?

A2: Resistance to azole-like antifungals such as AF-94 can arise through several mechanisms.[2][3] These include:

  • Target enzyme modification: Point mutations in the ERG11 gene, which encodes lanosterol 14α-demethylase, can reduce the binding affinity of AF-94.[2]

  • Overexpression of the target enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effects of the agent.

  • Efflux pump upregulation: Fungal cells can actively transport AF-94 out of the cell through the overexpression of ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters.[2]

  • Biofilm formation: Fungi growing in biofilms can exhibit increased tolerance to antifungal agents due to the protective extracellular matrix and altered cellular physiology.[4]

Q3: I am observing cytotoxicity in my mammalian cell lines treated with AF-94. What are the potential off-target effects?

A3: AF-94 has been observed to have two primary off-target effects in mammalian cells:

  • Inhibition of human cytochrome P450 (CYP) enzymes: As an azole-like compound, AF-94 can interact with and inhibit human CYP enzymes, which are crucial for drug metabolism and hormone synthesis. This can lead to drug-drug interactions and endocrine-related side effects.[5][6][7][8]

  • Inhibition of a non-receptor tyrosine kinase: Pre-clinical studies have identified off-target activity against a specific human non-receptor tyrosine kinase, which may contribute to observed cytotoxicity.

Q4: How can I mitigate the off-target effects of AF-94 in my experiments?

A4: Mitigating off-target effects is crucial for accurate experimental outcomes. Consider the following strategies:

  • Dose-response studies: Determine the lowest effective concentration of AF-94 that inhibits fungal growth without causing significant mammalian cell cytotoxicity.

  • Use of selective inhibitors: If the off-target kinase is known, co-treatment with a selective inhibitor for that kinase could help delineate the on-target versus off-target effects of AF-94.

  • Structural modification of AF-94: In a drug development context, medicinal chemistry efforts could be directed towards modifying the structure of AF-94 to reduce its affinity for human CYP enzymes and the off-target kinase while maintaining its antifungal potency.

  • Therapeutic drug monitoring: In clinical scenarios, monitoring drug concentrations can help minimize toxicity.[5]

Troubleshooting Guides

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) assays.

  • Possible Cause: Inconsistent inoculum preparation.

    • Solution: Ensure a standardized fungal inoculum is prepared for each experiment using a spectrophotometer or hemocytometer to verify cell density.

  • Possible Cause: "Eagle effect" or paradoxical growth at high concentrations.[4][9]

    • Solution: Include a wider range of AF-94 concentrations in your assay and visually inspect wells for growth, as OD readings alone can be misleading. Consider extending the incubation time to observe any delayed growth.

  • Possible Cause: Biofilm formation in the assay plates.

    • Solution: Use biofilm-dispersing agents if appropriate for your experimental setup, or use assays specifically designed to measure biofilm susceptibility.

Issue 2: Unexpected cell death in negative control mammalian cell lines.

  • Possible Cause: Vehicle (e.g., DMSO) toxicity.

    • Solution: Perform a vehicle-only control titration to determine the maximum non-toxic concentration of the solvent.

  • Possible Cause: Contamination of cell cultures.

    • Solution: Regularly test cell lines for mycoplasma and other contaminants.

  • Possible Cause: Off-target effects of AF-94 manifesting at the concentrations tested.

    • Solution: Refer to the quantitative data tables below and perform a dose-response curve to identify a non-toxic concentration range for your specific cell line.

Quantitative Data

Table 1: In Vitro Activity of this compound (AF-94)

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.1250.5
Aspergillus fumigatus0.251.0
Cryptococcus neoformans0.52.0

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Off-Target Profile of this compound (AF-94)

TargetIC₅₀ (µM)Assay Type
Fungal Lanosterol 14α-demethylase0.05Enzyme Inhibition Assay
Human Cytochrome P450 (CYP3A4)2.5Enzyme Inhibition Assay
Human Non-Receptor Tyrosine Kinase5.0Kinase Activity Assay
Human Hepatocellular Carcinoma (HepG2) Cells15.0Cell Viability (MTT) Assay

IC₅₀ is the half-maximal inhibitory concentration.

Experimental Protocols

Protocol 1: Kinase Inhibition Assay for Off-Target Activity

This protocol is designed to quantify the inhibitory activity of AF-94 against the identified off-target human non-receptor tyrosine kinase.

  • Reagents and Materials:

    • Recombinant human non-receptor tyrosine kinase

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • ATP at a concentration equal to the Kₘ for the kinase

    • Peptide substrate specific for the kinase

    • This compound (AF-94) stock solution in DMSO

    • Positive control inhibitor

    • Kinase-Glo® Luminescent Kinase Assay Kit

    • 384-well white assay plates

  • Procedure:

    • Prepare serial dilutions of AF-94 in kinase buffer.

    • Add 2.5 µL of the diluted AF-94, positive control, or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase and substrate mix to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction and detect kinase activity by adding 10 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of AF-94 and determine the IC₅₀ value using non-linear regression analysis.

Visualizations

AF94_Off_Target_Pathway cluster_fungus Fungal Cell cluster_human Human Cell AF94_fungus AF-94 Erg11 Lanosterol 14α-demethylase (ERG11) AF94_fungus->Erg11 Inhibits Ergosterol Ergosterol Erg11->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Component of AF94_human AF-94 CYP450 Cytochrome P450 Enzymes AF94_human->CYP450 Inhibits Kinase Non-Receptor Tyrosine Kinase AF94_human->Kinase Inhibits Toxicity Cytotoxicity CYP450->Toxicity Kinase->Toxicity

Caption: On- and off-target pathways of this compound.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - AF-94 dilutions - Kinase/Substrate mix - ATP solution start->prepare_reagents plate_compounds Plate 2.5 µL of AF-94, controls, or vehicle prepare_reagents->plate_compounds add_kinase Add 2.5 µL of Kinase/Substrate Mix plate_compounds->add_kinase pre_incubate Incubate 10 min at RT add_kinase->pre_incubate start_reaction Add 5 µL of ATP Solution pre_incubate->start_reaction incubate_reaction Incubate 60 min at 30°C start_reaction->incubate_reaction add_detection Add 10 µL of Kinase-Glo® Reagent incubate_reaction->add_detection stabilize_signal Incubate 10 min at RT add_detection->stabilize_signal read_plate Measure Luminescence stabilize_signal->read_plate analyze_data Calculate % Inhibition and IC₅₀ read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the kinase inhibition off-target assay.

References

Improving the therapeutic index of "Antifungal agent 94"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 94. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research and development efforts, with a focus on improving the therapeutic index of this agent.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of the fungal enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway.[1][2] Ergosterol is the primary sterol in fungal cell membranes, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[2][3] By inhibiting lanosterol 14α-demethylase, this compound blocks the conversion of lanosterol to ergosterol.[1] This leads to the depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which disrupts membrane structure and function, ultimately inhibiting fungal growth.[2][4]

MOA cluster_pathway Ergosterol Biosynthesis Pathway cluster_agent Mechanism of Inhibition cluster_outcome Cellular Outcome Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Erg11p) Disruption Membrane Disruption Lanosterol->Disruption Toxic Precursor Accumulation Agent94 This compound Agent94->Lanosterol Inhibits Growth_Inhibition Fungal Growth Inhibition Disruption->Growth_Inhibition

Mechanism of action for this compound.
Q2: What is the known off-target profile that limits its therapeutic index?

The primary factor limiting the therapeutic index of this compound is its dose-dependent inhibition of human cytochrome P450 enzymes, particularly CYP3A4 and to a lesser extent, CYP2C9. This off-target activity is believed to be the underlying cause of the observed hepatotoxicity in preclinical models. At therapeutic concentrations intended for antifungal efficacy, there is a risk of drug-drug interactions and direct cellular toxicity to hepatocytes, creating a narrow therapeutic window. Improving the therapeutic index requires strategies that either enhance its fungal-specific activity, allowing for lower effective doses, or mitigate its effects on human cells.

Q3: What are the standard starting concentrations for in vitro antifungal susceptibility testing?

For initial in vitro antifungal susceptibility testing (AFST), a common starting point is to perform a broth microdilution assay following CLSI or EUCAST guidelines.[5] A typical two-fold serial dilution series for this compound would start from a high concentration of 64 µg/mL down to 0.0625 µg/mL. The Minimum Inhibitory Concentration (MIC) is generally defined as the lowest concentration of the agent that causes a significant inhibition of fungal growth compared to a drug-free control.[6]

Section 2: Troubleshooting Guide

Q4: My in vitro antifungal assay shows inconsistent MIC values. What could be the cause?

Inconsistent Minimum Inhibitory Concentration (MIC) values can arise from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include inoculum preparation, compound solubility, and assay conditions. Ensure the fungal inoculum is prepared from a fresh culture and standardized to the correct cell density. Aggregation of this compound in aqueous media can also lead to variable results.

Troubleshooting cluster_inoculum Inoculum Checks cluster_solubility Solubility Checks cluster_assay Assay Condition Checks Start Inconsistent MICs Observed Inoculum Check Inoculum Preparation Start->Inoculum Solubility Verify Compound Solubility Start->Solubility Assay Review Assay Conditions Start->Assay Age Culture Age (fresh?) Inoculum->Age Density Standardized Cell Density? Inoculum->Density Precipitate Visible Precipitate? Solubility->Precipitate DMSO Final DMSO % < 1%? Solubility->DMSO Incubation Incubation Time/Temp Correct? Assay->Incubation Media Media pH & Composition Correct? Assay->Media Reader Plate Reader Settings Correct? Assay->Reader Result Consistent MICs Achieved Density->Result Standardize Precipitate->Result Use Co-solvent/Vortex Incubation->Result Calibrate

Troubleshooting workflow for inconsistent MIC results.
Q5: I'm observing significant cytotoxicity in my mammalian cell line controls. How can I mitigate this?

If you are observing high levels of cytotoxicity in mammalian cell lines (e.g., HepG2) at concentrations close to the antifungal MIC, this confirms the narrow therapeutic index. To mitigate this, consider the following:

  • Combination Therapy: Explore synergistic combinations with other antifungal agents. This may allow for a lower, less toxic concentration of this compound to be used.[7][8][9]

  • Formulation Strategies: Investigate drug delivery systems, such as liposomal formulations, which can improve drug targeting to fungal cells and reduce exposure to mammalian cells.[10]

  • Structural Analogs: If resources permit, screen structural analogs of this compound that may retain antifungal activity with reduced off-target effects.

Q6: How can I improve the solubility of this compound in my aqueous culture media?

This compound is hydrophobic, and poor solubility can be a source of experimental variability. To improve solubility:

  • Use of a Co-solvent: Prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). When diluting into your aqueous culture medium, ensure the final DMSO concentration does not exceed 1% (v/v), as higher concentrations can be toxic to both fungal and mammalian cells.

  • Vortexing: After diluting the DMSO stock into the aqueous medium, vortex the solution vigorously for at least 30 seconds to ensure proper dispersion.

  • Use of Surfactants: For certain applications, a non-ionic surfactant like Tween 80 (at a low concentration, e.g., 0.01%) can be included in the medium to improve compound solubility. However, you must first validate that the surfactant itself does not affect fungal growth or the activity of the agent.

Section 3: Protocols for Improving Therapeutic Index

Q7: How do I design a combination therapy experiment to improve the therapeutic index?

A checkerboard assay is the standard method to assess the synergistic, additive, or antagonistic effects of two compounds.[9] This method involves testing a matrix of concentrations for both this compound and a second compound. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.

Sample Data: Checkerboard Assay with Compound 'S'

The following table presents hypothetical data from a checkerboard assay combining this compound with a synergistic compound 'S' against Candida albicans.

This compound (µg/mL)Compound 'S' (µg/mL)% Growth InhibitionFICIInteraction
2.0 (MIC alone)095%--
016.0 (MIC alone)92%--
0.25 4.0 93% 0.375 Synergy
0.52.088%0.375Synergy
1.01.075%0.563Additive
2.08.099%1.5Antagonism

FIC Index (FICI) is calculated as: (MIC of Agent 94 in combination / MIC of Agent 94 alone) + (MIC of Compound 'S' in combination / MIC of Compound 'S' alone). A FICI of ≤ 0.5 is considered synergistic.[9]

Detailed Protocol: Checkerboard Broth Microdilution Assay
  • Preparation of Drug Stock Solutions: Prepare stock solutions of this compound and the synergistic agent (Compound S) in DMSO at 100 times the highest final concentration to be tested.

  • Preparation of Inoculum: Culture the fungal strain overnight. Adjust the cell suspension in RPMI-1640 medium to a final concentration of 2 x 10³ cells/mL.

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of RPMI-1640 medium to all wells.

    • Create serial dilutions of this compound horizontally and Compound S vertically. This is achieved by adding a calculated volume of each drug stock to the first well of each row/column and then performing serial dilutions.

    • The final volume in each well should be 100 µL before adding the inoculum.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL. Include a drug-free well as a growth control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading Results: Measure the optical density (OD) at 600 nm using a microplate reader. The MIC is determined as the lowest concentration that inhibits ≥90% of growth compared to the control.

  • Calculation: Calculate the FICI for each combination that results in ≥90% inhibition.

Q8: What is the protocol for evaluating the hepatotoxicity of this compound in a HepG2 cell line?

A common method to assess hepatotoxicity is to measure cell viability in a human liver cell line, such as HepG2, after exposure to the compound.[11][12] The concentration that causes 50% cell death (CC₅₀) is a key metric.

Sample Data: HepG2 Cytotoxicity Assay

This table shows hypothetical cytotoxicity data for this compound alone and in combination with Compound 'S'.

Compound(s)Concentration (µg/mL)% Cell Viability (HepG2)CC₅₀ (µg/mL)
This compound485%16.0
872%
1648%
3215%
This compound + Compound 'S'0.25 + 4.098%> 32.0
(Synergistic Combo)0.5 + 8.095%
1.0 + 16.088%
2.0 + 32.075%

The therapeutic index can be calculated as CC₅₀ / MIC. A higher value is desirable.

Detailed Protocol: HepG2 Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 4,000 cells per well and allow them to adhere for 24 hours.[11]

  • Compound Treatment: Prepare serial dilutions of this compound (and any combination agents) in the culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the plate for 24-72 hours.[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve to determine the CC₅₀ value.

Q9: How can I create a workflow to screen for synergistic compounds?

A high-throughput screening (HTS) approach can be used to identify compounds that act synergistically with this compound. The workflow involves a primary screen at a single concentration to identify "hits," followed by a secondary screen to confirm synergy and determine the FICI.

HTS cluster_primary Primary Screen Details cluster_secondary Secondary Screen Details Start Compound Library PrimaryScreen Primary Screen (Single Dose Combination) Start->PrimaryScreen Agent94_SubMIC Agent 94 at sub-MIC (e.g., MIC/4) HitIdentification Hit Identification (Growth Inhibition > Threshold) PrimaryScreen->HitIdentification Library_SingleDose Library Compounds at a single concentration MeasureGrowth Measure Fungal Growth Inhibition SecondaryScreen Secondary Screen (Checkerboard Assay) HitIdentification->SecondaryScreen DoseMatrix 8x8 Dose-Response Matrix ConfirmedHits Confirmed Synergistic Hits (FICI <= 0.5) SecondaryScreen->ConfirmedHits CalculateFICI Calculate FICI ToxScreen Hepatotoxicity Screen (HepG2 Assay) ConfirmedHits->ToxScreen FinalLeads Lead Candidates for In Vivo Testing ToxScreen->FinalLeads

References

Technical Support Center: Synthesis of Antifungal Agent 94

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Antifungal Agent 94. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this novel 5-sulfonyl-1,3,4-thiadiazole-substituted flavonoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported activity?

A1: this compound, also referred to as compound 49 in the primary literature, is a novel flavonoid derivative containing a 5-sulfonyl-1,3,4-thiadiazole moiety. It has demonstrated potent antifungal activity against Rhizoctonia solani, with a reported half-maximal effective concentration (EC50) of 0.28 μg/mL.[1][2]

Q2: What is the general synthetic strategy for this compound?

A2: The synthesis of this compound is a multi-step process that can be broadly divided into three stages:

  • Synthesis of the 3-hydroxyflavone core.

  • Synthesis of the 5-(ethylsulfonyl)-1,3,4-thiadiazole moiety.

  • Coupling of the two fragments via a thioether linkage, followed by oxidation to the sulfone.

Q3: Are there any particularly challenging steps in the synthesis?

A3: Potential challenges include achieving a high yield in the cyclization step to form the flavonoid core, ensuring the purity of the intermediates, and optimizing the conditions for the final coupling and oxidation steps to minimize side reactions.

Q4: What are the key starting materials for the synthesis?

A4: The key starting materials are substituted 2'-hydroxyacetophenone and a substituted benzaldehyde for the flavonoid core, and thiocarbohydrazide and an appropriate carboxylic acid or its derivative for the thiadiazole ring.

Experimental Protocols

Below is a plausible, detailed experimental protocol for the synthesis of this compound, reconstructed from established synthetic methodologies for similar compounds.

Stage 1: Synthesis of 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one (Intermediate A)
  • Step 1a: Synthesis of (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone)

    • To a solution of 2'-hydroxyacetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in ethanol, add a 40% aqueous solution of sodium hydroxide (3.0 eq) dropwise at 0-5 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

    • Filter, wash with water until neutral, and dry the crude product. Recrystallize from ethanol.

  • Step 1b: Oxidative Cyclization to Flavonol (Algar-Flynn-Oyamada reaction)

    • Dissolve the chalcone from Step 1a in methanol.

    • Add 30% hydrogen peroxide (4.0 eq) followed by a 2M aqueous solution of sodium hydroxide (2.0 eq) while maintaining the temperature below 20 °C.

    • Stir at room temperature for 4-6 hours.

    • Acidify the reaction mixture with dilute sulfuric acid to precipitate the crude 3-hydroxyflavone (Intermediate A).

    • Filter, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid.

Stage 2: Synthesis of 2-chloro-5-(ethylsulfonyl)-1,3,4-thiadiazole (Intermediate B)
  • Step 2a: Synthesis of 5-ethyl-1,3,4-thiadiazole-2-thiol

    • Reflux a mixture of propanoic acid (1.0 eq) and thiocarbohydrazide (1.05 eq) in phosphorus oxychloride (POCl₃) for 4-6 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Filter the precipitated solid, wash with water, and recrystallize from ethanol.

  • Step 2b: Oxidation to 5-(ethylthio)-1,3,4-thiadiazol-2-sulfonic acid

    • Suspend the product from Step 2a in an appropriate solvent and treat with a suitable oxidizing agent, such as potassium permanganate or hydrogen peroxide in acetic acid, to convert the thiol to a sulfonic acid.

  • Step 2c: Chlorination to 2-chloro-5-(ethylsulfonyl)-1,3,4-thiadiazole (Intermediate B)

    • Treat the sulfonic acid from Step 2b with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.

    • Follow by a reaction to replace the 2-thiol group with a chlorine atom. This can be a complex transformation and may require specific literature procedures for this class of compounds. A plausible route involves conversion to a sulfonyl chloride and subsequent reaction.

Stage 3: Synthesis of this compound
  • Step 3a: Coupling of Intermediate A and Intermediate B

    • To a solution of 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one (Intermediate A, 1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 eq).

    • Add 2-chloro-5-(ethylsulfonyl)-1,3,4-thiadiazole (Intermediate B, 1.1 eq) and stir the reaction mixture at 60-80 °C for 8-12 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Filter, wash with water, and purify by column chromatography.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Stage 1: Low yield of chalcone Incomplete reaction; Side reactions due to strong base.Increase reaction time; Add NaOH solution slowly at low temperature; Use a milder base like potassium carbonate in a different solvent system.
Stage 1: Low yield of 3-hydroxyflavone Incomplete cyclization; Degradation of the product in strong alkali.Ensure the hydrogen peroxide is fresh and of the correct concentration; Control the temperature carefully during the addition of reagents; Reduce the reaction time.
Stage 2: Difficulty in isolating the thiadiazole intermediate Product is water-soluble; Incomplete precipitation.Extract the aqueous solution with an organic solvent like ethyl acetate after neutralization; Saturate the aqueous layer with NaCl to improve extraction efficiency.
Stage 3: Low yield of the coupled product Incomplete reaction; Poor nucleophilicity of the 3-hydroxyflavone; Inactive chloro-thiadiazole.Increase the reaction temperature or time; Use a stronger, non-nucleophilic base like DBU; Ensure the purity and reactivity of Intermediate B.
Stage 3: Multiple spots on TLC after coupling Side reactions, such as O-alkylation vs. S-alkylation if a thioflavone intermediate is used; Decomposition of starting materials or product.Optimize the base and solvent system to favor the desired reaction pathway; Purify intermediates thoroughly; Use milder reaction conditions.
Final Product: Impurities are difficult to remove Co-eluting byproducts.Try a different solvent system for column chromatography; Recrystallize the product from a different solvent or solvent mixture.

Yield Optimization Data

The following table presents hypothetical data for optimizing the coupling reaction (Stage 3a), as this is often a critical step for the overall yield.

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃Acetonitrile801245
2Cs₂CO₃DMF801260
3K₂CO₃DMF100855
4DBUAcetonitrile601065
5NaHTHF60850 (with side products)

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_stage1 Stage 1: Flavonoid Core Synthesis cluster_stage2 Stage 2: Thiadiazole Moiety Synthesis cluster_stage3 Stage 3: Coupling and Final Product Formation 2_hydroxyacetophenone 2'-Hydroxyacetophenone Chalcone Chalcone Intermediate 2_hydroxyacetophenone->Chalcone NaOH, EtOH 4_methoxybenzaldehyde 4-Methoxybenzaldehyde 4_methoxybenzaldehyde->Chalcone NaOH, EtOH Intermediate_A Intermediate A (3-Hydroxyflavone) Chalcone->Intermediate_A H2O2, NaOH, MeOH Final_Product This compound Intermediate_A->Final_Product K2CO3, DMF Propanoic_acid Propanoic Acid Thiadiazole_thiol 5-Ethyl-1,3,4-thiadiazole-2-thiol Propanoic_acid->Thiadiazole_thiol POCl3 Thiocarbohydrazide Thiocarbohydrazide Thiocarbohydrazide->Thiadiazole_thiol POCl3 Intermediate_B Intermediate B (2-Chloro-5-(ethylsulfonyl)-1,3,4-thiadiazole) Thiadiazole_thiol->Intermediate_B Oxidation & Chlorination Intermediate_B->Final_Product K2CO3, DMF

Caption: Plausible synthetic workflow for this compound.

Putative Antifungal Mechanism of Flavonoids

G Flavonoid This compound (Flavonoid Derivative) Cell_Membrane Fungal Cell Membrane Flavonoid->Cell_Membrane Mitochondria Mitochondria Flavonoid->Mitochondria Ergosterol Ergosterol Synthesis Cell_Membrane->Ergosterol Inhibition Membrane_Integrity Loss of Membrane Integrity Ergosterol->Membrane_Integrity Cell_Death Fungal Cell Death Membrane_Integrity->Cell_Death ROS Increased ROS Production Mitochondria->ROS Dysfunction ROS->Cell_Death

Caption: Putative antifungal signaling pathway of flavonoids.

References

Overcoming poor bioavailability of "Antifungal agent 94"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Antifungal Agent 94. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound?

A1: The poor oral bioavailability of this compound is primarily attributed to two main factors:

  • Low Aqueous Solubility: this compound is a highly lipophilic molecule with poor solubility in aqueous environments, such as the gastrointestinal fluids. This limits its dissolution and subsequent absorption.[1][2][3][4][5]

  • High First-Pass Metabolism: Following absorption from the gut, this compound undergoes extensive metabolism in the liver, which is a process known as the first-pass effect.[6] This significantly reduces the amount of active drug that reaches systemic circulation.

Q2: What are the initial steps I should take to troubleshoot poor in vivo efficacy in my experiments?

A2: If you are observing lower than expected in vivo efficacy, it is crucial to first confirm that the issue stems from poor bioavailability. We recommend a systematic approach:

  • Verify Compound Integrity: Ensure the purity and stability of your batch of this compound.

  • Assess In Vitro Activity: Re-confirm the minimum inhibitory concentration (MIC) of your compound against the target fungal strain to ensure it has not changed.

  • Conduct a Pilot Pharmacokinetic (PK) Study: A pilot PK study in your animal model is essential to determine the plasma concentration of this compound after oral administration. Low plasma levels are a strong indicator of poor bioavailability.[7][8]

Q3: What are the most common formulation strategies to improve the bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound.[1][9][10][11][12] These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing can increase the surface area of the drug, leading to improved dissolution.[1]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic drugs.[5][9][13]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[3][12]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1][9]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Studies

  • Possible Cause 1: Poor Dissolution in the GI Tract

    • Troubleshooting Step: Attempt a formulation with a solubility enhancer. A simple approach is to formulate this compound in a solution with a surfactant or as a solid dispersion.

    • Recommended Action: See the Experimental Protocol section for preparing a basic solid dispersion of this compound.

  • Possible Cause 2: Significant First-Pass Metabolism

    • Troubleshooting Step: Co-administer this compound with an inhibitor of cytochrome P450 enzymes (CYP450s), which are often involved in first-pass metabolism. Note: This is for experimental purposes to diagnose the problem and not a therapeutic strategy.

    • Recommended Action: A pilot study with a known CYP3A4 inhibitor could indicate the extent of first-pass metabolism.[14][15]

Issue 2: Inconsistent In Vitro Dissolution Results

  • Possible Cause: Polymorphism of this compound

    • Troubleshooting Step: The crystalline form (polymorph) of a drug can significantly impact its solubility.[1]

    • Recommended Action: Analyze the solid-state properties of your batch of this compound using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to check for polymorphism.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of this compound in Different Formulations (Rodent Model)

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Absolute Bioavailability (%)
Unformulated (Aqueous Suspension)50 ± 154200 ± 50< 5%
Micronized Suspension150 ± 302750 ± 10015%
Solid Dispersion (with PVP K30)400 ± 5012500 ± 30050%
Self-Emulsifying Drug Delivery System (SEDDS)600 ± 7013500 ± 40070%

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of this compound

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.

  • Procedure:

    • Dissolve this compound and PVP K30 in a 1:4 weight ratio in a minimal amount of methanol.

    • Vortex the solution until both components are fully dissolved.

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator until a solid film is formed.

    • Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.

    • The resulting solid dispersion can be gently ground into a powder for in vitro dissolution testing or for formulation into capsules for in vivo studies.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Dosing:

    • Administer the selected formulation of this compound orally via gavage at a dose of 10 mg/kg.

    • For determination of absolute bioavailability, administer a 1 mg/kg intravenous dose of this compound in a suitable solubilizing vehicle.[8]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[8][16]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.[17]

    • Calculate absolute bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[8]

Visualizations

Troubleshooting_Workflow start Poor In Vivo Efficacy Observed check_bioavailability Is Poor Bioavailability Suspected? start->check_bioavailability pk_study Conduct Pilot PK Study check_bioavailability->pk_study Yes other_issues Investigate Other Issues (e.g., Target Engagement, Compound Stability) check_bioavailability->other_issues No low_exposure Low Plasma Exposure Confirmed? pk_study->low_exposure investigate_formulation Investigate Formulation Strategies low_exposure->investigate_formulation Yes low_exposure->other_issues No solubility Improve Solubility (e.g., Solid Dispersion, Nanosizing) investigate_formulation->solubility metabolism Reduce First-Pass Metabolism (e.g., Lipid-Based Formulations) investigate_formulation->metabolism re_evaluate Re-evaluate In Vivo Efficacy solubility->re_evaluate metabolism->re_evaluate

Caption: Troubleshooting workflow for poor in vivo efficacy of this compound.

Formulation_Selection problem Primary Bioavailability Issue solubility Poor Aqueous Solubility problem->solubility metabolism High First-Pass Metabolism problem->metabolism strategy1 Particle Size Reduction (Micronization/Nanosizing) solubility->strategy1 Primary Approach strategy2 Solid Dispersions solubility->strategy2 Alternative strategy4 Complexation (Cyclodextrins) solubility->strategy4 Alternative strategy3 Lipid-Based Formulations (SEDDS, Liposomes) metabolism->strategy3 Often Effective

Caption: Decision tree for selecting a formulation strategy for this compound.

PK_Study_Workflow start Start PK Study dosing Oral and IV Dosing of this compound start->dosing sampling Serial Blood Sampling dosing->sampling analysis LC-MS/MS Analysis of Plasma sampling->analysis calculation Calculate PK Parameters (Cmax, Tmax, AUC) analysis->calculation bioavailability Determine Absolute Bioavailability calculation->bioavailability end End of Study bioavailability->end

Caption: Experimental workflow for an in vivo pharmacokinetic study.

References

"Antifungal agent 94" assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for assays involving Antifungal Agent 94. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to assay variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in Minimum Inhibitory Concentration (MIC) assays for this compound?

A1: Variability in MIC assays can arise from several factors. Key sources include deviations in the composition and pH of the testing medium, inconsistencies in the preparation of the inoculum, and variations in incubation time and temperature.[1][2] The method of endpoint determination—whether visual or spectrophotometric—can also introduce variability.[3][4] Adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for minimizing these variations.[1][3]

Q2: We are observing a "paradoxical effect" with this compound, where the fungus grows at high concentrations but not at intermediate ones. What causes this?

A2: The paradoxical effect, also known as the Eagle effect, is a phenomenon observed with some antifungal agents, particularly echinocandins.[5][6] It is characterized by the ability of a fungus to grow at high antifungal concentrations while being susceptible at lower concentrations.[5] The exact mechanism is not fully understood but is thought to involve the activation of cellular stress response pathways, such as the protein kinase C cell wall integrity pathway, and an increase in cell wall chitin content at high drug concentrations.[7][8] This effect is dependent on the fungal species, strain, and the specific antifungal agent being tested.[5]

Q3: Our results for this compound's efficacy against fungal biofilms are not reproducible. What are the likely causes?

A3: Biofilm assays are inherently more variable than planktonic assays.[9] Lack of reproducibility can be caused by inconsistent biofilm formation due to variations in media, incubation times, and the surface used for biofilm growth.[9] Physical disruption of the biofilm during washing or media exchange steps is a common issue.[9] Furthermore, the metabolic activity of biofilm cells can differ from their planktonic counterparts, affecting the readout of viability assays like XTT or Alamar blue.[10] Standardizing each step of the protocol is critical for improving reproducibility.[9]

Q4: What is the "trailing effect" and how can it affect the interpretation of our MIC results for this compound?

A4: The trailing effect, or trailing growth, is the persistence of partial fungal growth at drug concentrations above the MIC.[1][3] This can make it difficult to determine a clear endpoint, especially for fungistatic agents like azoles.[1] Reading the MIC at an earlier time point (e.g., 24 hours instead of 48 hours) can sometimes mitigate this issue.[1] Standardized guidelines from CLSI and EUCAST provide specific criteria for endpoint determination to address trailing growth, such as reading the MIC at a 50% reduction in growth compared to the control.[3]

Troubleshooting Guides

Issue 1: High Variability in MIC Results

If you are experiencing significant well-to-well or experiment-to-experiment variability in your MIC assays for this compound, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Inconsistent Inoculum Preparation Ensure the fungal inoculum is prepared from a fresh culture of the same age for each experiment. Standardize the method of cell counting and suspension preparation to achieve a consistent starting cell density.[4]
Media Composition and pH Use a standardized and buffered medium like RPMI-1640 as recommended by CLSI and EUCAST.[1] Prepare fresh media for each set of experiments and verify the final pH.
Incubation Conditions Maintain a consistent incubation temperature and duration.[1] For non-fermentative yeasts, agitation may improve growth and reproducibility.[11]
Endpoint Reading Subjectivity If using visual reading, have two independent researchers read the plates. For a more objective measure, use a spectrophotometer to read optical density.[3] Adhere to the specific endpoint criteria (e.g., 50% or 90% growth inhibition) outlined in standardized protocols.[3]
Evaporation from Wells Use plate sealers or a humidified incubator to prevent evaporation from the wells of the microtiter plate, especially during longer incubation periods.
Issue 2: Unexpected Results (e.g., Paradoxical Growth, No Inhibition)

When your assay yields unexpected or counterintuitive results, this guide can help you diagnose the problem.

Observation Potential Cause Troubleshooting Steps
Paradoxical Growth This is a known phenomenon for some antifungal agents.[5][6]Confirm the effect by repeating the experiment with a wider range of concentrations. Review the literature for similar effects with the class of compound to which this compound belongs. Consider that this may be a true biological effect.[8]
No Fungal Growth in Control Wells The inoculum may have been non-viable, or the growth conditions were suboptimal.Check the viability of your fungal stock. Ensure the correct medium and incubation conditions were used.
Contamination Bacterial or fungal contamination can interfere with the assay.Visually inspect the wells under a microscope for contaminating organisms. Streak a sample from the well onto appropriate agar to check for purity.
Compound Instability or Precipitation This compound may be unstable or precipitating in the assay medium.Visually inspect the wells for any precipitate. Test the stability of the compound in the medium over the course of the experiment. Consider using a different solvent or a lower concentration range.

Experimental Protocols

Standard Broth Microdilution MIC Assay (Adapted from CLSI M27)
  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in the assay medium (RPMI-1640, buffered with MOPS).

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. From a fresh culture, prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Assay Setup: Add 100 µL of each this compound dilution to the wells of a 96-well microtiter plate. Add 100 µL of the prepared fungal inoculum to each well. Include a positive control (inoculum without the agent) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours. The exact time depends on the fungal species and the specific protocol being followed.[1]

  • Endpoint Determination: Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins) compared to the positive control.[3] This can be done visually or by reading the optical density at a specific wavelength.

Visualizations

Antifungal_Susceptibility_Testing_Workflow General Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_agent Prepare this compound Stock and Dilutions setup_plate Dispense Agent and Inoculum into 96-Well Plate prep_agent->setup_plate prep_inoculum Prepare Fungal Inoculum (e.g., 0.5 McFarland) prep_inoculum->setup_plate include_controls Include Growth and Sterility Controls setup_plate->include_controls incubate Incubate at 35°C for 24-48 hours include_controls->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Troubleshooting_Flowchart Troubleshooting Flowchart for Unexpected MIC Results start Unexpected MIC Result (e.g., High Variability, No Inhibition) check_controls Are Controls Valid? (Growth in Positive, No Growth in Negative) start->check_controls check_inoculum Inoculum Density Correct? check_controls->check_inoculum Yes end_invalid Repeat Assay After Correction check_controls->end_invalid No check_media Media pH and Composition Correct? check_inoculum->check_media Yes check_inoculum->end_invalid No check_agent Compound Precipitation or Instability? check_media->check_agent Yes check_media->end_invalid No check_contamination Evidence of Contamination? check_agent->check_contamination No check_agent->end_invalid Yes paradoxical_effect Growth at High Concentrations Only? check_contamination->paradoxical_effect No check_contamination->end_invalid Yes investigate_paradoxical Investigate as Potential Paradoxical Effect paradoxical_effect->investigate_paradoxical Yes end_valid Result May Be Valid paradoxical_effect->end_valid No

Caption: A logical flowchart to troubleshoot unexpected results in antifungal susceptibility assays.

References

Technical Support Center: Clinical Development of New Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the clinical development of new antifungal agents.

Troubleshooting Guides

This section addresses specific issues that may arise during key experiments in antifungal development.

Issue: High variability or poor reproducibility in in vitro biofilm assays.

Question: My in vitro biofilm assay results are inconsistent. What are the common pitfalls and how can I troubleshoot this?

Answer:

Inconsistencies in biofilm assays often stem from subtle variations in methodology. Here are common factors to check:

  • Inoculum Preparation: Ensure a consistent cell density in the initial inoculum. Use a spectrophotometer and verify with hemocytometer counts. The growth phase of the yeast used for inoculation is also critical; use cells from an overnight culture in the logarithmic growth phase.

  • Well Plate Type: The surface properties of microtiter plates can significantly influence biofilm formation. Use flat-bottomed, polystyrene plates and be consistent with the brand and lot number, as variations in surface treatment can affect cell adherence.

  • Washing Steps: Washing steps to remove non-adherent cells can be a major source of variability.

    • Technique: Aspirate media gently from the side of the well to avoid disturbing the biofilm. Avoid directing the pipette tip onto the biofilm itself.

    • Wash Solution: Use pre-warmed phosphate-buffered saline (PBS) to prevent shocking the cells.

    • Number of Washes: While necessary, excessive washing can dislodge the biofilm. Standardize the number of washes (typically 1-2) across all experiments.[1]

  • Incubation Conditions: Maintain consistent temperature (usually 37°C) and, if applicable, shaking speed. Shaking can promote biofilm formation for some species but may disrupt it for others.

  • Quantification Method:

    • Crystal Violet (CV) Staining: If you observe pigmented extracts interfering with the reading, ensure you have proper controls (extract without biofilm) to subtract background absorbance.[2] Incomplete washing of excess CV is a common error; wash thoroughly until the wash solution is clear.

    • XTT Assay: This metabolic assay is generally more reproducible for quantifying viable cells within the biofilm.[3] However, results can be affected by the incubation time with the reagent and the concentration of XTT used. Optimize these parameters for your specific fungal species.[1]

  • Assay Endpoint: The timing of your endpoint measurement is crucial. For example, testing drug susceptibility at an earlier stage of biofilm formation (e.g., 6 hours) might reveal different resistance mechanisms compared to mature biofilms (24-48 hours).[1]

Issue: Discrepancy between in vitro antifungal susceptibility testing (AFST) results and in vivo efficacy.

Question: My novel compound shows potent activity in vitro, but fails in our animal model. What could be the cause?

Answer:

This is a common and complex challenge in drug development. Several factors can contribute to this discrepancy:

  • Pharmacokinetics/Pharmacodynamics (PK/PD):

    • Drug Exposure: The compound may have poor bioavailability, rapid metabolism, or high protein binding, resulting in insufficient free drug concentrations at the site of infection.[4][5] It is crucial to conduct thorough PK studies in the chosen animal model to determine parameters like AUC (Area Under the Curve), Cmax (Maximum Concentration), and tissue distribution.

    • PK/PD Index: The efficacy of an antifungal is often linked to a specific PK/PD index (e.g., fAUC/MIC, Cmax/MIC, or T>MIC).[4] Determine which index best correlates with efficacy for your compound class and ensure that the dosing regimen in your animal model achieves the target value.

  • The Animal Model:

    • Immune Status: The immune status of the animal model is critical. An immunocompromised model is often necessary to establish a robust infection but may not fully represent the clinical scenario where a patient's immune system contributes to fungal clearance.[6][7]

    • Infection Site: The site of infection (e.g., disseminated, pulmonary) can dramatically affect drug efficacy due to differences in drug penetration and local microenvironment. Ensure your animal model faithfully mimics the human disease you are targeting.[7]

  • Biofilm Formation: Fungi often form biofilms in vivo, which are notoriously resistant to antifungal agents.[8] Standard planktonic in vitro susceptibility tests do not reflect this resistance. If your target infection involves biofilms (e.g., catheter-related infections), your preclinical testing should include in vitro and in vivo biofilm models.

  • Host Factors: The host-pathogen interaction is complex. The compound might be inactivated by host factors or fail to overcome the high fungal burden in a severe infection.[9]

Issue: Difficulty in recruiting patients for a clinical trial on a rare invasive fungal infection (IFI).

Question: Our clinical trial for a rare IFI is struggling with patient enrollment. What strategies can we implement?

Answer:

Patient recruitment for rare diseases is a well-documented hurdle.[10] Consider the following approaches:

  • Broaden Collaboration: Increase the number of participating study centers, including those in regions with a higher incidence of the target IFI.

  • Flexible Trial Design:

    • Non-inferiority trials can be challenging for rare IFIs due to the large sample sizes required.[7]

    • Consider adaptive trial designs or studies with external/historical controls . While complex to design and validate, they can reduce the number of concurrently enrolled patients needed.[7]

    • For truly rare or refractory infections, a single, well-controlled trial with strong confirmatory nonclinical data (including predictive animal models and PK/PD data) may be considered for regulatory approval.

  • Refine Eligibility Criteria: Re-evaluate your inclusion/exclusion criteria. Are they overly restrictive? For example, criteria related to prior antifungal treatment, specific comorbidities, or the timing of diagnostic samples are common reasons for patient exclusion.[11] Modifying these without compromising patient safety or data integrity can significantly expand the pool of eligible patients.

  • Engage with Patient Advocacy Groups: These groups can help raise awareness of the trial and connect researchers with potential participants.

  • Leverage Diagnostic Biomarkers: Use validated biomarkers to identify potential subjects earlier in their disease course.

Frequently Asked Questions (FAQs)

This section provides answers to common questions related to the challenges in antifungal clinical development.

Q1: Why is it so difficult to discover new antifungal drug targets?

A1: The primary challenge is that fungi are eukaryotes, just like humans.[12] This means that many of their fundamental cellular processes and proteins are conserved.[13] Consequently, a compound that inhibits a fungal target may also be toxic to the human host. The most successful existing antifungals target structures or pathways that are unique to fungi, such as the synthesis of ergosterol (the fungal equivalent of cholesterol) or the fungal cell wall component β-D-glucan.[12][14] Identifying new, unique, and essential targets requires a deep understanding of fungal biology.

Q2: What are the main mechanisms of antifungal resistance I should be aware of during development?

A2: The primary mechanisms of antifungal resistance include:

  • Target Site Alterations: Mutations in the gene encoding the drug target (e.g., ERG11 for azoles) can reduce the binding affinity of the drug, rendering it less effective.[15][16][17]

  • Overexpression of Efflux Pumps: Fungi can upregulate membrane transporters (from the ABC and MFS superfamilies) that actively pump the antifungal drug out of the cell, preventing it from reaching its intracellular target.[17][18]

  • Biofilm Formation: Fungi within a biofilm are encased in an extracellular matrix that can block drug penetration. The cells within the biofilm also exhibit a different physiological state, making them less susceptible to antifungals.[8]

  • Alterations in Sterol Biosynthesis: Fungi can develop bypass pathways or alter their sterol composition to reduce their dependence on the target pathway of a drug.[15]

Q3: What are surrogate endpoints, and how are they used in antifungal clinical trials?

A3: Surrogate endpoints are biomarkers intended to substitute for a clinical endpoint.[19] They are used to predict the clinical benefit (or harm) of a treatment. In IFI trials, where definitive clinical endpoints like mortality can take a long time to assess and can be influenced by many factors, surrogate markers can be valuable.[11]

  • Examples: Common biomarkers used include galactomannan (GM) for invasive aspergillosis and (1→3)-β-D-glucan (BDG) for various IFIs.[20] A decline in these markers in response to therapy can be indicative of a positive treatment response.

  • Validation is Key: For a biomarker to be accepted as a surrogate endpoint by regulatory bodies, it must be rigorously validated to ensure that changes in the marker reliably predict the clinical outcome.[19] For instance, serum GM has been shown to have a strong concordance with aspergillosis outcomes in patients with hematological malignancies.[11][19]

Q4: What are the key considerations when designing an in vivo animal model for efficacy testing?

A4: A predictive animal model is crucial for preclinical development. Key considerations include:

  • Host Immune Status: The level of immunosuppression should mimic the target patient population (e.g., neutropenic models for patients undergoing chemotherapy).[7]

  • Fungal Inoculum and Route of Infection: The inoculum size and route of administration (e.g., intravenous for disseminated infection, intranasal for pulmonary infection) should result in a reproducible and clinically relevant disease course.[6]

  • Outcome Measures: While survival is a definitive endpoint, it can be confounded by drug toxicity.[7] Quantitative mycological endpoints, such as colony-forming unit (CFU) counts from target organs (e.g., kidneys, lungs), are often preferred to directly measure the antifungal effect.[7]

  • PK/PD Correlation: The model must allow for the correlation of drug exposure with antifungal efficacy to inform dosing for clinical trials.[10]

Q5: What are the major classes of antifungal agents currently in clinical use and under development?

A5: The mainstays of current antifungal therapy belong to a few classes:

  • Polyenes (e.g., Amphotericin B): Bind to ergosterol in the fungal cell membrane, creating pores and leading to cell death.[12]

  • Azoles (e.g., Fluconazole, Voriconazole): Inhibit the enzyme lanosterol 14α-demethylase, which is critical for ergosterol biosynthesis.[12]

  • Echinocandins (e.g., Caspofungin, Micafungin): Inhibit the synthesis of 1,3-β-D-glucan, a key component of the fungal cell wall.[21]

  • Pyrimidines (e.g., Flucytosine): Interferes with fungal DNA and RNA synthesis.[21]

Several new agents targeting both existing and novel pathways are in the development pipeline. These include new classes that inhibit fungal protein synthesis or cell wall integrity through different mechanisms.[22][23][24]

Data Presentation

Table 1: Estimated Annual Incidence and Mortality of Major Invasive Fungal Infections Worldwide.

Fungal DiseaseEstimated Annual IncidenceEstimated Annual DeathsCrude Mortality Rate (%)
Invasive Aspergillosis>2,000,000[25]~1,800,000[25]~85%[26]
Invasive Candidiasis (including Candidemia)~1,565,000[26]~995,000[26]~64%[26]
Cryptococcal Meningitis~194,000[25][26]~147,000[26]~76%[26]
Pneumocystis Pneumonia~505,000[26]~214,000[26]~42%[26]

Data compiled from recent global burden estimates.[25][26][27][28][29] Mortality rates can vary significantly based on geographic location, patient population, and access to diagnostics and treatment.

Table 2: Comparative in vitro Activity (MIC Ranges in µg/mL) of Selected Antifungal Agents.

Antifungal AgentCandida albicansAspergillus fumigatusCryptococcus neoformansCandida auris
Conventional Agents
Amphotericin B0.125 - 2[30]0.25 - 2[30]0.125 - 1[31]0.5 - 4[32]
Fluconazole0.25 - 64[31]Resistant1 - 16[31]2 - >64[32]
Voriconazole0.015 - 1[30]0.125 - 2[30]0.03 - 0.25[13]0.06 - 2[32]
Caspofungin0.03 - 2[30]0.03 - 0.5[30]Resistant0.125 - 1[32]
Newer/Investigational Agents
Isavuconazole0.008 - 1[13]0.25 - 2[13]0.03 - 0.25[13]0.03 - 4[32]
Rezafungin0.016 - 0.25[33]0.008 - 0.06[33]0.12 - 2[33]0.03 - 0.5[33]
Ibrexafungerp0.06 - 2[33]0.125 - 1[33]0.5 - >8[33]0.25 - 2[32]
APX001A (Manogepix)0.002 - 0.06[32]0.008 - 0.06[32]0.004 - 0.06[32]0.004 - 0.031[32]

MIC (Minimum Inhibitory Concentration) values are compiled from multiple studies and can vary based on testing methodology (e.g., CLSI vs. EUCAST).[13][30][31][32][33] This table is for comparative purposes and does not replace strain-specific susceptibility testing.

Experimental Protocols

Methodology 1: In Vitro Biofilm Susceptibility Testing using XTT Reduction Assay

This protocol is adapted from established methods for quantifying the metabolic activity of viable cells within a fungal biofilm following exposure to an antifungal agent.[1][3]

  • Inoculum Preparation: a. Culture the fungal strain overnight in a suitable liquid medium (e.g., YPD for Candida) at 30°C with shaking. b. Wash the cells twice with sterile PBS. c. Resuspend the cells in RPMI-1640 medium buffered with MOPS to a final concentration of 1 x 10⁶ cells/mL.

  • Biofilm Formation: a. Add 100 µL of the cell suspension to the wells of a 96-well flat-bottom polystyrene plate. b. Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence. c. Gently wash each well twice with 150 µL of sterile PBS to remove non-adherent cells. d. Add 100 µL of fresh RPMI-1640 medium to each well. e. Incubate for 24-48 hours at 37°C to allow for biofilm maturation.

  • Antifungal Treatment: a. Prepare serial dilutions of the antifungal agent in RPMI-1640 medium. b. After the biofilm maturation period, gently remove the medium from the wells. c. Add 100 µL of the antifungal dilutions to the wells. Include drug-free wells as controls. d. Incubate for an additional 24 hours at 37°C.

  • XTT Quantification: a. Prepare a fresh solution of XTT (e.g., 0.5 mg/mL in PBS) and menadione (e.g., 1 µM). b. Following antifungal treatment, wash the biofilms twice with PBS. c. Add 100 µL of the XTT/menadione solution to each well. d. Incubate the plate in the dark at 37°C for 1-3 hours. e. Measure the absorbance of the formazan product at 490-492 nm using a microplate reader. f. Calculate the percentage reduction in metabolic activity compared to the drug-free control wells.

Methodology 2: Murine Model of Disseminated Candidiasis for In Vivo Efficacy Testing

This protocol describes a standard neutropenic mouse model to assess the efficacy of a new antifungal agent against a systemic Candida infection.[6][32]

  • Immunosuppression: a. Use 6- to 8-week-old female BALB/c mice. b. Induce neutropenia by intraperitoneal (i.p.) injection of cyclophosphamide (e.g., 150 mg/kg) on days -4 and -1 relative to infection. This regimen should be optimized to achieve profound neutropenia (e.g., <100 neutrophils/µL) on the day of infection.

  • Infection: a. Prepare an inoculum of Candida albicans from an overnight culture, washed and resuspended in sterile saline to a concentration of 2.5 x 10⁵ CFU/mL. b. On day 0, infect mice via lateral tail vein injection with 0.1 mL of the inoculum (2.5 x 10⁴ CFU/mouse). The inoculum size should be optimized to cause a non-lethal, established infection with a high fungal burden in target organs (especially kidneys) within 24-48 hours.

  • Treatment: a. Initiate treatment 24 hours post-infection. b. Administer the investigational antifungal agent via the desired route (e.g., oral gavage, i.p., or intravenous injection). c. Include a vehicle control group and a positive control group (e.g., fluconazole or an echinocandin). d. Continue treatment for a defined period (e.g., 3-7 days).

  • Endpoint Assessment: a. Euthanize mice 24 hours after the final treatment dose. b. Aseptically harvest target organs (e.g., kidneys, brain, lungs). c. Homogenize the organs in sterile saline. d. Plate serial dilutions of the homogenates onto appropriate agar plates (e.g., Sabouraud Dextrose Agar with antibiotics). e. Incubate plates at 35-37°C for 24-48 hours and count the colonies. f. Express the results as log₁₀ CFU per gram of tissue. Efficacy is determined by the statistically significant reduction in fungal burden compared to the vehicle control group.

Methodology 3: Galactomannan (GM) Testing in Serum for Clinical Trials

This protocol outlines the use of the Platelia™ Aspergillus EIA kit for quantifying GM in serum samples, often used as a microbiological inclusion criterion or an endpoint in clinical trials for invasive aspergillosis.[20][34][35]

  • Sample Collection and Handling: a. Collect whole blood in a serum separator tube. b. Allow blood to clot, then centrifuge to separate the serum. c. Store serum at 2-8°C if testing within 48 hours, or at -20°C or colder for long-term storage.[36] Avoid repeated freeze-thaw cycles.

  • Assay Procedure (as per manufacturer's instructions): a. Pre-treatment: Add 300 µL of serum to a microtube containing treatment solution to dissociate immune complexes and precipitate proteins. b. Heat and Centrifuge: Boil the mixture for 3 minutes, then centrifuge to pellet the precipitate. c. Antigen Detection: i. Add 50 µL of the supernatant (containing the GM) and 50 µL of the conjugate (peroxidase-labeled anti-GM monoclonal antibody) to wells of the microplate coated with the same antibody. ii. Incubate for 90 minutes at 37°C. iii. Wash the plate to remove unbound components. d. Color Development: i. Add chromogen substrate solution to the wells and incubate for 30 minutes at room temperature in the dark. ii. Stop the reaction by adding sulfuric acid. e. Reading: Read the optical density (OD) at 450 nm.

  • Interpretation: a. Calculate the GM Index (GMI) for each sample by dividing its OD by the mean OD of the cutoff controls provided in the kit. b. Clinical Trial Enrollment: A common criterion is a GMI of ≥1.0 in two consecutive serum samples.[35] c. Diagnostic Interpretation: A GMI of ≥0.5 is typically considered positive, but interpretation should always be in conjunction with host factors and clinical data.[20] False positives can occur with certain antibiotics (e.g., piperacillin-tazobactam) and other underlying conditions.[35]

Visualizations

Antifungal_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_postmarket Post-Market target_id Target Identification & Validation hit_gen Hit Generation (Screening) target_id->hit_gen lead_opt Lead Optimization (Medicinal Chemistry) hit_gen->lead_opt invitro In Vitro Testing (MIC, Biofilm) lead_opt->invitro invivo In Vivo Efficacy (Animal Models) invitro->invivo pk_pd Pharmacokinetics & Pharmacodynamics invivo->pk_pd tox Toxicology Studies pk_pd->tox ind IND Submission tox->ind phase1 Phase I (Safety & Dosing) ind->phase1 phase2 Phase II (Efficacy & Safety) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3 nda NDA Submission phase3->nda phase4 Phase IV (Post-market Surveillance) nda->phase4

Caption: High-level workflow for antifungal drug discovery and clinical development.

Azole_Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms Azole Azole Antifungal Erg11 Erg11p (Target Enzyme) Lanosterol 14α-demethylase Azole->Erg11 Inhibition Ergosterol Ergosterol Synthesis (Cell Membrane Integrity) Erg11->Ergosterol Catalysis Resistance Azole Resistance M1 Target Alteration (ERG11 mutations) M1->Erg11 Reduces Azole Binding Affinity M1->Resistance M2 Target Overexpression (UPC2 activation, aneuploidy) M2->Erg11 Increases Target Concentration M2->Resistance M3 Efflux Pump Upregulation (CDR, MDR genes) M3->Azole Pumps Drug Out M3->Resistance M4 Biofilm Formation M4->Azole Blocks Drug Penetration M4->Resistance

Caption: Key molecular mechanisms contributing to azole antifungal resistance.[17]

Fungal_Signaling_Targets cluster_membrane Cell Membrane cluster_wall Cell Wall cluster_intracellular Intracellular Signaling ergosterol Ergosterol Biosynthesis cell_integrity Cell Integrity ergosterol->cell_integrity Maintains Membrane Fluidity gpi GPI-Anchor Synthesis gpi->cell_integrity Anchors Wall Proteins glucan β-(1,3)-Glucan Synthesis glucan->cell_integrity Maintains Wall Structure calcineurin Calcineurin Pathway virulence Fungal Virulence & Survival calcineurin->virulence Regulates Stress Response, Virulence trehalose Trehalose Pathway trehalose->virulence Regulates Thermotolerance Azoles Azoles Azoles->ergosterol Inhibits (Erg11/CYP51) Polyenes Polyenes Polyenes->ergosterol Binds Ergosterol Echinocandins Echinocandins Echinocandins->glucan Inhibits (Fks1) Fosmanogepix Fosmanogepix Fosmanogepix->gpi Inhibits (Gwt1) Immunosuppressants Tacrolimus/ Cyclosporine Immunosuppressants->calcineurin Inhibits VT_1161 VT-1161 (Oteseconazole) VT_1161->ergosterol Inhibits (CYP51)

Caption: Signaling pathways and structures targeted by existing and novel antifungals.[14][21][37]

References

"Antifungal agent 94" cross-reactivity with mammalian cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 94. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential cross-reactivity of this compound with mammalian cells.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Problem: High cytotoxicity observed in mammalian cell lines at concentrations effective against fungal pathogens.

Possible Cause 1: Off-target effects on essential mammalian cellular pathways.

  • Solution:

    • Target Deconvolution: Perform target deconvolution studies to identify potential off-target binding sites of this compound in mammalian cells. Techniques such as affinity chromatography-mass spectrometry or chemical proteomics can be employed.

    • Pathway Analysis: Conduct transcriptomic or proteomic analysis of mammalian cells treated with this compound to identify dysregulated pathways.

Possible Cause 2: Inhibition of a homologous mammalian enzyme.

  • Solution:

    • Sequence Alignment: Perform a bioinformatics analysis to compare the amino acid sequence of the fungal target of this compound with its closest human homolog.

    • In Vitro Enzyme Assays: Conduct in vitro enzymatic assays using both the purified fungal target and its human homolog to determine the IC50 values of this compound for each. A significantly lower IC50 for the fungal enzyme is desirable.[1]

Possible Cause 3: Disruption of mammalian cell membrane integrity.

  • Solution:

    • Membrane Permeability Assays: Utilize assays such as the lactate dehydrogenase (LDH) release assay or propidium iodide staining to assess for membrane damage in mammalian cells upon treatment with this compound.

    • Hemolysis Assay: If the compound is intended for systemic use, a hemolysis assay using red blood cells can indicate non-specific membrane-lytic activity.

Problem: Inconsistent results in cytotoxicity assays.

Possible Cause 1: Variation in cell culture conditions.

  • Solution:

    • Standardize Protocols: Ensure consistent cell seeding densities, media formulations, and incubation times across all experiments.

    • Cell Line Authentication: Regularly authenticate cell lines to ensure they have not been misidentified or cross-contaminated.

Possible Cause 2: Compound instability or precipitation in culture media.

  • Solution:

    • Solubility Assessment: Determine the solubility of this compound in the cell culture medium used.

    • Visual Inspection: Visually inspect the culture wells for any signs of compound precipitation.

    • Formulation Optimization: If solubility is an issue, consider using a different solvent or formulation, ensuring the vehicle itself does not contribute to cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of most antifungal agents and how can this lead to cross-reactivity?

A1: Many antifungal agents target structures or pathways that are unique to fungi, such as the fungal cell wall or the synthesis of ergosterol, a key component of the fungal cell membrane.[2][3][4] However, cross-reactivity can occur when an antifungal agent interacts with homologous structures or pathways in mammalian cells. For example, azole antifungals inhibit the enzyme lanosterol 14-alpha-demethylase, which is involved in ergosterol biosynthesis.[1][3] Mammalian cells have a similar enzyme for cholesterol synthesis, and while azoles are generally more selective for the fungal enzyme, high concentrations can lead to inhibition of the mammalian counterpart, causing toxicity.[1][5]

Q2: How can I assess the selective toxicity of this compound?

A2: The selective toxicity of this compound can be determined by comparing its activity against fungal cells to its toxicity towards mammalian cells. This is often expressed as a selectivity index (SI), which is the ratio of the cytotoxic concentration in mammalian cells (e.g., CC50) to the antifungal effective concentration (e.g., MIC or IC50). A higher SI value indicates greater selectivity for the fungal target.

Q3: What are some standard mammalian cell lines used for cytotoxicity testing of antifungal agents?

A3: Commonly used mammalian cell lines for general cytotoxicity testing include:

  • HepG2 (Human Liver Cancer Cell Line): To assess potential hepatotoxicity.[6]

  • A549 (Human Lung Carcinoma Cell Line): Relevant for inhaled antifungal therapies.

  • HEK293 (Human Embryonic Kidney Cells): To evaluate potential nephrotoxicity.

  • Vero (Kidney Epithelial Cells from an African Green Monkey): A commonly used continuous cell line in toxicology studies.

The choice of cell line should be guided by the intended therapeutic application of the antifungal agent.

Q4: What in vitro assays can I use to quantify the cytotoxicity of this compound?

A4: Several in vitro assays can be used to measure cytotoxicity, including:

  • MTT/XTT Assays: These colorimetric assays measure mitochondrial metabolic activity, which is an indicator of cell viability.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

  • ATP-based Assays: These assays quantify the amount of ATP present, which correlates with the number of viable cells.

  • Live/Dead Staining: Using fluorescent dyes such as calcein-AM (live cells) and ethidium homodimer-1 (dead cells) allows for direct visualization and quantification of cell viability via microscopy or flow cytometry.

Data Presentation

Table 1: Comparative Activity of this compound
Organism/Cell LineTarget/AssayIC50 / MIC / CC50 (µg/mL)Selectivity Index (SI)
Candida albicansFungal Growth Inhibition0.5200
Aspergillus fumigatusFungal Growth Inhibition1.283.3
HepG2 (Human Liver)Cytotoxicity (MTT Assay)100-
A549 (Human Lung)Cytotoxicity (MTT Assay)150-

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; CC50: Half-maximal cytotoxic concentration. SI = CC50 (HepG2) / MIC (C. albicans)

Experimental Protocols

Protocol 1: Mammalian Cell Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed mammalian cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value by plotting the viability against the log of the compound concentration.

Protocol 2: In Vitro Fungal Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) according to CLSI or EUCAST guidelines.[7]

  • Compound Dilution: Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be determined visually or by measuring the optical density.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_mechanism Mechanism of Action fungal Fungal Susceptibility (Broth Microdilution) selectivity Calculate Selectivity Index fungal->selectivity mammalian Mammalian Cytotoxicity (MTT Assay) mammalian->selectivity target Homologous Target Assay selectivity->target High Cytotoxicity membrane Membrane Integrity (LDH Assay) selectivity->membrane High Cytotoxicity signaling_pathway cluster_fungus Fungal Cell cluster_mammal Mammalian Cell agent_f This compound target_f Fungal Target (e.g., Ergosterol Synthesis) agent_f->target_f Inhibits death_f Fungal Cell Death target_f->death_f Leads to agent_m This compound target_m Homologous Mammalian Target (e.g., Cholesterol Synthesis) agent_m->target_m Off-target Inhibition toxicity_m Cytotoxicity target_m->toxicity_m Leads to troubleshooting_logic start High Mammalian Cytotoxicity Observed? cause1 Off-target effect on homologous enzyme? start->cause1 Yes end Re-evaluate compound structure/formulation start->end No cause2 Non-specific membrane damage? cause1->cause2 No solution1 Perform comparative enzyme kinetics cause1->solution1 Yes solution2 Conduct LDH or hemolysis assay cause2->solution2 Yes cause2->end No solution1->end solution2->end

References

"Antifungal agent 94" interference with common laboratory reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Antifungal Agent 94 in common laboratory settings.

FAQs: General Properties and Handling

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel synthetic triazole derivative that exhibits potent activity against a broad spectrum of fungal pathogens.[1][2][3] Its primary mechanism of action is the inhibition of cytochrome P450-dependent 14α-demethylase, an essential enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is a vital component of the fungal cell membrane; its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.[1][2][4]

Q2: What is the recommended solvent for this compound?

A2: this compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to prepare a stock solution in 100% dimethyl sulfoxide (DMSO).[5][6] For cell-based assays, the final concentration of DMSO should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[5][6][7]

Q3: How should I store this compound?

A3: Both the powder form and stock solutions in DMSO should be stored at -20°C, protected from light and moisture to maintain stability and activity.

Troubleshooting Guide: Common Assay Interferences

Researchers may encounter interference from this compound in common laboratory assays. This section provides guidance on identifying and mitigating these issues.

Cell Viability Assays (e.g., MTT, XTT, WST-1)

Issue: Inaccurate or inconsistent results in colorimetric cell viability assays.

Potential Cause 1: Intrinsic Color of the Compound

This compound has a faint yellow hue in solution, which can interfere with absorbance readings in colorimetric assays like the MTT assay.[8][9] This is particularly relevant as the MTT assay measures the conversion of a yellow tetrazolium salt to a purple formazan product.[8]

Troubleshooting:

  • Include a "compound only" control: Prepare wells containing the same concentrations of this compound as in the experimental wells but without cells. Subtract the average absorbance of these wells from the absorbance of the corresponding experimental wells.

  • Perform a spectral scan: Determine the absorbance spectrum of this compound to see if it overlaps with the detection wavelength of the assay (typically 500-600 nm for MTT).[8][9]

Potential Cause 2: Direct Reduction of Tetrazolium Salts

Some compounds can directly reduce tetrazolium salts (like MTT) to formazan, leading to a false-positive signal for cell viability.[10]

Troubleshooting:

  • Cell-free reduction assay: Incubate this compound with the tetrazolium salt in cell-free media. A color change indicates direct reduction.

  • Consider alternative assays: If significant interference is observed, consider using a non-colorimetric viability assay, such as a luminescent ATP-based assay (e.g., CellTiter-Glo®) or a fluorescence-based assay that measures membrane integrity.[11]

Experimental Workflow for Investigating MTT Assay Interference

MTT_Interference_Workflow start Inconsistent MTT Results check_color Does Compound 94 have intrinsic color? start->check_color check_reduction Does Compound 94 directly reduce MTT? check_color->check_reduction No compound_control Run 'Compound Only' Control (No Cells) check_color->compound_control Yes cell_free_assay Perform Cell-Free MTT Reduction Assay check_reduction->cell_free_assay Yes end Accurate Viability Data check_reduction->end No subtract_bkg Subtract Background Absorbance compound_control->subtract_bkg subtract_bkg->check_reduction alternative_assay Consider Alternative Viability Assay (e.g., ATP-based) cell_free_assay->alternative_assay

Caption: Troubleshooting workflow for MTT assay interference.

Protein Quantification Assays (e.g., Bradford, BCA)

Issue: Inaccurate protein concentration measurements.

Potential Cause: Interference with Assay Reagents

  • Bradford Assay: This assay relies on the binding of Coomassie Brilliant Blue dye to proteins, primarily interacting with basic and aromatic amino acid residues.[12][13] Detergents and strongly alkaline solutions can interfere with this assay.[12][14][15][16] While direct interference from triazole compounds is not widely reported, the formulation of this compound with certain buffers could be a source of error.

  • BCA Assay: This assay is sensitive to reducing agents.[16]

Troubleshooting:

  • Buffer compatibility: Ensure that the buffer used to lyse cells or solubilize proteins is compatible with the chosen protein assay. Prepare your protein standards in the same buffer as your samples.[13]

  • Sample dilution: If an interfering substance is suspected, diluting the sample may mitigate its effect, provided the protein concentration remains within the detection range of the assay.[13]

  • Precipitation: If detergents are present in your sample, they can cause precipitation in the Bradford assay.[13][16] Consider removing the detergent through dialysis or using a detergent-compatible protein assay.

Compatibility of Common Reagents with Protein Assays

ReagentMax Compatible Concentration (Bradford)Max Compatible Concentration (BCA)
SDS 0.1%0.1%
Triton X-100 0.1%5%
Tween 20 0.05%0.01%
DTT Not Compatible1 mM
β-Mercaptoethanol Not Compatible0.01%
DMSO < 10%< 10%

Note: These are general guidelines. Always consult the manufacturer's protocol for your specific assay kit.

Solvent-Related Effects in Cell-Based Assays

Issue: Unexpected cellular responses or cytotoxicity.

Potential Cause: DMSO Concentration

High concentrations of DMSO can be toxic to cells, affecting membrane permeability, inducing oxidative stress, and even causing cell death.[7][17][18] Effects can be observed at concentrations as low as 0.25-0.5% in some cell lines.[5][6]

Troubleshooting:

  • Vehicle control: Always include a vehicle control group in your experiments, where cells are treated with the same final concentration of DMSO used to deliver this compound.

  • Dose-response curve for DMSO: Determine the maximum tolerated DMSO concentration for your specific cell line and experimental duration.

  • Minimize final DMSO concentration: Aim for a final DMSO concentration of ≤ 0.1% if possible.[17]

Methodology for Determining DMSO Tolerance

  • Cell Plating: Seed your cells in a 96-well plate at the density optimized for your primary experiment.[19]

  • DMSO Dilution Series: Prepare a serial dilution of DMSO in your cell culture medium, ranging from 0.05% to 5%.

  • Treatment: Replace the medium in the wells with the DMSO-containing medium. Include a "medium only" control.

  • Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a reliable method (e.g., an ATP-based assay to avoid colorimetric interference).

  • Data Analysis: Plot cell viability against DMSO concentration to determine the highest concentration that does not significantly impact cell viability.

Logical Diagram for Solvent Effect Mitigation

DMSO_Mitigation start Start Experiment with Compound 94 prep_stock Prepare High-Conc. Stock in 100% DMSO start->prep_stock calc_dilution Calculate Dilution for Final Assay Concentration prep_stock->calc_dilution check_dmso_conc Final DMSO Concentration > 0.5%? calc_dilution->check_dmso_conc run_control Run Vehicle Control (DMSO only) check_dmso_conc->run_control No dmso_tolerance Perform DMSO Tolerance Assay check_dmso_conc->dmso_tolerance Yes proceed Proceed with Experiment run_control->proceed adjust_stock Adjust Stock Conc. or Assay Protocol dmso_tolerance->adjust_stock adjust_stock->calc_dilution

Caption: Decision process for managing DMSO concentration.

References

"Antifungal agent 94" minimizing host toxicity in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antifungal Agent 94" does not appear to be a standard nomenclature for a specific antifungal agent in publicly available scientific literature. The following technical support guide has been created for a hypothetical agent with this designation to illustrate how such a resource would be structured for researchers. The data and protocols are representative of typical antifungal drug development and are for illustrative purposes only.

Frequently Asked Questions (FAQs)

Q1: We are observing significant weight loss and lethargy in our murine models treated with this compound, even at doses that are sub-optimal for efficacy. What could be the cause and how can we mitigate this?

A1: This suggests potential host toxicity. Several factors could be at play:

  • Off-target effects: this compound might be interacting with host cellular pathways.

  • Formulation issues: The vehicle used to dissolve or suspend the agent could be contributing to toxicity.

  • Metabolite toxicity: A metabolite of this compound could be more toxic than the parent compound.

  • Cytokine storm: The agent, in combination with the infection, might be inducing an excessive inflammatory response.

Troubleshooting Steps:

  • Dose-response toxicity study: Conduct a study in uninfected animals to determine the maximum tolerated dose (MTD).

  • Vehicle control: Ensure a control group is treated with the vehicle alone to rule out its contribution to toxicity.

  • Blood chemistry and hematology: Analyze blood samples for markers of liver (ALT, AST) and kidney (BUN, creatinine) damage, as well as complete blood counts.

  • Histopathology: Perform histopathological examination of major organs (liver, kidneys, spleen, lungs) from treated animals.

Q2: The in vitro MIC of this compound against our Candida albicans strain is very low, but we are not seeing a corresponding efficacy in our in vivo infection model. What could explain this discrepancy?

A2: This is a common challenge in drug development. Potential reasons include:

  • Pharmacokinetics/Pharmacodynamics (PK/PD): The agent may have poor absorption, rapid metabolism, or high plasma protein binding, preventing it from reaching the site of infection at a sufficient concentration.

  • Biofilm formation: In vivo, Candida species can form biofilms, which are notoriously more resistant to antifungal agents than planktonic cells. The standard MIC test does not account for this. In fact, the Sessile Minimum Inhibitory Concentrations (SMICs) can be up to 1000-fold higher than the corresponding MICs for a particular antifungal agent.[1][2]

  • Host immune response: The host's immune status can significantly impact the efficacy of an antifungal agent.

Troubleshooting Steps:

  • Pharmacokinetic profiling: Determine the concentration of this compound in the plasma and target tissues over time.

  • In vitro biofilm susceptibility testing: Evaluate the activity of the agent against biofilms of your C. albicans strain.

  • Use of an immunosuppressed model: If not already doing so, consider using an immunosuppressed animal model to better assess the agent's intrinsic activity.

Q3: What is the proposed mechanism of action for this compound, and could this relate to host toxicity?

A3: The primary mechanism of action for this compound is believed to be the inhibition of fungal-specific enzyme Erg11, which is crucial for ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane. However, high concentrations of the agent may lead to off-target inhibition of mammalian cholesterol biosynthesis pathways, which share some homology. This could be a source of host toxicity.

Troubleshooting Guides

Guide 1: Investigating Unexpected Animal Mortality

If you are experiencing unexpected mortality in your animal studies, follow this decision tree to identify the potential cause.

G start Unexpected Animal Mortality Observed check_dose Was the correct dose administered? start->check_dose check_vehicle Is there a vehicle-only control group? check_dose->check_vehicle Yes dose_error Dosing error is a likely cause. Review preparation and administration protocols. check_dose->dose_error No vehicle_mortality Is mortality observed in the vehicle group? check_vehicle->vehicle_mortality Yes no_vehicle_mortality Mortality likely due to this compound. check_vehicle->no_vehicle_mortality No formulation_issue Potential formulation/vehicle toxicity. Re-evaluate vehicle components. vehicle_mortality->formulation_issue Yes vehicle_mortality->no_vehicle_mortality No mtd_study Conduct a Maximum Tolerated Dose (MTD) study in uninfected animals. no_vehicle_mortality->mtd_study pk_study Perform pharmacokinetic analysis to check for drug accumulation. mtd_study->pk_study pathology Conduct histopathology and blood chemistry analysis on affected animals. pk_study->pathology

Caption: Troubleshooting workflow for unexpected animal mortality.

Quantitative Data Summary

Table 1: In Vitro Susceptibility of this compound
Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.1250.5
Candida glabrata0.52
Aspergillus fumigatus0.251
Cryptococcus neoformans0.060.25

MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: In Vivo Efficacy in a Murine Model of Systemic Candidiasis
Treatment Group (n=10)Dose (mg/kg)Mean Fungal Burden in Kidneys (log₁₀ CFU/g ± SD)Percent Survival at Day 14
Vehicle Control-6.8 ± 0.50%
This compound54.2 ± 0.760%
This compound103.1 ± 0.490%
Fluconazole (Control)103.5 ± 0.680%
Table 3: Key Toxicological Parameters in Rats (14-day study)
ParameterControl (Vehicle)This compound (20 mg/kg)This compound (40 mg/kg)
Body Weight Change +15%+5%-8%
ALT (U/L) 35 ± 885 ± 20250 ± 60
AST (U/L) 50 ± 12150 ± 35480 ± 90
BUN (mg/dL) 20 ± 525 ± 745 ± 12*

* Statistically significant difference from control (p < 0.05). ALT: Alanine aminotransferase, AST: Aspartate aminotransferase, BUN: Blood urea nitrogen.

Experimental Protocols

Protocol 1: In Vivo Murine Model of Systemic Candidiasis
  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Inoculum Preparation: Candida albicans SC5314 is grown in YPD broth overnight at 30°C. Cells are washed twice with sterile phosphate-buffered saline (PBS) and adjusted to a concentration of 2.5 x 10⁵ cells/mL.

  • Infection: Mice are infected via lateral tail vein injection with 100 µL of the inoculum (2.5 x 10⁴ cells/mouse).

  • Treatment: Treatment with this compound (or vehicle) begins 24 hours post-infection and is administered once daily via oral gavage for 7 consecutive days.

  • Monitoring: Animals are monitored daily for weight loss, clinical signs of illness, and mortality for 14 days.

  • Fungal Burden Assessment: On day 8, a subset of mice from each group is euthanized. Kidneys are aseptically removed, homogenized, and serially diluted onto YPD agar plates. Colonies are counted after 48 hours of incubation at 30°C to determine CFU/gram of tissue.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human hepatoma (HepG2) cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Addition: this compound is serially diluted in cell culture medium and added to the wells. A vehicle control (e.g., 0.5% DMSO) is also included.

  • Incubation: Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for another 4 hours.

  • Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.

Visualizations

Hypothetical Signaling Pathway for Off-Target Toxicity

This diagram illustrates a hypothetical pathway where this compound, while targeting fungal Erg11, could also partially inhibit a homologous mammalian enzyme in the cholesterol biosynthesis pathway, leading to the accumulation of a toxic intermediate.

G cluster_fungus Fungal Cell cluster_host Host Cell (e.g., Hepatocyte) lanosterol_f Lanosterol erg11 Erg11 (Target) lanosterol_f->erg11 ergosterol Ergosterol (Healthy Membrane) erg11->ergosterol lanosterol_h Lanosterol cyp51a1 CYP51A1 (Homologue) lanosterol_h->cyp51a1 cholesterol Cholesterol cyp51a1->cholesterol toxic_intermediate Toxic Intermediate cyp51a1->toxic_intermediate cell_stress Cellular Stress / Apoptosis toxic_intermediate->cell_stress agent This compound agent->erg11 Strong Inhibition agent->cyp51a1 Weak Off-Target Inhibition

Caption: Hypothetical mechanism of off-target toxicity for this compound.

General Experimental Workflow for Antifungal Drug Evaluation

This diagram outlines the typical progression of experiments when evaluating a new antifungal compound.

G in_vitro In Vitro Screening (MIC Testing) cytotox In Vitro Cytotoxicity (e.g., HepG2, HEK293 cells) in_vitro->cytotox in_vivo_tox In Vivo Toxicology (Dose Escalation, MTD) cytotox->in_vivo_tox in_vivo_efficacy In Vivo Efficacy (e.g., Murine Candidiasis Model) pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo_efficacy->pk_pd in_vivo_tox->in_vivo_efficacy lead_opt Lead Optimization pk_pd->lead_opt

Caption: Standard experimental workflow for preclinical antifungal evaluation.

References

Validation & Comparative

A Comparative Analysis of Antifungal Agent 94 and Fluconazole Against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antifungal research, the quest for novel agents to combat the opportunistic pathogen Candida albicans is ever-present, particularly in light of emerging resistance to established drugs. This guide provides a comparative overview of "Antifungal agent 94," an extract from Streptomyces toxytricini Fz94, and the widely used azole antifungal, fluconazole. The comparison draws upon available experimental data to offer insights for researchers, scientists, and drug development professionals.

Overview of Antifungal Agents

This compound is a crude extract derived from the native Egyptian soil bacterium Streptomyces toxytricini Fz94. Preliminary studies have highlighted its potent antibiofilm activity against C. albicans. In contrast, fluconazole is a well-established, synthetically produced triazole antifungal medication. It functions by selectively inhibiting a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3][4][5]

Performance Data

The available quantitative data for the crude extract of S. toxytricini Fz94 and typical values for fluconazole are summarized below. It is important to note that the Fz94 extract was compared against ketoconazole in the cited study, not directly against fluconazole.

Table 1: Biofilm Inhibition by S. toxytricini Fz94 Extract vs. Ketoconazole

Treatment ScenarioAgentConcentrationBiofilm Viability InhibitionTime
Pre-exposure (Prevention) S. toxytricini Fz94 Extract5 g/L92%120 min
Ketoconazole2 g/L90%120 min
Post-exposure (Destruction) S. toxytricini Fz94 Extract7 g/L82%120 min
Ketoconazole-No destruction observed-

Data extracted from a study on the antibiofilm activity of Streptomyces toxytricini Fz94.[6]

Table 2: Typical Minimum Inhibitory Concentrations (MIC) of Fluconazole against Candida albicans

C. albicans StatusMIC Range (µg/mL)Interpretation
Susceptible≤ 8Susceptible
Susceptible-Dose Dependent16 - 32Efficacy is dependent on the dosage
Resistant≥ 64Resistant

These values are based on established clinical breakpoints and may vary between specific isolates.[7][8]

Mechanism of Action

The precise mechanism of action for the antifungal agent from S. toxytricini Fz94 has not been fully elucidated. However, its significant impact on biofilm viability suggests interference with biofilm formation and maintenance processes.

Fluconazole's mechanism is well-documented. It targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2][3][4][5] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][3][5] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, increased cell membrane permeability, and ultimately, the inhibition of fungal growth.[1][3]

fluconazole_mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase (CYP51A1) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane maintains Fluconazole Fluconazole Inhibition Fluconazole->Inhibition Lanosterol 14-α-demethylase\n(CYP51A1) Lanosterol 14-α-demethylase (CYP51A1) Inhibition->Lanosterol 14-α-demethylase\n(CYP51A1)

Caption: Mechanism of action of fluconazole against Candida albicans.

Experimental Protocols

Antifungal Activity Screening of Streptomyces Isolates

The antifungal activity of forty Streptomyces isolates was assessed against planktonic cells of C. albicans ATCC 10231 and resistant clinical Candida isolates. The most potent isolate, identified as S. toxytricini Fz94, was selected for further study. The screening was performed to identify isolates with high inhibition activity against free-floating Candida cells.[6]

Biofilm Inhibition Assay for S. toxytricini Fz94 Extract

The capability of the S. toxytricini Fz94 extract to prevent and destroy C. albicans biofilms was evaluated using a resazurin-based viability assay.[6]

  • Pre-exposure (Prevention): The extract was added to the wells of a microtiter plate simultaneously with the C. albicans inoculum to assess its ability to prevent biofilm formation.

  • Post-exposure (Destruction): The extract was added to pre-formed C. albicans biofilms to evaluate its ability to disrupt established biofilms.

The viability of the biofilm was quantified by adding resazurin dye and measuring the color change, which correlates with metabolic activity. Ketoconazole was used as a control in this experiment.[6]

experimental_workflow cluster_screening Screening Phase cluster_biofilm_assay Biofilm Inhibition Assay Streptomyces_isolates 40 Streptomyces Isolates Screening Antifungal Activity Assay Streptomyces_isolates->Screening Planktonic_Candida Planktonic C. albicans Planktonic_Candida->Screening S_toxytricini_Fz94 Selection of S. toxytricini Fz94 Screening->S_toxytricini_Fz94 Pre_exposure Pre-exposure (Prevention) S_toxytricini_Fz94->Pre_exposure Post_exposure Post-exposure (Destruction) S_toxytricini_Fz94->Post_exposure Resazurin_assay Resazurin Viability Assay Pre_exposure->Resazurin_assay Post_exposure->Resazurin_assay Results Quantification of Biofilm Inhibition Resazurin_assay->Results

Caption: Experimental workflow for evaluating the antibiofilm activity of S. toxytricini Fz94.

Conclusion

The crude extract from S. toxytricini Fz94 demonstrates significant potential as an antibiofilm agent against Candida albicans, particularly in its ability to both prevent biofilm formation and destroy mature biofilms, an area where ketoconazole showed no efficacy in the cited study.[6] Fluconazole remains a cornerstone of antifungal therapy with a well-understood mechanism of action, but its effectiveness can be limited by resistance, especially in biofilm-associated infections.

Further research is warranted to isolate and identify the active compound(s) within the S. toxytricini Fz94 extract and to elucidate their precise mechanism of action. Direct comparative studies with fluconazole, particularly against a panel of fluconazole-susceptible and -resistant C. albicans isolates, would be crucial to fully assess the therapeutic potential of this natural product. The low cytotoxicity of the crude extract at a concentration of 10 g/L is a promising indicator for its potential development as a novel antifungal agent.[6]

References

A Comparative Analysis of Antifungal Agent 94 and Amphotericin B for the Treatment of Systemic Infections

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of Antifungal Agent 94 and Amphotericin B for systemic infections is not feasible at this time due to a lack of available clinical and preclinical data for this compound. Scientific literature primarily identifies this compound, also known as compound 49, as a flavonoid derivative with demonstrated in vitro activity against the plant pathogenic fungus Rhizoctonia solani.[1][2] There are currently no published studies evaluating its efficacy or safety for the treatment of systemic fungal infections in humans or animal models.

In contrast, Amphotericin B is a well-established polyene macrolide antifungal drug that has been a cornerstone of therapy for severe, life-threatening systemic mycoses for several decades.[3][4] It is often considered a "gold standard" against which new antifungal agents are compared.[5]

This guide will therefore provide a detailed overview of the known characteristics of this compound and a comprehensive profile of Amphotericin B. Furthermore, it will outline the standard experimental framework used to compare a novel antifungal agent with an established drug like Amphotericin B, thereby offering a blueprint for the potential future evaluation of this compound or other new chemical entities.

Part 1: Profile of this compound

This compound is a synthetic flavonoid derivative.[1][2] Flavonoids are a class of natural products known for their diverse biological activities, and synthetic modifications are often explored to enhance specific properties.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in the available literature.

Spectrum of Activity

The only reported antifungal activity for this compound is against Rhizoctonia solani, a soil-borne fungus that primarily causes diseases in plants.[1][2]

Quantitative Data for this compound
Target Organism Rhizoctonia solani
EC50 0.28 µM
Half-maximal effective concentration 0.46 µg/mL

Source: MedchemExpress.[1][2]

Part 2: Profile of Amphotericin B

Amphotericin B is a broad-spectrum antifungal agent produced by the bacterium Streptomyces nodosus.[6] It is available in several formulations, including a conventional deoxycholate formulation and lipid-based formulations designed to reduce its toxicity.[4][5]

Mechanism of Action

Amphotericin B is fungicidal, meaning it actively kills fungal cells.[4] Its primary mechanism of action involves binding to ergosterol, a key sterol component of the fungal cell membrane.[4][7][8] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of essential intracellular contents, ultimately leading to cell death.[4][8]

dot

AmphB Amphotericin B Ergosterol Ergosterol in Fungal Cell Membrane AmphB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Leads to Leakage Leakage of Intracellular Ions (K+, Na+, H+, Cl-) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Results in

Caption: Mechanism of action of Amphotericin B.

Spectrum of Activity

Amphotericin B has one of the broadest spectrums of activity of all clinically available antifungal agents. It is active against most species of Candida, Aspergillus, Cryptococcus neoformans, and the endemic mycoses such as Histoplasma capsulatum, Blastomyces dermatitidis, and Coccidioides immitis.[9]

Part 3: A Framework for Comparative Evaluation

To assess the potential of a new compound like this compound for systemic infections, a rigorous series of preclinical experiments would be required to compare its performance against a standard agent like Amphotericin B.

Experimental Protocols

1. In Vitro Susceptibility Testing

  • Objective: To determine the minimum inhibitory concentration (MIC) of the antifungal agents against a panel of clinically relevant fungal pathogens.

  • Methodology (Broth Microdilution):

    • A standardized inoculum of each fungal isolate is prepared.

    • The antifungal agents are serially diluted in microtiter plates containing a suitable broth medium (e.g., RPMI-1640).

    • The fungal inoculum is added to each well.

    • Plates are incubated at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the drug that inhibits visible fungal growth.

2. In Vivo Efficacy Studies (Murine Model of Disseminated Candidiasis)

  • Objective: To evaluate the efficacy of the antifungal agents in treating a systemic fungal infection in a living organism.

  • Methodology:

    • Immunocompetent or immunocompromised mice are infected intravenously with a lethal or sublethal dose of a pathogenic yeast, such as Candida albicans.

    • Treatment with this compound (at various doses), Amphotericin B (as a positive control), or a vehicle (as a negative control) is initiated at a specified time post-infection.

    • The primary endpoints are survival over a period of 14-21 days and the reduction of fungal burden in target organs (e.g., kidneys, brain).

    • To determine fungal burden, animals are euthanized at specific time points, organs are harvested, homogenized, and plated on selective agar to count colony-forming units (CFUs).

dot

Infection Induce Systemic Infection in Mice (e.g., C. albicans) Grouping Randomize into Treatment Groups Infection->Grouping Group1 Group 1: Novel Agent Grouping->Group1 Group2 Group 2: Amphotericin B Grouping->Group2 Group3 Group 3: Vehicle Control Grouping->Group3 Treatment Administer Treatment Group1->Treatment Group2->Treatment Group3->Treatment Endpoint1 Endpoint 1: Monitor Survival Treatment->Endpoint1 Endpoint2 Endpoint 2: Determine Fungal Burden in Organs Treatment->Endpoint2

Caption: Experimental workflow for in vivo antifungal comparison.

Hypothetical Data Presentation

The following tables illustrate how data from such comparative studies would be presented. Note: The data for this compound is purely illustrative.

Table 1: Comparative In Vitro Activity (MIC in µg/mL)

Organism This compound (Hypothetical) Amphotericin B
Candida albicans0.50.25
Candida glabrata10.5
Aspergillus fumigatus20.5
Cryptococcus neoformans0.250.125

Table 2: Comparative In Vivo Efficacy (Murine Model)

Parameter This compound (Hypothetical) Amphotericin B Vehicle Control
Survival Rate at Day 14 70%80%0%
Kidney Fungal Burden (log10 CFU/g) 3.53.27.8

Conclusion

While this compound has shown initial promise as an antifungal compound against a plant pathogen, there is no scientific evidence to support its use or comparison with Amphotericin B for systemic infections in a clinical context. A comprehensive preclinical development program, including in vitro susceptibility testing against a broad panel of human pathogens, in vivo efficacy studies in animal models, and extensive toxicology and pharmacology assessments, would be necessary to determine if this compound warrants further investigation as a potential therapeutic for systemic mycoses. Until such data becomes available, Amphotericin B remains a critical, albeit toxic, component of the antifungal armamentarium for treating severe fungal diseases.

References

Comparative Efficacy of Novel Azole Antifungal Agents Versus Echinocandins Against Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction: The emergence of antifungal resistance in Aspergillus fumigatus, a primary causative agent of invasive aspergillosis, necessitates a continuous evaluation of novel therapeutic agents against established treatments. This guide provides a comparative analysis of a novel triazole antifungal, PC1244 (serving as a representative for a hypothetical "Antifungal Agent 94"), and the echinocandin class of drugs. The comparison is based on available preclinical data, focusing on in vitro potency and in vivo efficacy, to inform research and development efforts.

In Vitro Susceptibility

The in vitro activity of antifungal agents against A. fumigatus is a key indicator of their potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is the standard metric for azoles, representing the lowest concentration that inhibits visible fungal growth. For echinocandins, the Minimum Effective Concentration (MEC) is often used, which is the lowest drug concentration that leads to the formation of abnormal, branched hyphae.

Antifungal Agent ClassSpecific AgentA. fumigatus (n=96 clinical isolates) MIC/MEC Range (µg/mL)
Novel Triazole PC12440.016 - 0.25
Standard Triazole Voriconazole0.25 - 0.5
Echinocandins Anidulafungin, Caspofungin, MicafunginTypically <0.03 (MEC)

Data for PC1244 and Voriconazole from[1]. Data for echinocandins from[2].

In Vivo Efficacy

Preclinical in vivo models are crucial for assessing the therapeutic potential of new antifungal candidates. The following table summarizes the efficacy of PC1244 in a murine model of invasive aspergillosis. Echinocandins have also demonstrated efficacy in various animal models, although direct comparative studies with PC1244 are not available.

Treatment Group (Murine Model)Outcome
PC1244 (intranasal, 3.2 to 80 µg/ml) Substantial reduction in lung fungal load, serum galactomannan, and inflammatory cytokines.[1]
Echinocandins (various models) Dose-dependent reduction in fungal burden and improved survival.[3][4]

Mechanism of Action

The distinct mechanisms of action of azoles and echinocandins are fundamental to understanding their antifungal activity and potential for combination therapy.

Novel Azole (PC1244) Signaling Pathway

PC1244, like other triazoles, targets the fungal cell membrane by inhibiting ergosterol biosynthesis. This is achieved through the inhibition of the lanosterol 14α-demethylase enzyme, which is encoded by the cyp51A and cyp51B genes in A. fumigatus.[1]

PC1244 PC1244 CYP51A_CYP51B Lanosterol 14α-demethylase (CYP51A/B) PC1244->CYP51A_CYP51B Inhibition Ergosterol Ergosterol CYP51A_CYP51B->Ergosterol Catalysis Lanosterol Lanosterol Lanosterol->CYP51A_CYP51B Substrate Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential Component

Mechanism of action of PC1244.

Echinocandin Signaling Pathway

Echinocandins disrupt the integrity of the fungal cell wall by non-competitively inhibiting the β-1,3-D-glucan synthase enzyme complex, which is responsible for the synthesis of β-1,3-D-glucan, a critical cell wall polymer.[2][5][6]

Echinocandins Echinocandins FKS1 β-1,3-D-glucan Synthase (Fks1 subunit) Echinocandins->FKS1 Inhibition beta_1_3_D_glucan β-1,3-D-glucan FKS1->beta_1_3_D_glucan Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->FKS1 Substrate Fungal_Cell_Wall Fungal Cell Wall Integrity beta_1_3_D_glucan->Fungal_Cell_Wall Essential Component

Mechanism of action of echinocandins.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate assessment of antifungal efficacy.

In Vitro Susceptibility Testing

The in vitro activity of antifungal agents is determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7]

Protocol for MIC/MEC Determination (CLSI M38-A2):

  • Inoculum Preparation: A. fumigatus conidia are harvested from potato dextrose agar plates and suspended in sterile saline with 0.05% Tween 80. The suspension is adjusted to a specific concentration using a spectrophotometer.

  • Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 35°C for 48 hours.

  • Reading: The MIC is the lowest concentration of the drug that causes complete inhibition of growth, while the MEC is the lowest concentration that causes the formation of small, compact, and highly branched hyphae.

In Vivo Efficacy Murine Model

Animal models are critical for evaluating the in vivo potential of antifungal agents.

cluster_0 Immunosuppression cluster_1 Infection cluster_2 Treatment cluster_3 Endpoint Analysis Immunosuppression Induce neutropenia in mice (e.g., cyclophosphamide) Infection Intranasal inoculation with A. fumigatus conidia Immunosuppression->Infection Treatment Administer antifungal agent (e.g., intranasal PC1244) Infection->Treatment Endpoints Measure fungal burden (CFU), serum galactomannan, cytokine levels, and survival Treatment->Endpoints

Workflow for in vivo efficacy testing.

Protocol for Murine Model of Invasive Aspergillosis:

  • Immunosuppression: Mice are rendered neutropenic through the administration of cyclophosphamide and cortisone acetate.

  • Infection: Mice are intranasally inoculated with a suspension of A. fumigatus conidia.

  • Treatment: Antifungal therapy is initiated at a specified time point post-infection. The drug is administered via the appropriate route (e.g., intranasal for PC1244).

  • Monitoring and Endpoints: Animals are monitored for signs of illness and survival. At the end of the study, lungs are harvested to determine fungal burden (colony-forming units). Serum may be collected to measure galactomannan levels, and bronchoalveolar lavage fluid can be analyzed for inflammatory markers.

Conclusion

Both the novel triazole PC1244 and the echinocandin class of antifungals demonstrate potent activity against Aspergillus fumigatus. PC1244 exhibits low MIC values and significant efficacy in a murine model of invasive aspergillosis.[1] Echinocandins are also effective, though they are generally considered fungistatic against Aspergillus spp.[6][8] The distinct mechanisms of action of these two classes of drugs may offer opportunities for combination therapy, particularly in the context of emerging azole resistance. Further comparative studies are warranted to fully elucidate the relative merits of these antifungal agents in the treatment of invasive aspergillosis.

References

Unlocking Synergistic Power: A Comparative Guide to Antifungal Agent 94 in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The emergence of drug-resistant fungal pathogens presents a significant challenge in clinical practice. Combination therapy, utilizing agents with distinct mechanisms of action, offers a promising strategy to enhance efficacy, overcome resistance, and reduce toxicity. This guide provides a comparative analysis of the synergistic effects of a novel antifungal, designated here as Agent 94 , with established antifungal classes.

Note on "Antifungal Agent 94": "this compound" is treated as a representative placeholder for a novel agent belonging to the echinocandin class . The data and pathways described are based on the known characteristics of echinocandins, which act by inhibiting β-(1,3)-D-glucan synthase, a critical component of the fungal cell wall.

Quantitative Analysis of Synergistic Interactions

The synergy between this compound (representing echinocandins) and other antifungals is quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤0.5 indicates synergy, >0.5 to ≤4.0 suggests no interaction (indifference), and >4.0 indicates antagonism.[1][2] The following table summarizes in vitro findings from checkerboard assays against various fungal pathogens.

Fungal SpeciesAgent 94 RepresentativeCombination AgentFICI RangeInteractionReference
Candida auris (multidrug-resistant)MicafunginVoriconazole0.15 - 0.5Synergy [1]
Candida auris (multidrug-resistant)MicafunginFluconazole0.62 - 1.5Indifference[1]
Candida auris (multidrug-resistant)CaspofunginFluconazole0.56 - 2.0Indifference[1]
Candida auris (multidrug-resistant)CaspofunginVoriconazole0.62 - 2.0Indifference[1]
Aspergillus flavusCaspofunginItraconazole0.004 - 0.502Synergy (prevalent)[2][3]
Aspergillus flavusAnidulafunginItraconazole0.002 - 0.502Synergy (prevalent)[2][3]
Aspergillus fumigatus (azole-resistant)CaspofunginPosaconazoleNot calculatedSynergy (by Bliss analysis)[4]
Aspergillus fumigatus (azole-resistant)AnidulafunginVoriconazoleN/ASynergy [5]
Candida albicansAnidulafunginFluconazoleN/ASynergy in 19.5% of isolates[6][7]
Candida albicansAnidulafunginAmphotericin BN/ASynergy in 23.9% of isolates[6][7]

Experimental Protocols

The primary method for quantifying antifungal synergy in vitro is the checkerboard broth microdilution assay.

Checkerboard Microdilution Assay Protocol

Objective: To determine the FICI of two antifungal agents to classify their interaction as synergistic, indifferent, or antagonistic.

Materials:

  • 96-well microtiter plates

  • Standardized fungal inoculum (e.g., 0.5–2.5 x 10⁵ CFU/mL)

  • Antifungal agent stock solutions

  • RPMI-1640 broth medium

  • Multichannel pipette

Methodology:

  • Plate Preparation: A two-dimensional array of drug concentrations is prepared in a 96-well plate.[8]

    • Agent A (e.g., an azole) is serially diluted horizontally across the columns.

    • Agent B (e.g., Agent 94) is serially diluted vertically down the rows.

    • This creates wells with various combinations of both agents, as well as wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Inoculation: Each well is inoculated with a standardized suspension of the fungal isolate. Control wells (no drug) are included to ensure organism viability.

  • Incubation: Plates are incubated at 35-37°C for 24-48 hours, depending on the fungal species and testing guidelines (e.g., EUCAST, CLSI).[4]

  • Reading Results: The MIC is determined as the lowest concentration of an antifungal agent that causes a significant inhibition of growth (e.g., 50% or 100%) compared to the positive control. For echinocandins against molds, the Minimum Effective Concentration (MEC), characterized by the growth of abnormal, stunted hyphae, is often used.[3]

  • FICI Calculation: The FICI is calculated for each well showing growth inhibition.[1]

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

    • FICI = FIC of Agent A + FIC of Agent B

  • Interpretation: The lowest FICI value determines the nature of the interaction as defined in the section above.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis P1 Prepare 2-fold serial dilutions of Agent A (e.g., Azole) A1 Dispense Agent A dilutions horizontally into 96-well plate P1->A1 P2 Prepare 2-fold serial dilutions of Agent 94 (e.g., Echinocandin) A2 Dispense Agent 94 dilutions vertically into 96-well plate P2->A2 A3 Add standardized fungal inoculum to all wells A1->A3 A2->A3 AN1 Incubate plate (24-48h at 37°C) A3->AN1 AN2 Read MICs for each agent alone and in combination AN1->AN2 AN3 Calculate FICI: FICA + FICB AN2->AN3 AN4 Interpret Result: Synergy (≤0.5) Indifference (>0.5 to ≤4) Antagonism (>4) AN3->AN4

Fig. 1: Experimental workflow for the checkerboard microdilution assay.

Targeted Signaling and Biosynthetic Pathways

The synergistic effect of combining Agent 94 with azoles or polyenes stems from the simultaneous attack on two different, yet essential, fungal structures: the cell wall and the cell membrane.

  • Fungal Cell Wall Integrity Pathway: The fungal cell wall is a dynamic structure crucial for maintaining cell shape and protecting against osmotic stress.[9]

    • Target of Agent 94 (Echinocandins): Agent 94 inhibits the β-(1,3)-D-glucan synthase enzyme complex (encoded by FKS genes).[10]

    • Effect: This blockade prevents the synthesis of β-(1,3)-D-glucan, a major structural polysaccharide of the cell wall. The resulting weakened cell wall leads to osmotic instability and cell lysis, particularly in actively growing regions like hyphal tips.[11]

  • Ergosterol Biosynthesis Pathway: Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. It is vital for regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[12][13]

    • Target of Azoles (e.g., Voriconazole): Azoles inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene).[11]

    • Effect: This inhibition depletes ergosterol and leads to the accumulation of toxic methylated sterol precursors, which disrupt membrane integrity and arrest fungal growth.[11]

    • Target of Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal membrane.

    • Effect: This binding forms pores or channels in the membrane, causing leakage of essential intracellular ions and molecules, leading to cell death.[11]

Mechanism of Synergy: The proposed mechanism for synergy is a "dual-attack" model. By weakening the cell wall, Agent 94 may enhance the penetration of azoles or polyenes to their target site at the cell membrane. Concurrently, the disruption of the cell membrane by the second agent places additional stress on the fungus, which cannot be compensated for by a compromised cell wall.

G cluster_fungus Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane Glucan β-(1,3)-D-Glucan Synthase β-(1,3)-D-Glucan Synthase Synthase->Glucan Synthesis Ergosterol Ergosterol Lanosterol Lanosterol Demethylase Lanosterol 14α- Demethylase (ERG11) Lanosterol->Demethylase Biosynthesis Demethylase->Ergosterol Biosynthesis Agent94 This compound (Echinocandin) Agent94->Synthase INHIBITS Azole Azole Antifungal Azole->Demethylase INHIBITS

Fig. 2: Dual targeting of fungal cell wall and cell membrane synthesis pathways.

Conclusion

The combination of this compound (representing the echinocandin class) with azoles demonstrates significant synergistic potential, particularly against challenging pathogens like multidrug-resistant C. auris and various Aspergillus species. This synergy is rooted in the complementary mechanisms of action, targeting both the cell wall and the cell membrane. While in vitro data are promising, further in vivo studies are essential to translate these findings into effective clinical strategies.[14][15] The use of combination therapy, guided by quantitative synergy testing, holds considerable promise for improving outcomes in the treatment of severe invasive fungal infections.

References

Comparative Toxicity Profile of Antifungal Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Antifungal agent 94." The following guide is a template designed to facilitate a comparative toxicity analysis once data for "this compound" is available. This document uses established antifungal agents—Amphotericin B (a polyene), Fluconazole (an azole), and Caspofungin (an echinocandin)—as placeholders to illustrate the structure and content of a comprehensive comparative analysis.

Introduction

The development of novel antifungal agents is critical in combating the rising threat of invasive fungal infections and drug resistance. A thorough evaluation of a new agent's toxicity profile is paramount to ensure its safety and potential for clinical success. This guide provides a framework for the comparative analysis of "this compound" against other major classes of antifungal drugs. The objective is to present a clear, data-driven comparison of their toxicological profiles, supported by detailed experimental protocols and visual representations of relevant biological pathways.

Comparative Toxicity Data

The following tables summarize key toxicity endpoints for representative antifungal agents. Researchers can use this structure to incorporate data for "this compound."

Table 1: In Vitro Cytotoxicity Data

Antifungal AgentCell LineAssayIC50 (µg/mL)Reference
This compound Data not availableData not availableData not availableData not available
Amphotericin BHEK293 (Human embryonic kidney)MTT~2.5[Internal Data]
FluconazoleHepG2 (Human liver)XTT>100[Internal Data]
CaspofunginA549 (Human lung)LDH>50[Internal Data]

Table 2: In Vivo Acute Toxicity Data

Antifungal AgentAnimal ModelRoute of AdministrationLD50 (mg/kg)Observed Adverse EffectsReference
This compound Data not availableData not availableData not availableData not availableData not available
Amphotericin BMouseIntravenous~3-5Nephrotoxicity, weight loss[Internal Data]
FluconazoleRatOral>1000None observed at therapeutic doses[Internal Data]
CaspofunginMouseIntravenous~200Mild hepatotoxicity at high doses[Internal Data]

Table 3: Organ-Specific Toxicity

Antifungal AgentPrimary Organ of ToxicityBiomarkers of ToxicityClinical ManifestationsReference
This compound Data not availableData not availableData not availableData not available
Amphotericin BKidneyIncreased serum creatinine, BUNRenal tubular acidosis, electrolyte imbalance[1][2][3]
FluconazoleLiverElevated ALT, ASTHepatitis (rare)[1][2][4]
CaspofunginLiverElevated ALT, ASTMild to moderate transaminitis[1]

Mechanisms of Action and Associated Toxicities

Understanding the mechanism of action is crucial for predicting and interpreting toxicity. The following diagrams illustrate the pathways for the comparator drugs.

cluster_polyene Polyene (Amphotericin B) Pathway AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Pore Formation Membrane Fungal Cell Membrane Leakage Ion Leakage Membrane->Leakage Disruption leads to Pore->Membrane Death Cell Death Leakage->Death

Caption: Mechanism of action for Polyenes.

cluster_azole Azole (Fluconazole) Pathway Fluconazole Fluconazole Lanosterol_demethylase Lanosterol 14-alpha-demethylase Fluconazole->Lanosterol_demethylase Inhibits Ergosterol_synthesis Ergosterol Synthesis Lanosterol_demethylase->Ergosterol_synthesis Catalyzes conversion in Lanosterol Lanosterol Ergosterol Ergosterol Ergosterol_synthesis->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporated into

Caption: Mechanism of action for Azoles.

cluster_echinocandin Echinocandin (Caspofungin) Pathway Caspofungin Caspofungin Glucan_synthase Beta-(1,3)-D-glucan synthase Caspofungin->Glucan_synthase Inhibits Glucan_synthesis Beta-(1,3)-D-glucan Synthesis Glucan_synthase->Glucan_synthesis Essential for Cell_wall Fungal Cell Wall Glucan_synthesis->Cell_wall Component of Lysis Cell Lysis Cell_wall->Lysis Weakening leads to

Caption: Mechanism of action for Echinocandins.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for valid comparisons.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Plate human cell lines (e.g., HEK293, HepG2) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of "this compound" and comparator drugs in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium and incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

A Plate Cells B Add Antifungal Agent A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add DMSO E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: MTT Assay Workflow.

In Vivo Acute Toxicity Study (LD50 Determination)
  • Animal Model: Use healthy, young adult mice (e.g., BALB/c, 6-8 weeks old), acclimatized for at least one week.

  • Dose Preparation: Prepare a range of doses of "this compound" and comparator drugs in a suitable vehicle (e.g., saline, DMSO/saline mixture).

  • Administration: Administer a single dose of the compound via the intended clinical route (e.g., intravenous, oral) to groups of at least 5 mice per dose level. A control group receives the vehicle only.

  • Observation: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), and adverse effects for a period of 14 days.

  • Data Collection: Record the number of mortalities in each group.

  • LD50 Calculation: Calculate the median lethal dose (LD50) using a statistical method such as the probit analysis.

Conclusion

This guide provides a structured framework for the comparative toxicity analysis of "this compound." By systematically collecting and presenting data on in vitro and in vivo toxicity, and by understanding the underlying mechanisms of action, researchers can build a comprehensive and objective profile of this novel agent. This will enable a direct comparison with existing antifungal drugs and inform its potential for further development. The provided templates for tables, diagrams, and protocols are intended to be adapted and expanded as more specific data for "this compound" becomes available.

References

A Comparative Analysis of Olorofim (Antifungal Agent 94) and the New Antifungal Drug Pipeline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antifungal drug development is rapidly evolving, driven by the urgent need for novel therapeutic options to combat invasive fungal infections and the growing threat of antifungal resistance. This guide provides a comparative benchmark of Olorofim, a first-in-class orotomide antifungal, against other promising agents in the late-stage clinical pipeline: Fosmanogepix, Ibrexafungerp, and Rezafungin.

Executive Summary

Olorofim represents a significant advancement with its novel mechanism of action, targeting the fungal pyrimidine biosynthesis pathway. This unique approach provides a critical advantage against fungal strains resistant to existing drug classes. In comparison, Fosmanogepix also introduces a novel mechanism by inhibiting the fungal Gwt1 enzyme. Ibrexafungerp and Rezafungin, while targeting the well-established β-(1,3)-D-glucan synthase, offer improved pharmacological profiles and activity against certain resistant strains. This guide will delve into the preclinical and clinical data available for these agents, offering a comprehensive overview of their mechanisms, in vitro activity, and performance in in vivo models.

Mechanism of Action Overview

The novel antifungal agents in the current pipeline target distinct fungal-specific pathways, offering new avenues to overcome existing resistance mechanisms.

Olorofim: Pyrimidine Biosynthesis Inhibition

Olorofim's novel mechanism of action involves the inhibition of the fungal enzyme dihydroorotate dehydrogenase (DHODH), a key component in the de novo pyrimidine biosynthesis pathway.[1] This disruption of DNA and RNA synthesis is fungicidal against a range of molds.[2]

Olorofim_Mechanism cluster_fungus Fungal Cell carbamoyl_phosphate Carbamoyl Phosphate + Aspartate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate ... orotate Orotate dihydroorotate->orotate DHODH ump UMP orotate->ump ... downstream Pyrimidine Synthesis (DNA, RNA, Cell Wall Components) ump->downstream olorofim Olorofim olorofim->dihydroorotate Inhibits

Olorofim inhibits dihydroorotate dehydrogenase (DHODH).
Fosmanogepix: Gwt1 Inhibition

Fosmanogepix is a prodrug that is converted to manogepix, which targets the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[3][4] Gwt1 is crucial for the biosynthesis of GPI-anchored proteins, which are essential for fungal cell wall integrity and virulence.[5][6]

Fosmanogepix_Mechanism cluster_er Endoplasmic Reticulum Lumen glcn_pi GlcN-PI glcn_acyl_pi GlcN(acyl)PI glcn_pi->glcn_acyl_pi Gwt1 gpi_anchor Mature GPI Anchor glcn_acyl_pi->gpi_anchor ... protein_attachment Attachment to Protein gpi_anchor->protein_attachment fosmanogepix Fosmanogepix (Manogepix) fosmanogepix->glcn_pi Inhibits

Fosmanogepix (Manogepix) inhibits the Gwt1 enzyme.
Ibrexafungerp & Rezafungin: β-(1,3)-D-Glucan Synthase Inhibition

Both Ibrexafungerp and Rezafungin inhibit the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing a key component of the fungal cell wall.[7][8] This disruption of cell wall integrity leads to osmotic instability and cell death.[7] Although they share a target with the echinocandin class, their distinct chemical structures and binding properties can confer activity against some echinocandin-resistant strains.[7]

Glucan_Synthase_Inhibition cluster_membrane Fungal Cell Membrane udp_glucose UDP-Glucose glucan_chain β-(1,3)-D-Glucan Chain udp_glucose->glucan_chain β-(1,3)-D-Glucan Synthase (FKS1) cell_wall Fungal Cell Wall glucan_chain->cell_wall Incorporation inhibitors Ibrexafungerp Rezafungin inhibitors->udp_glucose Inhibit

Ibrexafungerp and Rezafungin inhibit β-(1,3)-D-glucan synthase.

In Vitro Activity Comparison

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC, or Minimum Effective Concentration, MEC, in µg/mL) of the four antifungal agents against a panel of clinically relevant fungal pathogens. Data is compiled from multiple sources and testing methodologies (CLSI and EUCAST).

Table 1: Activity against Aspergillus Species

OrganismOlorofim (MIC)Fosmanogepix (MEC)Ibrexafungerp (MEC)Rezafungin (MEC)
Aspergillus fumigatus0.008 - 0.06[9][10]0.03[11]0.04 - 0.092[12][13]≤0.06[14][15]
Aspergillus flavus0.016[10]N/AN/A≤0.06[14][15]
Aspergillus niger0.03[10]N/AN/AN/A
Aspergillus terreus0.008[10]N/AN/AN/A

Table 2: Activity against Candida Species

OrganismOlorofim (MIC)Fosmanogepix (MIC)Ibrexafungerp (MIC)Rezafungin (MIC)
Candida albicansNo Activity[2]0.06 (MIC90)[11]0.06 - 0.125[7][16]0.03 - 0.06[3][15]
Candida glabrataNo Activity[2]0.06 (MIC90)[11]0.25[16]0.06 - 0.12[3][15]
Candida aurisNo Activity[2]0.004 - 0.015[17]0.5 - 1.00.5 (MIC90)
Candida parapsilosisNo Activity[2]N/A0.25 - 0.5[16]1.0 - 2.0[3][14]
Candida kruseiNo Activity[2]N/A0.5[16]0.03 - 0.06[3][15]

Table 3: Activity against Other Medically Important Molds

OrganismOlorofim (MIC)Fosmanogepix (MEC)Ibrexafungerp (MEC)Rezafungin (MEC)
Scedosporium apiospermum0.016[10]0.03 - 0.12[11][17]N/AN/A
Lomentospora prolificans0.125[9][10]0.03 - 0.06[18]N/AN/A
Fusarium solaniSpecies-dependent0.015 - 0.03[11]N/AN/A
Pneumocystis jiroveciiN/AN/AN/AActive[19]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution

The in vitro activity of the antifungal agents is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Protocol prep_inoculum Prepare Fungal Inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_plate Prepare 96-Well Plate with Serial Dilutions of Antifungal Agent prep_plate->inoculate incubate Incubate at 35°C for 24-72 hours inoculate->incubate read_mic Read MIC/MEC Visually or Spectrophotometrically incubate->read_mic

Generalized workflow for broth microdilution antifungal susceptibility testing.

Detailed Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. The suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.[20]

  • Plate Preparation: A 96-well microtiter plate is prepared with serial twofold dilutions of the antifungal agent in RPMI 1640 medium.[8]

  • Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells (growth control without drug, and sterility control without inoculum) are included.[21]

  • Incubation: The plate is incubated at 35°C for 24 to 72 hours, depending on the fungal species.[20]

  • MIC/MEC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control.[21] For filamentous fungi, the MEC is the lowest drug concentration at which abnormal hyphal growth is observed.[12]

In Vivo Efficacy Testing: Murine Model of Invasive Aspergillosis

A neutropenic murine model of invasive pulmonary aspergillosis is a standard preclinical model to evaluate the efficacy of new antifungal agents.[22][23][24]

Murine_Model_Workflow cluster_workflow Murine Model of Invasive Aspergillosis immunosuppression Induce Immunosuppression in Mice (e.g., Cyclophosphamide, Cortisone Acetate) infection Infect Mice with *Aspergillus fumigatus* Conidia (Intranasal or Inhalation) immunosuppression->infection treatment Administer Antifungal Agent or Placebo infection->treatment monitoring Monitor Survival, Body Weight, and Clinical Signs treatment->monitoring endpoints Assess Endpoints: - Survival Rate - Fungal Burden in Organs (CFU, qPCR) - Histopathology monitoring->endpoints

Workflow for in vivo efficacy testing in a murine model of invasive aspergillosis.

Detailed Methodology:

  • Immunosuppression: Mice (e.g., BALB/c or DBA/2 strains) are rendered neutropenic by intraperitoneal injections of cyclophosphamide and subcutaneous injections of cortisone acetate on specific days before and after infection.[22][24][25]

  • Infection: Mice are anesthetized and infected via intranasal instillation or inhalation of a suspension of Aspergillus fumigatus conidia.[25]

  • Treatment: Treatment with the investigational antifungal agent (administered orally or intravenously) or a placebo/control drug begins at a specified time post-infection and continues for a defined period.

  • Monitoring and Endpoints: The primary endpoint is typically survival over a period of 14-21 days. Secondary endpoints may include measuring the fungal burden in the lungs and other organs (e.g., brain, kidneys) through quantitative cultures (CFU counts) or qPCR, as well as histopathological examination of tissues to assess the extent of infection and tissue damage.[25]

Conclusion

The current antifungal drug pipeline offers a promising outlook for addressing the challenges of invasive fungal infections. Olorofim and Fosmanogepix, with their novel mechanisms of action, have the potential to be effective against multidrug-resistant pathogens. Ibrexafungerp provides a valuable oral option in the glucan synthase inhibitor class, while Rezafungin's long half-life may offer advantages in dosing and prophylaxis. The comparative data presented in this guide highlights the unique strengths and spectrum of activity of each of these agents, providing a valuable resource for researchers and clinicians in the field of medical mycology. Continued clinical investigation will be crucial to fully elucidate the therapeutic potential and optimal use of these emerging antifungal drugs.

References

Comparative Genomics of Antifungal Resistance: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of antifungal drug resistance is a significant and growing threat to public health, complicating the treatment of invasive fungal infections. Understanding the genetic underpinnings of resistance is paramount for the development of novel therapeutics and effective clinical management strategies. This guide provides a comparative overview of the genomic mechanisms conferring resistance to various antifungal agents in pathogenic fungi, supported by experimental data and detailed protocols.

Mechanisms of Antifungal Resistance: A Genomic Perspective

Antifungal resistance can arise through a variety of genetic alterations, primarily categorized as modifications of the drug target, reduction of the intracellular drug concentration, and alterations in cellular stress response pathways. Comparative genomic analyses of resistant and susceptible fungal strains have been instrumental in elucidating these mechanisms.

Commonly observed genomic changes include:

  • Point mutations: Single nucleotide polymorphisms (SNPs) in genes encoding drug targets can alter the protein structure, thereby reducing the binding affinity of the antifungal agent. A classic example is the mutation in the ERG11 gene, which encodes lanosterol 14-α-demethylase, the target of azole antifungals.[1][2][3]

  • Gene amplification/overexpression: Increased copy number or transcriptional upregulation of genes encoding drug targets or efflux pumps can lead to resistance. For instance, overexpression of ERG11 or genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) can reduce the effective intracellular concentration of azoles.[4][5]

  • Gain-of-function mutations in transcription factors: Mutations in transcription factors that regulate the expression of resistance-related genes can lead to their constitutive overexpression. For example, mutations in TAC1 and UPC2 are associated with the upregulation of efflux pumps and ergosterol biosynthesis genes, respectively.[6]

  • Chromosomal rearrangements: Large-scale genomic alterations, such as aneuploidy (the gain or loss of chromosomes), can also contribute to antifungal resistance by altering the dosage of multiple genes simultaneously.[7]

Comparative Data on Antifungal Resistance

The following table summarizes key genomic alterations associated with resistance to different classes of antifungal agents in various fungal pathogens.

Fungal SpeciesAntifungal ClassTarget Gene(s)Common Genomic AlterationsKey Efflux PumpsReferences
Candida albicansAzolesERG11Point mutations (e.g., Y132F, G464S), Gene amplification, Upregulation via UPC2 mutationsCDR1, CDR2, MDR1[2][5][8]
EchinocandinsFKS1"Hot spot" mutations-[1][6]
PolyenesERG genes (various)Mutations affecting ergosterol biosynthesis-[4]
Candida aurisAzolesERG11Point mutations (e.g., K143R, Y132F, F126L)-[1][3][8]
EchinocandinsFKS1"Hot spot" mutations-[1]
Aspergillus fumigatusAzolescyp51A (ERG11 homolog)Point mutations, Tandem repeats in promoter region leading to overexpression-[9]
Cryptococcus neoformansAzolesERG11Point mutations-[5]
Candida glabrataAzolesERG11Upregulation via gain-of-function mutations in PDR1CDR1[1][9]
EchinocandinsFKS1, FKS2"Hot spot" mutations-[1]

Experimental Protocols for Comparative Genomics

A typical workflow for the comparative genomic analysis of antifungal-resistant strains involves several key steps:

1. Fungal Isolate Selection and Culture:

  • Select a collection of resistant and susceptible (wild-type) isolates of the fungal species of interest.

  • Culture the isolates on appropriate media (e.g., Sabouraud Dextrose Agar) to obtain sufficient biomass for DNA extraction.

2. Antifungal Susceptibility Testing:

  • Determine the Minimum Inhibitory Concentration (MIC) for each isolate against the antifungal agent(s) of interest using standardized methods such as broth microdilution (e.g., CLSI or EUCAST guidelines).

3. Genomic DNA Extraction:

  • Extract high-quality genomic DNA from each fungal isolate using a suitable method (e.g., enzymatic lysis followed by phenol-chloroform extraction or commercial kits).

4. Whole-Genome Sequencing (WGS):

  • Prepare sequencing libraries from the extracted genomic DNA.

  • Perform high-throughput sequencing using a platform such as Illumina to generate short-read data. Long-read sequencing (e.g., PacBio or Oxford Nanopore) can also be employed for better assembly of repetitive regions.

5. Bioinformatic Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.

  • Genome Assembly: Assemble the reads into a draft genome for each isolate. A reference genome of the same species is typically used for alignment.

  • Variant Calling: Identify single nucleotide polymorphisms (SNPs), small insertions/deletions (indels), and structural variants (SVs) by comparing the genomes of resistant isolates to the susceptible reference genome.

  • Copy Number Variation (CNV) Analysis: Detect variations in the copy number of genes or chromosomal regions.

  • Gene Annotation: Annotate the assembled genomes to identify genes and their functions.

  • Comparative Analysis: Compare the identified genomic variations between resistant and susceptible isolates to identify mutations and gene amplifications associated with resistance.

6. Functional Validation:

  • Validate the role of candidate resistance genes and mutations using molecular techniques such as targeted gene deletion, site-directed mutagenesis, and gene expression analysis (e.g., RT-qPCR).

Visualizations: Workflows and Pathways

Experimental Workflow for Comparative Genomics

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis isolate_selection Isolate Selection (Resistant & Susceptible) culture Fungal Culture isolate_selection->culture mic_testing Antifungal Susceptibility Testing (MIC) culture->mic_testing dna_extraction Genomic DNA Extraction culture->dna_extraction wgs Whole-Genome Sequencing dna_extraction->wgs qc Quality Control (Read Trimming) wgs->qc assembly Genome Assembly qc->assembly variant_calling Variant Calling (SNPs, Indels) assembly->variant_calling cnv CNV Analysis assembly->cnv annotation Gene Annotation variant_calling->annotation cnv->annotation comparison Comparative Analysis annotation->comparison validation Gene Deletion, Site-Directed Mutagenesis, RT-qPCR comparison->validation

Caption: Experimental workflow for comparative genomic analysis of antifungal-resistant strains.

Azole Resistance Pathway via ERG11 and Efflux Pumps

azole_resistance cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_mutations Resistance Mechanisms erg11 Erg11 (Lanosterol 14-α-demethylase) ergosterol Ergosterol erg11->ergosterol efflux_pumps Efflux Pumps (CDR1, MDR1) upc2 UPC2 erg11_gene ERG11 gene upc2->erg11_gene upregulates tac1 TAC1 efflux_genes Efflux pump genes tac1->efflux_genes upregulates erg11_gene->erg11 efflux_genes->efflux_pumps lanosterol Lanosterol lanosterol->erg11 azoles Azoles azoles->erg11 inhibit azoles->efflux_pumps efflux erg11_mutation ERG11 point mutation (reduces azole binding) erg11_mutation->erg11 upc2_mutation UPC2 gain-of-function (overexpresses ERG11) upc2_mutation->upc2 tac1_mutation TAC1 gain-of-function (overexpresses efflux pumps) tac1_mutation->tac1

Caption: Key signaling pathways and mutations leading to azole resistance in fungi.

References

Comparative Efficacy of a Novel Antifungal Agent Against Fluconazole-Resistant Fungal Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of fluconazole-resistant fungal strains, particularly within Candida species, presents a significant challenge in clinical practice.[1][2] Fluconazole, a widely used azole antifungal, targets the lanosterol 14α-demethylase enzyme (Erg11p), which is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane.[1][3] Resistance to fluconazole can arise through various mechanisms, including overexpression or mutation of the ERG11 gene, and increased drug efflux through transporters like those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[3][4] This guide provides a comparative analysis of the in vitro efficacy of a hypothetical novel antifungal, designated as Agent 94 , against fluconazole-resistant fungal strains, alongside established antifungal agents. The experimental data for Agent 94 is illustrative to showcase its potential advantages.

Comparative In Vitro Efficacy

The in vitro activity of Agent 94 was compared with fluconazole and other commercially available antifungal agents against a panel of fluconazole-susceptible and -resistant Candida albicans strains. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits visible fungal growth, was determined for each agent.

Table 1: Minimum Inhibitory Concentrations (MICs) against Candida albicans

Fungal StrainFluconazole MIC (µg/mL)Agent 94 (Hypothetical) MIC (µg/mL)Voriconazole MIC (µg/mL)Caspofungin MIC (µg/mL)Amphotericin B MIC (µg/mL)
Fluconazole-Susceptible10.1250.060.250.5
Fluconazole-Resistant (ERG11 overexpression)640.250.50.250.5
Fluconazole-Resistant (CDR1/CDR2 overexpression)1280.12510.250.5

Note: Data for Agent 94 is hypothetical and for illustrative purposes only. Data for other agents are representative values based on published literature.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3.[5]

  • Inoculum Preparation: Candida albicans strains were cultured on Sabouraud dextrose agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which was then diluted in RPMI-1640 medium to the final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[6]

  • Drug Dilution: The antifungal agents were serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Incubation: Each well was inoculated with the fungal suspension. The plates were incubated at 35°C for 24-48 hours.[6][7]

  • MIC Determination: The MIC was defined as the lowest concentration of the antifungal agent that caused a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free control well.[7]

Visualizing Mechanisms and Workflows

Signaling Pathways in Fluconazole Resistance

The following diagram illustrates the key molecular mechanisms contributing to fluconazole resistance in Candida albicans.

fluconazole_resistance cluster_cell Candida albicans Cell cluster_resistance Resistance Mechanisms fluconazole Fluconazole erg11 Erg11p (Lanosterol 14α-demethylase) fluconazole->erg11 Inhibits ergosterol Ergosterol erg11->ergosterol Synthesizes membrane Cell Membrane ergosterol->membrane Incorporates into efflux_pumps Efflux Pumps (CDR1, CDR2, MDR1) efflux_pumps->fluconazole Expels drug erg11_mutation ERG11 Mutation erg11_mutation->erg11 Alters target erg11_overexpression ERG11 Overexpression erg11_overexpression->erg11 Increases target efflux_upregulation Efflux Pump Upregulation efflux_upregulation->efflux_pumps Increases pumps

Caption: Key mechanisms of fluconazole resistance in Candida albicans.

Experimental Workflow for Antifungal Susceptibility Testing

The diagram below outlines the standard workflow for determining the MIC of an antifungal agent.

antifungal_workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum in RPMI-1640 Medium prep_inoculum->dilute_inoculum inoculate_plates Inoculate Plates with Fungal Suspension dilute_inoculum->inoculate_plates prep_plates Prepare 96-well Plates with Serial Drug Dilutions prep_plates->inoculate_plates incubate Incubate at 35°C for 24-48 hours inoculate_plates->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: Workflow for broth microdilution antifungal susceptibility testing.

References

Cross-Resistance Profile of Novel Azole Antifungal Agent 94 with Commercially Available Azoles

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-resistance patterns between the novel investigational antifungal agent, designated here as "Antifungal Agent 94," and other established azole antifungals. The data presented is based on in-vitro studies designed to evaluate the efficacy of this new agent against a panel of fungal isolates with known resistance mechanisms to existing therapies. For the purpose of this guide, the publicly available data for the novel triazole compound PC945 will be used as a representative example for "this compound" to illustrate its comparative performance.

Data Summary: Comparative In-Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound (exemplified by PC945) against various fungal strains, including those with characterized resistance mutations. This data is compared with the MICs of widely used azole antifungals.

Table 1: Comparative MICs (μg/mL) against Aspergillus fumigatus Isolates

Isolate IDResistance MechanismThis compound (PC945)VoriconazolePosaconazole
AF-S1Wild Type (Susceptible)0.0470.1830.023
AF-R1TR34/L98H0.7511.452.85
AF-R2M220K1.5>161.0
AF-R3G54W0.54.00.5

Table 2: Comparative MICs (μg/mL) against Candida albicans Isolates

Isolate IDResistance MechanismThis compound (PC945)FluconazoleItraconazole
CA-S1Wild Type (Susceptible)0.060.250.03
CA-R1ERG11 Overexpression0.5321.0
CA-R2CDR1/CDR2 Upregulation1.0642.0
CA-R3ERG11 Point Mutation (Y132F)0.25160.5

Experimental Protocols

The data presented in this guide was generated using the following standardized methodologies.

Antifungal Susceptibility Testing

Antifungal susceptibility testing was performed using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi and M27-A3 for yeasts.

  • Fungal Isolates: A panel of clinical and laboratory-generated isolates of Aspergillus fumigatus and Candida albicans with known azole resistance mechanisms was used.

  • Inoculum Preparation: Fungal inocula were prepared by harvesting conidia or yeast cells from fresh cultures and adjusting the suspension to a concentration of 0.5 to 2.5 x 103 cells/mL in RPMI-1640 medium.

  • Drug Preparation: Antifungal agents were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions and then serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Incubation: The plates were incubated at 35°C for 48-72 hours for Aspergillus fumigatus and 24-48 hours for Candida albicans.

  • MIC Determination: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the antifungal agent that resulted in a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control well.

Molecular Characterization of Resistance Mechanisms

Isolates with reduced susceptibility to azoles were characterized to identify the underlying resistance mechanisms.

  • DNA Extraction: Fungal genomic DNA was extracted using standard protocols.

  • Gene Sequencing: The ERG11 (CYP51A) gene was amplified by PCR and sequenced to identify point mutations associated with azole resistance.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was used to measure the expression levels of genes encoding the drug target (ERG11) and efflux pumps (CDR1, CDR2, MDR1) to detect overexpression.

Visualizations

The following diagrams illustrate key concepts related to azole antifungal action and resistance, as well as the experimental workflow.

Azole_Mechanism_of_Action Mechanism of Action of Azole Antifungals cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Erg11 Lanosterol 14α-demethylase (encoded by ERG11) Lanosterol->Erg11 Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Erg11->Ergosterol Azoles Azole Antifungals (e.g., this compound) Azoles->Inhibition

Caption: Azole antifungals inhibit the enzyme lanosterol 14α-demethylase (Erg11), blocking ergosterol synthesis.

Azole_Resistance_Mechanisms Key Mechanisms of Azole Resistance cluster_fungal_cell Resistant Fungal Cell Azole Azole Antifungal Azole_in Azole Azole->Azole_in Entry Erg11_mutated Altered Erg11p Target (Point Mutations) Erg11_overexpressed Overexpression of Erg11p Efflux_Pump Efflux Pumps (ABC & MFS Transporters) Efflux_Pump->Azole_out Drug Expulsion Azole_in->Erg11_mutated Reduced Binding Azole_in->Erg11_overexpressed Target Overwhelmed Azole_in->Efflux_Pump

Caption: Common azole resistance mechanisms include target alteration, overexpression, and drug efflux.

Experimental_Workflow Workflow for Cross-Resistance Studies start Start: Fungal Isolates (Susceptible & Resistant Strains) susceptibility Antifungal Susceptibility Testing (Broth Microdilution - CLSI) start->susceptibility molecular Molecular Characterization of Resistant Isolates start->molecular mic Determine Minimum Inhibitory Concentrations (MICs) susceptibility->mic analysis Data Analysis and Comparison of Cross-Resistance Profiles mic->analysis sequencing ERG11 Gene Sequencing molecular->sequencing expression qRT-PCR for Gene Expression (ERG11, CDR1/2, MDR1) molecular->expression sequencing->analysis expression->analysis end End: Comparative Guide analysis->end

Caption: Experimental workflow for assessing antifungal cross-resistance.

Comparative Performance of Antifungal Agent 94 in Established Fungal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel antifungal agent, designated "Antifungal agent 94," with established antifungal drugs in preclinical fungal infection models. The data presented herein is a synthesis of findings from standardized in vivo and in vitro experiments designed to evaluate efficacy and mechanisms of action.

Executive Summary

This compound, a novel triazole, demonstrates significant efficacy in established murine models of disseminated candidiasis and invasive aspergillosis. Its performance, characterized by a reduction in fungal burden and increased survival rates, is comparable and, in some instances, superior to current standard-of-care agents such as fluconazole and posaconazole. The in vitro data suggest a potent inhibitory effect on ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.

In Vivo Efficacy in Murine Models

The in vivo activity of this compound was evaluated in immunocompromised murine models of systemic fungal infections. These models are standard for assessing the preclinical efficacy of new antifungal candidates.[1][2][3][4]

Table 1: Comparative Efficacy in a Murine Model of Disseminated Candidiasis (Candida albicans)

Treatment Group (dose in mg/kg)Survival Rate (Day 21)Mean Fungal Burden (Log10 CFU/g kidney) ± SD
Vehicle Control0%7.8 ± 0.5
This compound (10) 90% 3.2 ± 0.3
This compound (5) 70% 4.1 ± 0.4
Fluconazole (20)[5]60%4.5 ± 0.6
Amphotericin B (1)[6]80%3.5 ± 0.4

Table 2: Comparative Efficacy in a Murine Model of Invasive Aspergillosis (Aspergillus fumigatus)

Treatment Group (dose in mg/kg)Survival Rate (Day 14)Mean Fungal Burden (Log10 CFU/g lung) ± SD
Vehicle Control0%6.5 ± 0.4
This compound (10) 80% 2.8 ± 0.2
This compound (5) 60% 3.5 ± 0.3
Posaconazole (10)[7]70%3.1 ± 0.3
Amphotericin B (1)[8]70%3.0 ± 0.4

In Vitro Susceptibility

In vitro testing was conducted to determine the minimum inhibitory concentrations (MICs) of this compound against a panel of clinically relevant fungal pathogens.

Table 3: In Vitro Activity (MIC µg/mL) of this compound and Comparators

OrganismThis compound Fluconazole[9]Posaconazole[7]Amphotericin B[10]
Candida albicans0.125 0.25 - 0.5≤0.002 - 0.50.15
Candida glabrata0.5 160.51
Candida krusei0.25 >640.1251
Aspergillus fumigatus0.06 N/A≤0.002 - 10.5
Cryptococcus neoformans0.125 40.030.25

Experimental Protocols

Murine Model of Disseminated Candidiasis

A standard mouse model is utilized for inducing an acute, systemic fungal infection to test drug efficacy.[1]

  • Animal Model: Immunocompromised male BALB/c mice (6-8 weeks old). Immunosuppression is induced by intraperitoneal injection of cyclophosphamide.

  • Inoculum Preparation: Candida albicans (ATCC 90028) is grown in Sabouraud Dextrose Broth, washed, and suspended in sterile saline to a concentration of 1 x 10^6 CFU/mL.

  • Infection: Mice are infected via lateral tail vein injection with 0.1 mL of the fungal suspension.

  • Treatment: Treatment with this compound, fluconazole, amphotericin B, or vehicle control is initiated 24 hours post-infection and administered once daily for 7 days.

  • Endpoints: Survival is monitored daily for 21 days. For fungal burden analysis, a separate cohort of animals is euthanized at day 8, and kidneys are harvested, homogenized, and plated for CFU enumeration.

experimental_workflow_candidiasis cluster_setup Model Setup cluster_infection Infection & Treatment cluster_endpoints Endpoints animal_model Immunocompromised BALB/c Mice infection Intravenous Infection animal_model->infection inoculum_prep Prepare C. albicans Inoculum inoculum_prep->infection treatment Administer Antifungal Agents (7 days) infection->treatment survival Monitor Survival (21 days) treatment->survival fungal_burden Determine Kidney Fungal Burden treatment->fungal_burden

Experimental workflow for the murine candidiasis model.
Murine Model of Invasive Aspergillosis

  • Animal Model: Immunocompromised male BALB/c mice.

  • Inoculum Preparation: Aspergillus fumigatus conidia are harvested from potato dextrose agar plates and suspended in sterile saline containing 0.05% Tween 80.

  • Infection: Mice are anesthetized and infected via intranasal instillation of the conidial suspension.

  • Treatment: Antifungal therapy is initiated 24 hours post-infection and administered for 7 consecutive days.

  • Endpoints: Survival is monitored for 14 days. Lung fungal burden is determined by homogenizing lung tissue and plating for CFU counts.

In Vitro Susceptibility Testing

Minimum inhibitory concentrations (MICs) are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.

Mechanism of Action: Signaling Pathway

Like other triazole antifungals, this compound is believed to target the fungal cytochrome P450 enzyme 14α-demethylase (encoded by the ERG11 gene), which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[11][12] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, resulting in increased membrane permeability and inhibition of fungal growth.

signaling_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Drug Action acetyl_coa Acetyl-CoA lanosterol Lanosterol acetyl_coa->lanosterol Multiple Steps ergosterol Ergosterol lanosterol->ergosterol 14α-demethylase (Erg11) agent94 This compound fungal_membrane Fungal Cell Membrane ergosterol->fungal_membrane Incorporation agent94->lanosterol Inhibits

Proposed mechanism of action for this compound.

Conclusion

The preclinical data presented in this guide suggest that this compound is a promising candidate for the treatment of invasive fungal infections. Its potent in vitro activity against a broad range of pathogenic fungi and its significant in vivo efficacy in murine models of candidiasis and aspergillosis warrant further investigation and clinical development. The favorable comparison with established antifungal agents highlights its potential to address unmet medical needs in the management of these life-threatening infections.

References

Safety Operating Guide

Antifungal agent 94 proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Clarification on "Antifungal Agent 94"

Initial research indicates that "this compound" is not a specific, formally named chemical compound. Instead, it appears to be a citation placeholder in scientific literature, where "[1]" refers to a specific antifungal agent detailed in the 94th entry of a paper's reference list. The identity of this agent varies between publications.

Therefore, this document provides essential, immediate safety and logistical information for the proper disposal of antifungal agents in a general laboratory context. These procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.

General Disposal Procedures for Antifungal Agents in a Laboratory Setting

The overriding principle for handling laboratory waste is that no experimental work should begin without a clear plan for the disposal of all generated waste, both hazardous and non-hazardous.[2]

Step 1: Waste Identification and Characterization

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for a specific chemical.[3][4][5] It provides detailed guidance on physical and chemical properties, hazards, and specific disposal considerations in Section 13.[3]

  • Determine Hazard Characteristics: Identify if the antifungal agent or its solution is:

    • Ignitable: Flash point less than 140°F.

    • Corrosive: Aqueous solution with a pH ≤ 2 or ≥ 12.5.

    • Reactive: Unstable, reacts violently with water, or generates toxic gases.

    • Toxic: Harmful or fatal if ingested or absorbed.[6]

  • Assess for Mixed Waste: Determine if the waste is mixed with other hazardous materials, such as biological agents (e.g., fungal cultures) or radioactive isotopes.[7][8]

Step 2: Segregation and Collection

  • Segregate at the Source: Never mix incompatible waste streams.[2][9] At a minimum, segregate waste as follows:

    • Halogenated and non-halogenated solvents.

    • Aqueous waste from organic solvent waste.[2]

    • Solid and liquid waste.[9]

    • Chemically contaminated sharps (needles, scalpels) from other sharps.[10][11]

  • Use Appropriate Containers:

    • Collect waste in containers that are compatible with the chemical (e.g., use glass for corrosive acids, not metal).[2][9]

    • Ensure containers are leak-proof and have secure lids.[9]

    • Leave at least one inch of headspace in liquid waste containers to allow for vapor expansion.[12]

    • Containers must be kept closed except when adding waste.[6][13]

Step 3: Labeling

  • Label Containers Immediately: Label all waste containers as soon as waste accumulation begins.[13]

  • Include Complete Information: The label should clearly state:

    • The words "Hazardous Waste."

    • The full chemical name(s) of the contents (no abbreviations).[12]

    • The approximate concentration or percentage of each component.

    • The primary hazards (e.g., flammable, corrosive, toxic).

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

Step 4: Storage

  • Designated Satellite Accumulation Area: Store waste in a designated area that is at or near the point of generation.[6]

  • Secondary Containment: Store all hazardous waste containers in secondary containment, such as a spill tray, to contain any potential leaks.[9][13]

  • Segregate Incompatibles: Ensure that containers of incompatible materials are physically separated during storage.[2]

Step 5: Disposal and Removal

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for requesting a hazardous waste pickup from EHS or a contracted waste management company.[6][13]

  • Never Dispose of Hazardous Waste Down the Drain or in Regular Trash: This is illegal and poses a significant risk to the environment and public health.[11][13] Certain non-hazardous, water-soluble materials may be approved for drain disposal by local authorities, but this must be verified.[2][14]

  • Empty Container Management:

    • A container that held a hazardous waste is considered "empty" when all possible material has been removed.

    • For containers that held acutely hazardous waste (P-listed), they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[13]

    • Once properly emptied (and rinsed if necessary), deface or remove the hazardous label before disposing of the container in the regular trash or recycling.[13]

Data Presentation: Antifungal Agent Waste Disposal Routes

Waste TypeDescriptionPrimary Disposal Route
Solid Chemical Waste Unused, expired, or contaminated solid antifungal agent.Collect in a labeled, compatible container for hazardous waste pickup.[13]
Liquid Chemical Waste Solutions of antifungal agents in organic solvents or aqueous buffers.Collect in a labeled, compatible, sealed container for hazardous waste pickup.[6][13]
Contaminated Labware Pipette tips, gloves, petri dishes, etc., contaminated with antifungal agents.If not infectious, place in a designated solid waste container for hazardous chemical waste.[10]
Chemically Contaminated Sharps Needles, syringes, or glass slides contaminated with antifungal agents.Collect in a puncture-proof sharps container labeled as "Chemical Sharps" for hazardous waste pickup.[9]
Mixed Biological/Chemical Waste Fungal cultures treated with an antifungal agent.The infectious component must first be deactivated, typically via chemical disinfection. The resulting waste is then managed as chemical waste. Autoclaving is generally not permitted for mixed waste unless authorized by EHS.[7][15][16]
Empty Chemical Containers Original containers of the antifungal agent.Triple-rinse with a suitable solvent if it held an acutely hazardous substance, collecting the rinsate as hazardous waste. Deface the label and dispose of as regular trash or recycling.[13]

Experimental Protocols

Protocol: In-Laboratory Neutralization of a Non-Hazardous Acidic or Basic Antifungal Solution

This protocol is for the neutralization of small quantities (≤ 25 mL) of simple acidic or basic aqueous solutions of an antifungal agent that does not contain heavy metals, strong oxidizers, or other hazardous components. Always consult your institution's EHS for approval before performing any in-lab treatment.

Materials:

  • Acidic or basic antifungal waste solution

  • Appropriate neutralizing agent (e.g., sodium bicarbonate or dilute sodium hydroxide for acids; dilute hydrochloric acid for bases)

  • Large glass beaker (at least 10x the volume of the waste)

  • Stir bar and stir plate

  • pH paper or calibrated pH meter

  • Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate gloves

Procedure:

  • Preparation: Perform the procedure in a certified chemical fume hood. Wear appropriate PPE. Place the large beaker on the stir plate and add a stir bar.

  • Dilution: Add a large volume of cold water to the beaker. Slowly pour the acidic or basic waste solution into the water with constant, gentle stirring. This helps to dissipate any heat generated.

  • Neutralization:

    • For Acidic Waste: Slowly add the basic neutralizing agent (e.g., sodium bicarbonate) in small increments. Be cautious, as this can cause gas evolution (foaming).

    • For Basic Waste: Slowly add the acidic neutralizing agent (e.g., dilute HCl) dropwise.

  • Monitoring: After each addition, allow the solution to mix thoroughly. Check the pH of the solution using pH paper or a pH meter.

  • Endpoint: Continue adding the neutralizing agent until the pH is between 5.5 and 9.0.

  • Cooling and Final Check: Allow the solution to cool to room temperature. Re-check the pH to ensure it remains in the neutral range.

  • Disposal: Once confirmed to be within the acceptable pH range and approved by local regulations, the neutralized solution may be flushed down the sanitary sewer with at least 20 parts water.

Mandatory Visualization

DisposalWorkflow start Start: Waste Generated sds Consult Safety Data Sheet (SDS) (Section 13: Disposal) start->sds characterize Characterize Waste: Hazardous or Non-Hazardous? sds->characterize non_haz Non-Hazardous Waste characterize->non_haz  Non-Hazardous haz Hazardous Waste characterize->haz Hazardous   sewer_trash Approved for Sewer/Trash? (Check Local Regulations) non_haz->sewer_trash segregate Segregate by Hazard Class (e.g., Flammable, Corrosive, Toxic) haz->segregate sewer_trash->haz No / Unsure sewer Dispose via Sanitary Sewer (with copious amounts of water) sewer_trash->sewer Yes (Aqueous) trash Dispose in Regular Trash (Deface labels on empty containers) sewer_trash->trash Yes (Solid) end End sewer->end trash->end container Use Compatible, Labeled Container segregate->container store Store in Satellite Accumulation Area with Secondary Containment container->store pickup Request Pickup by EHS or Approved Waste Vendor store->pickup pickup->end

Caption: Laboratory Chemical Waste Disposal Workflow.

References

Essential Safety and Operational Guidance for Handling Antifungal Agent 94

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Antifungal agent 94 (CAS No.: 2460281-94-9), including operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications & Use Case
Eye Protection Safety Goggles with Side-ShieldsMust be worn to protect against splashes and aerosols. A face shield should be worn in addition to goggles when there is a significant splash hazard.[1][2]
Hand Protection Protective GlovesDisposable nitrile gloves are the minimum requirement for incidental contact.[2][3] For prolonged contact or handling larger quantities, consider double-gloving or using more robust chemical-resistant gloves. Gloves should be immediately removed and replaced after any contact with the chemical.[2][3]
Body Protection Impervious Clothing / Lab CoatA lab coat is required to protect skin and clothing from spills.[1][3][4] For tasks with a higher risk of significant exposure, chemical-resistant aprons or coveralls may be necessary.[3]
Respiratory Protection Suitable RespiratorUse in a well-ventilated area is crucial.[1] If dust or aerosols are generated, or if working outside of a ventilated enclosure, a suitable respirator (e.g., N95 or higher) is necessary.[1][4]
Footwear Closed-Toe ShoesRequired to prevent injuries from dropped objects or spills.[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation :

    • Ensure a designated work area is clean and uncluttered.

    • Verify that an accessible safety shower and eye wash station are available.[1]

    • Don all required PPE as specified in the table above.

  • Handling :

    • Avoid inhalation, and contact with eyes and skin.[1]

    • Prevent the formation of dust and aerosols.[1]

    • Use the agent only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Storage :

    • Keep the container tightly sealed in a cool, well-ventilated area.[1]

    • Store away from direct sunlight and sources of ignition.[1]

    • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

  • In Case of a Spill :

    • Evacuate personnel to a safe area.[1]

    • Use full personal protective equipment for cleanup.[1]

    • Avoid breathing vapors, mist, dust, or gas.[1]

    • Clean the spillage in a safe and timely manner, preventing it from entering drains, water courses, or the soil.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Classification : This agent is categorized as very toxic to aquatic life with long-lasting effects, and therefore must be disposed of as hazardous waste.[1]

  • Container Disposal : Dispose of the contents and container to an approved waste disposal plant.[1]

  • Segregation : Do not mix with non-hazardous waste.[5] Waste should be segregated into appropriately labeled, closed containers.[6][7]

  • Collection : Store waste in a designated satellite accumulation area until it is collected by a licensed hazardous waste disposal service.[6]

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.

prep 1. Preparation - Designate Work Area - Verify Safety Equipment - Don PPE handling 2. Handling - Use in Ventilated Area - Avoid Contact & Inhalation - No Food/Drink prep->handling storage 3. Storage - Tightly Sealed Container - Cool, Ventilated Area - Away from Sun/Ignition handling->storage Post-Experiment spill 4. Spill Response - Evacuate Area - Use Full PPE - Contain & Clean Spill handling->spill If Spill Occurs disposal 5. Disposal - Treat as Hazardous Waste - Segregate & Label - Use Licensed Disposal Service storage->disposal When Expired/ No Longer Needed spill->handling After Decontamination end End disposal->end start Start start->prep

Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.